Product packaging for 1,1,3-Trichloro-1-butene(Cat. No.:CAS No. 13279-86-2)

1,1,3-Trichloro-1-butene

Cat. No.: B079411
CAS No.: 13279-86-2
M. Wt: 159.44 g/mol
InChI Key: DXLYBTCQQZDCQD-UHFFFAOYSA-N
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Description

1,1,3-Trichloro-1-butene (CAS 13279-84-0) is an organochlorine compound with the molecular formula C4H5Cl3 and a molecular weight of 159.44 g/mol . It is characterized as a colorless liquid that is insoluble in water and less dense than water . Researchers should note that contact may irritate skin, eyes, and mucous membranes, and it may be toxic by ingestion . As a chlorinated butene, it belongs to a class of compounds known for their utility as synthetic building blocks in organic chemistry . The presence of both a carbon-carbon double bond and multiple chlorine atoms on its structure makes it a versatile intermediate for further chemical transformations. These functional groups allow it to participate in various reactions, such as nucleophilic substitution, where chlorine atoms can be replaced by other functional groups, and addition reactions across its double bond . This reactivity profile makes it a valuable intermediate for synthesizing more complex molecules for research applications in fields like materials science and the development of specialty chemicals. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Cl3 B079411 1,1,3-Trichloro-1-butene CAS No. 13279-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13279-86-2

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

IUPAC Name

1,1,3-trichlorobut-1-ene

InChI

InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3

InChI Key

DXLYBTCQQZDCQD-UHFFFAOYSA-N

SMILES

CC(C=C(Cl)Cl)Cl

Canonical SMILES

CC(C=C(Cl)Cl)Cl

Synonyms

1,1,3-Trichloro-1-butene

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,3-Trichloro-1-butene (CAS No. 13279-86-2), a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of specific experimental and biological data for this compound, this guide synthesizes the known information and supplements it with data from structurally related chlorinated alkenes to provide a thorough resource for researchers and professionals in drug development. This document covers the chemical and physical properties, available synthesis information, general analytical approaches, and a discussion on the potential toxicological profile based on related compounds. Safety and handling precautions are also outlined.

Introduction

This compound is a halogenated organic compound. While specific applications in drug development are not widely documented, its chemical structure suggests potential as an intermediate in organic synthesis. Understanding the properties and potential hazards of such compounds is crucial for laboratory safety and for exploring their synthetic utility. This guide aims to consolidate the available technical data for this compound and to provide context based on the broader class of chlorinated alkenes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for planning reactions, purification procedures, and for safe handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13279-86-2[1][2][3]
Molecular Formula C4H5Cl3[2][4]
Molecular Weight 159.4415 g/mol [2]
Boiling Point 158.5 °C at 760 mmHg
Density 1.301 g/cm³
Vapor Pressure 3.39 mmHg at 25°C
Flash Point 76.6 °C
LogP (Octanol-Water Partition Coefficient) 2.93270
Canonical SMILES CC(C=C(Cl)Cl)Cl
InChI InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3[4]

Synthesis and Reactivity

Synthesis of this compound

A documented synthetic route for this compound involves the isomerization of 1,1,1-Trichloro-2-butene. This reaction is reported to proceed with a high yield of 92.0%.[5]

Diagram 1: Synthesis of this compound

Synthesis Synthesis Pathway A 1,1,1-Trichloro-2-butene B This compound A->B Isomerization (Yield: 92.0%)

Caption: Synthesis of this compound.

Experimental Protocol:

Reactivity

The reactivity of this compound is dictated by the presence of the carbon-carbon double bond and the chlorine substituents.

  • Reaction with Sodium Hydroxide (B78521): Treatment of this compound with sodium hydroxide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in water at 20°C for 24 hours has been reported.[5] The expected products would likely result from hydrolysis and/or elimination reactions.

  • General Reactivity of Chlorinated Alkenes: Chlorinated alkenes can undergo a variety of reactions, including:

    • Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles.

    • Addition Reactions: The double bond can undergo addition reactions with electrophiles.

    • Oxidation: The double bond can be oxidized to form epoxides or other oxygenated products.

    • Reductive Dechlorination: The chlorine atoms can be removed by reducing agents. For instance, granular iron has been shown to reductively dechlorinate other chlorinated butenes.[6][7][8]

Analytical Methods

Specific analytical methods for the characterization and quantification of this compound are not extensively detailed in available literature. However, standard analytical techniques for volatile organic compounds would be applicable.

Table 2: Potential Analytical Methods

MethodDescription
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile compounds. A non-polar capillary column would likely be suitable for separation. The mass spectrum would provide a unique fragmentation pattern for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would be invaluable for structural elucidation and purity assessment. While specific NMR data for this compound is not readily available, spectral prediction software can provide estimated chemical shifts.
Infrared (IR) Spectroscopy IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=C double bond and C-Cl bonds.

Diagram 2: General Analytical Workflow

Analytical_Workflow Analytical Workflow Sample Sample containing This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR IR IR Analysis Sample->IR Data Data Interpretation GCMS->Data NMR->Data IR->Data Structure Structural Confirmation & Purity Assessment Data->Structure Lab_Safety Laboratory Safety Logic Start Handling this compound PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Fume Hood Start->Ventilation Handling Avoid contact and inhalation PPE->Handling Ventilation->Handling Storage Store in a cool, dry, well-ventilated area Handling->Storage Disposal Dispose as hazardous waste Handling->Disposal End Safe Laboratory Practice Storage->End Disposal->End

References

An In-depth Technical Guide to the Synthesis of 1,1,3-Trichlorobut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1,3-trichlorobut-1-ene, a valuable chlorinated alkene intermediate in organic synthesis. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with its preparation, aimed at providing researchers and professionals in drug development and chemical synthesis with a thorough understanding of its synthesis.

Core Synthesis Pathways

Three primary methods for the synthesis of 1,1,3-trichlorobut-1-ene have been identified in the scientific literature:

  • Isomerization of 1,1,1-Trichloro-2-butene: This pathway involves the allylic rearrangement of 1,1,1-trichloro-2-butene catalyzed by a Lewis acid, typically zinc(II) chloride. This method is reported to be high-yielding.

  • Dehydrobromination of 1,1,1-Trichloro-3-bromobutane: This elimination reaction utilizes a base, such as potassium hydroxide, to remove hydrogen bromide from the precursor, forming the desired double bond.

  • Dehydrochlorination of 1,1,1,3-Tetrachlorobutane: Similar to dehydrobromination, this pathway involves the elimination of hydrogen chloride from a tetrachlorinated butane (B89635) precursor to yield 1,1,3-trichlorobut-1-ene.

The selection of a particular pathway may depend on the availability of starting materials, desired yield, and reaction conditions.

Detailed Synthesis Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for each of the identified synthesis pathways.

Pathway 1: Isomerization of 1,1,1-Trichloro-2-butene

This method relies on the Lewis acid-catalyzed allylic rearrangement of 1,1,1-trichloro-2-butene. The reaction proceeds through the formation of a carbocation intermediate, which then rearranges to the more thermodynamically stable 1,1,3-trichlorobut-1-ene.

Reaction Scheme:

G A 1,1,1-Trichloro-2-butene B 1,1,3-Trichlorobut-1-ene A->B ZnCl2 (cat.) Ambient Temperature, 16h G A 1,1,1-Trichloro-3-bromobutane B 1,1,3-Trichlorobut-1-ene A->B KOH Pentane G A 1,1,1,3-Tetrachlorobutane B 1,1,3-Trichlorobut-1-ene A->B Base G start Start: Need to Synthesize 1,1,3-Trichlorobut-1-ene is_111_available Is 1,1,1-Trichloro-2-butene readily available? start->is_111_available path1 Pathway 1: Isomerization is_111_available->path1 Yes is_1113_bromo_available Is 1,1,1-Trichloro-3-bromobutane readily available? is_111_available->is_1113_bromo_available No end Proceed with Synthesis path1->end path2 Pathway 2: Dehydrobromination is_1113_bromo_available->path2 Yes is_1113_tetra_available Is 1,1,1,3-Tetrachlorobutane readily available? is_1113_bromo_available->is_1113_tetra_available No path2->end path3 Pathway 3: Dehydrochlorination is_1113_tetra_available->path3 Yes synthesize_111 Synthesize 1,1,1-Trichloro-2-butene is_1113_tetra_available->synthesize_111 No, consider synthesis of precursors path3->end synthesize_111->path1 synthesize_1113_bromo Synthesize 1,1,1-Trichloro-3-bromobutane synthesize_111->synthesize_1113_bromo synthesize_1113_tetra Synthesize 1,1,1,3-Tetrachlorobutane synthesize_111->synthesize_1113_tetra synthesize_1113_bromo->path2 synthesize_1113_tetra->path3

An In-Depth Technical Guide to the Structural Isomers and Stereochemistry of 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural isomers and stereochemistry of 1,1,3-trichloro-1-butene. The presence of both a carbon-carbon double bond and a chiral center in its structure gives rise to a fascinating array of isomeric forms. Understanding the distinct properties and spatial arrangements of these isomers is critical for applications in chemical synthesis, materials science, and drug development, where specific molecular geometries can dictate reactivity and biological activity.

Structural Isomerism of Trichlorobutene

The molecular formula C₄H₅Cl₃ encompasses a variety of structural isomers beyond this compound. These isomers differ in the connectivity of their atoms, specifically the placement of the chlorine atoms and the position of the double bond within the butene backbone. A systematic identification of these isomers is crucial for unambiguous characterization and for understanding their unique chemical and physical properties.

Some of the notable structural isomers of trichlorobutene include:

  • 1,1,2-Trichloro-1-butene: Features two chlorine atoms on the first carbon and one on the second carbon of the double bond.

  • 1,1,4-Trichloro-1-butene: Has two chlorine atoms on the first carbon and one on the fourth carbon.

  • 1,2,3-Trichloro-1-butene: One chlorine atom is attached to each of the first three carbons.

  • 1,2,4-Trichloro-1-butene: Chlorine atoms are located at the first, second, and fourth positions.

  • 1,3,3-Trichloro-1-butene: One chlorine is on the first carbon and two are on the third carbon.[1]

  • 2,3,4-Trichloro-1-butene (B1195082): The chlorine atoms are positioned on the second, third, and fourth carbons.[2]

  • 1,1,3-Trichloro-2-butene: The double bond is between the second and third carbons, with two chlorines on the first carbon and one on the third.

The specific placement of the electron-withdrawing chlorine atoms significantly influences the electronic properties of the double bond and the overall polarity of the molecule, leading to differences in reactivity and physical properties among these isomers.

Stereochemistry of this compound

The focus of this guide, this compound, exhibits two forms of stereoisomerism: geometric isomerism (E/Z isomerism) and optical isomerism (enantiomerism). This dual nature of stereoisomerism results in four distinct stereoisomers for this compound.

Geometric Isomerism (E/Z Isomerism)

The restricted rotation around the carbon-carbon double bond in this compound leads to the existence of two geometric isomers: (E)-1,1,3-trichloro-1-butene and (Z)-1,1,3-trichloro-1-butene. The designation of 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the double-bond carbons.

For this compound, the substituents on the C1 carbon are two chlorine atoms. On the C2 carbon, the substituents are a hydrogen atom and a 1-chloroethyl group [-CH(Cl)CH₃].

  • (E)-1,1,3-trichloro-1-butene: The higher priority groups on each carbon of the double bond are on opposite sides.

  • (Z)-1,1,3-trichloro-1-butene: The higher priority groups on each carbon of the double bond are on the same side.

The relationship between the structural and stereoisomers of this compound is illustrated in the diagram below.

stereoisomers cluster_geom Geometric Isomers cluster_enant_E Enantiomers cluster_enant_Z Enantiomers This compound This compound (E)-1,1,3-Trichloro-1-butene (E)-1,1,3-Trichloro-1-butene This compound->(E)-1,1,3-Trichloro-1-butene E/Z Isomerism (Z)-1,1,3-Trichloro-1-butene (Z)-1,1,3-Trichloro-1-butene This compound->(Z)-1,1,3-Trichloro-1-butene E/Z Isomerism (E,R)-1,1,3-Trichloro-1-butene (E,R)-1,1,3-Trichloro-1-butene (E)-1,1,3-Trichloro-1-butene->(E,R)-1,1,3-Trichloro-1-butene Chirality (E,S)-1,1,3-Trichloro-1-butene (E,S)-1,1,3-Trichloro-1-butene (E)-1,1,3-Trichloro-1-butene->(E,S)-1,1,3-Trichloro-1-butene Chirality (Z,R)-1,1,3-Trichloro-1-butene (Z,R)-1,1,3-Trichloro-1-butene (Z)-1,1,3-Trichloro-1-butene->(Z,R)-1,1,3-Trichloro-1-butene Chirality (Z,S)-1,1,3-Trichloro-1-butene (Z,S)-1,1,3-Trichloro-1-butene (Z)-1,1,3-Trichloro-1-butene->(Z,S)-1,1,3-Trichloro-1-butene Chirality

Caption: Isomeric relationships of this compound.

Optical Isomerism (Enantiomers)

The third carbon atom (C3) in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group (-CH₃), and a dichlorovinyl group (-CH=CCl₂). This chirality gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)- and (S)- based on the spatial arrangement of the groups around the chiral center, again according to the CIP priority rules.

Consequently, each geometric isomer ((E) and (Z)) has a pair of enantiomers:

  • (E,R)-1,1,3-trichloro-1-butene and (E,S)-1,1,3-trichloro-1-butene

  • (Z,R)-1,1,3-trichloro-1-butene and (Z,S)-1,1,3-trichloro-1-butene

These four molecules are all stereoisomers of this compound. The (E)-isomers are diastereomers of the (Z)-isomers.

Physicochemical Properties

The physical and chemical properties of the isomers of trichlorobutene can vary significantly. While comprehensive experimental data for each specific stereoisomer of this compound is scarce in the literature, general properties for the compound and its structural isomers are available.

PropertyThis compound1,3,3-Trichloro-1-butene2,3,4-Trichloro-1-butene(E)-1,2,4-Trichloro-1-butene
CAS Number 13279-86-2[3]52198-52-4[1]2431-50-7[2]59740-68-0[4]
Molecular Weight ( g/mol ) 159.44[3]159.44[1]159.44[2]159.44[4]
Boiling Point (°C) 158.5 at 760 mmHg[3]Not availableNot availableNot available
Density (g/cm³) 1.301[3]Not availableNot availableNot available
Vapor Pressure (mmHg at 25°C) 3.39[3]Not availableNot availableNot available

Experimental Protocols

General Synthesis of Chlorinated Butenes

The synthesis of trichlorobutenes often involves the chlorination of butene or its derivatives. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can influence the isomeric distribution of the products. For instance, the synthesis of 2,3,4-trichloro-1-butene can be achieved through the chlorination of 1-butene.

Protocol: Chlorination of 1-Butene

  • Reaction Setup: A glass-lined reactor equipped with a stirrer, a gas inlet, a condenser, and a temperature probe is charged with a suitable solvent (e.g., carbon tetrachloride).

  • Reactant Introduction: 1-Butene is bubbled through the solvent at a controlled rate.

  • Chlorination: Gaseous chlorine is introduced into the reactor, reacting with the dissolved 1-butene. The reaction is typically carried out at low temperatures to control its exothermicity.

  • Work-up: The reaction mixture is washed with a sodium bicarbonate solution to neutralize any excess acid, followed by washing with water.

  • Purification: The organic layer is dried over a drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation to separate the different trichlorobutene isomers.

Characterization of Isomers

The identification and differentiation of the structural and stereoisomers of this compound require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts, coupling constants, and splitting patterns of the protons will differ for each isomer. For E/Z isomers, the coupling constant between the vinylic proton and the proton at C3 is expected to be different. The protons adjacent to the chiral center in enantiomers will be chemically equivalent in an achiral solvent but can be distinguished using a chiral shift reagent.

  • ¹³C NMR: The number of unique carbon signals can help distinguish between structural isomers. The chemical shifts of the carbons in the double bond and the chiral center will be sensitive to the stereochemistry.

Infrared (IR) Spectroscopy:

  • The C=C stretching vibration will be present in all isomers. The out-of-plane C-H bending vibrations can sometimes be used to distinguish between E and Z isomers. The fingerprint region (below 1500 cm⁻¹) will be unique for each isomer.

Mass Spectrometry (MS):

  • While all isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can differ, providing clues to their structure.

The logical workflow for the synthesis and characterization of this compound isomers is depicted below.

workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Characterization Butene Derivative Butene Derivative Chlorination Chlorination Butene Derivative->Chlorination Cl2 Crude Trichlorobutene Mixture Crude Trichlorobutene Mixture Chlorination->Crude Trichlorobutene Mixture Fractional Distillation Fractional Distillation Crude Trichlorobutene Mixture->Fractional Distillation Isolated Structural Isomers Isolated Structural Isomers Fractional Distillation->Isolated Structural Isomers Chiral Chromatography Chiral Chromatography Isolated Structural Isomers->Chiral Chromatography Separated Stereoisomers Separated Stereoisomers Chiral Chromatography->Separated Stereoisomers NMR Spectroscopy NMR Spectroscopy Separated Stereoisomers->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Separated Stereoisomers->IR Spectroscopy Mass Spectrometry Mass Spectrometry Separated Stereoisomers->Mass Spectrometry Structural & Stereochemical Assignment Structural & Stereochemical Assignment NMR Spectroscopy->Structural & Stereochemical Assignment IR Spectroscopy->Structural & Stereochemical Assignment Mass Spectrometry->Structural & Stereochemical Assignment

Caption: Synthesis and characterization workflow.

Conclusion

This compound is a molecule with significant structural and stereochemical complexity. The presence of both geometric and optical isomerism results in four distinct stereoisomers, each with potentially unique chemical and physical properties. While detailed experimental data for each individual stereoisomer is limited, a systematic approach combining synthesis, separation, and spectroscopic characterization can lead to their unambiguous identification. For researchers in drug development and materials science, a thorough understanding of the isomeric landscape of such molecules is essential for controlling their properties and achieving desired outcomes in their applications. Further research is warranted to fully characterize each stereoisomer and explore their potential applications.

References

physical and chemical properties of 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloro-1-butene is a chlorinated alkene with the molecular formula C₄H₅Cl₃. As a member of the organochlorine family, its chemical behavior is characterized by the presence of both a carbon-carbon double bond and multiple chlorine substituents. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its structure, reactivity, and potential applications in chemical synthesis. Due to the limited availability of data for this specific isomer, information from related chlorinated butenes is included to provide a broader context for its potential characteristics and reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the 1,1,3-isomer, other values are derived from computational estimates or data for isomeric compounds.

PropertyValueSource
Molecular Formula C₄H₅Cl₃[1][2]
Molecular Weight 159.44 g/mol [1][2]
CAS Number 13279-86-2[1][3]
Appearance Colorless liquid (presumed)Inferred from isomers
Boiling Point 158.5 °C at 760 mmHg[1]
Melting Point No data available for 1,1,3-isomer. (-52 °C for 2,3,4-trichloro-1-butene)[4][5]
Density 1.301 g/cm³[1]
Vapor Pressure 3.39 mmHg at 25°C[1]
Solubility Insoluble in water; Soluble in benzene (B151609) and chloroform (B151607) (for 2,3,4-trichloro-1-butene)[4][5]
LogP 2.93 - 3.0[1][6]
Flash Point 76.6 °C[1]

Spectral Data

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the methyl and methine protons, with chemical shifts and coupling patterns influenced by the adjacent chlorine atoms and the double bond.

  • ¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms, with the carbons attached to chlorine atoms and those of the double bond showing characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for C=C stretching (around 1600-1650 cm⁻¹), C-H stretching and bending, and C-Cl stretching (typically in the fingerprint region, 600-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the interplay between the electrophilic double bond and the electron-withdrawing chlorine atoms.

Synthesis

A potential synthetic route to this compound involves the isomerization of other trichlorobutene isomers.[1] However, detailed experimental protocols for its synthesis are not well-documented in publicly accessible literature. The synthesis of related chlorinated butenes often involves the chlorination of butene or its derivatives.[4]

Reactivity

1. Nucleophilic Substitution: The allylic chlorine atom at the C-3 position is susceptible to nucleophilic substitution reactions. The reaction can proceed via direct substitution (Sₙ2) or with allylic rearrangement (Sₙ2'), depending on the nucleophile and reaction conditions. Weaker nucleophiles might favor an Sₙ1-type mechanism due to the potential for forming a stabilized allylic carbocation.

Nucleophilic_Substitution This compound This compound Product_SN2 Direct Substitution Product This compound->Product_SN2 Sₙ2 (Strong Nucleophile) Product_SN1 Racemic Substitution Product This compound->Product_SN1 Sₙ1 (Weak Nucleophile) Product_SN2_prime Rearranged Product This compound->Product_SN2_prime Sₙ2' (Allylic Rearrangement)

Caption: Potential nucleophilic substitution pathways for this compound.

2. Dehydrochlorination: In the presence of a strong base, this compound can undergo dehydrochlorination to form dichlorobutadiene isomers. The rate and regioselectivity of this elimination reaction are influenced by the strength of the base and the reaction temperature. Studies on other trichlorobutene isomers have shown that dehydrochlorination proceeds via an E2 mechanism.

Dehydrochlorination This compound This compound Dichlorobutadiene_Isomers Dichlorobutadiene_Isomers This compound->Dichlorobutadiene_Isomers Strong Base (e.g., NaOH)

Caption: Dehydrochlorination of this compound.

3. Electrophilic Addition: The double bond in this compound can undergo electrophilic addition reactions, although the presence of electron-withdrawing chlorine atoms deactivates the double bond towards this type of reaction compared to unhalogenated alkenes.

Biological Activity and Toxicology

Specific toxicological data for this compound is scarce. However, chlorinated aliphatic hydrocarbons as a class can exhibit toxicity.[7] Studies on the isomer 2,3,4-trichloro-1-butene (B1195082) indicate that it can be an irritant upon inhalation and may cause tissue damage with repeated exposure.[4] It is reasonable to assume that this compound may have similar hazardous properties. Due to the lack of specific data, this compound should be handled with appropriate safety precautions in a well-ventilated area, and direct contact should be avoided. Some chlorinated butenes have been shown to be toxic and persistent in the environment.[8][9]

Experimental Protocols

General Synthetic Approach (Hypothetical)

A potential laboratory-scale synthesis could involve the controlled chlorination of a suitable butene precursor followed by purification using fractional distillation. The reaction progress would be monitored by techniques such as gas chromatography (GC), and the final product structure confirmed by spectroscopic methods (NMR, IR, MS).

Hypothetical_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Butene_Precursor Butene_Precursor Chlorination Chlorination Butene_Precursor->Chlorination Cl₂ Crude_Product Crude_Product Chlorination->Crude_Product Fractional_Distillation Fractional_Distillation Crude_Product->Fractional_Distillation Pure_Product Pure_Product Fractional_Distillation->Pure_Product GC_MS GC_MS Pure_Product->GC_MS NMR NMR Pure_Product->NMR IR IR Pure_Product->IR

References

Toxicological Profile and Health Effects of 1,1,3-Trichloro-1-butene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific toxicological data for 1,1,3-Trichloro-1-butene (CAS No. 13279-86-2) is scarce in publicly available literature. Therefore, this guide heavily relies on data from the structurally similar isomer, 2,3,4-Trichloro-1-butene (CAS No. 2431-50-7), as a surrogate for predicting potential toxicity. This information should be interpreted with caution and is intended for research and professional guidance only.

Chemical and Physical Properties

This compound is a chlorinated alkene with the molecular formula C₄H₅Cl₃.[1][2][3][4] While specific experimental data for this isomer is limited, its properties can be estimated based on its structure and data from related compounds. The known properties of this compound and its surrogate, 2,3,4-Trichloro-1-butene, are summarized below.

PropertyThis compound2,3,4-Trichloro-1-butene
CAS Number 13279-86-2[1][2][3][4]2431-50-7[5][6]
Molecular Formula C₄H₅Cl₃[1][2][3][4]C₄H₅Cl₃[5][6]
Molecular Weight 159.44 g/mol [1][3]159.44 g/mol [5]
Appearance -Colorless liquid[5][7]
Boiling Point 158.5 °C at 760 mmHg[1]155-162 °C[6]
Density 1.301 g/cm³[1]1.34 g/cm³ at 20 °C[6]
Vapor Pressure 3.39 mmHg at 25 °C[1]1.88 mmHg[8]
Flash Point 76.6 °C[1]63 °C (closed cup)[7]
Water Solubility -600 mg/L at 20 °C[6]
LogP (Octanol/Water Partition Coefficient) 2.93-

Toxicological Profile

The toxicological data presented below is primarily for 2,3,4-Trichloro-1-butene and should be considered as indicative for this compound.

Acute Toxicity

2,3,4-Trichloro-1-butene exhibits moderate to high acute toxicity via oral and inhalation routes.[6][9][10] It is harmful if swallowed and toxic if inhaled.[5][10] The substance is also irritating to the skin, eyes, and respiratory tract.[5][7]

RouteSpeciesTestValueReference
OralRatLD₅₀341 mg/kg[9]
OralRatLD₅₀351 mg/kg bw[6]
InhalationRatLC₅₀90 ppm (4h)[5][8]
InhalationRatLC₅₀430 - 1722 mg/m³ (4h)[6]

Symptoms of Acute Exposure:

  • Inhalation: Cough, sore throat, lethargy, and nausea.[5][7]

  • Skin: Redness and pain.[7]

  • Eyes: Redness and pain.[7]

Subchronic and Chronic Toxicity

Limited data is available on the subchronic and chronic toxicity of trichlorobutenes. Repeated inhalation exposure to 2,3,4-Trichloro-1-butene has been shown to cause morphological changes in the airways and lungs of rats.[6] Long-term inhalation exposure in rats (2 ppm, 6h/day, 5d/week for 12 weeks, followed by 88 weeks at 1.5 ppm) resulted in the development of neuro-epithelioma and malignant neurinoma in the nasal cavities.[6] A No-Observed-Adverse-Effect Level (NOAEL) of 0.1 ppm was derived from another study.[6] The substance may have long-term effects on the respiratory tract, potentially leading to tissue lesions.[5][7]

Carcinogenicity

2,3,4-Trichloro-1-butene is suspected of causing cancer.[5][10] As mentioned above, long-term inhalation studies in rats have shown evidence of carcinogenicity in the nasal passages.[6]

Genotoxicity

The genotoxic potential of 2,3,4-Trichloro-1-butene has been investigated in a limited number of studies. It has been shown to induce an elevated gene mutation rate in bacteria and yeast.[6] However, a single in vivo dominant lethal test in rats did not show mutagenic potential.[6]

Reproductive and Developmental Toxicity

There is no specific data available on the reproductive and developmental toxicity of this compound or its isomers.

Mechanism of Toxicity and Metabolism

The toxicity of chlorinated alkenes, including presumably this compound, is closely linked to their metabolism. The primary metabolic pathways involve cytochrome P450 (CYP) enzymes and glutathione (B108866) (GSH) conjugation.

Metabolic Activation of Chlorinated Alkenes

Chlorinated_Alkene Chlorinated Alkene (e.g., this compound) CYP450 Cytochrome P450 Oxidation Chlorinated_Alkene->CYP450 GSH_Conjugation Glutathione-S-transferase (GST) Chlorinated_Alkene->GSH_Conjugation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Epoxide->GSH_Conjugation Detoxification DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Alkylation GSH_Adduct Glutathione Conjugate GSH_Conjugation->GSH_Adduct Detoxification Detoxification & Excretion GSH_Adduct->Detoxification Toxicity Toxicity (Cytotoxicity, Genotoxicity, Carcinogenicity) DNA_Adducts->Toxicity

Caption: Metabolic activation of chlorinated alkenes.

Oxidation by CYP450 enzymes can lead to the formation of reactive epoxide intermediates.[11] These epoxides are electrophilic and can bind to cellular macromolecules, including DNA, to form DNA adducts. This process is a key mechanism of genotoxicity and carcinogenicity for many chlorinated hydrocarbons.[11]

Alternatively, chlorinated alkenes can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[5] While this is often a detoxification pathway, the resulting glutathione conjugates of some chlorinated alkenes can be further metabolized, particularly in the kidneys, to form nephrotoxic species.[5]

Experimental Protocols

Acute Oral Toxicity (OECD 423)

This method involves a stepwise procedure where a small number of animals (usually rats) are dosed at one of a series of fixed dose levels. The response (mortality or evident toxicity) of the animals in the initial step determines the dose for the next step. The objective is to identify a dose that causes evident toxicity but not mortality, and a dose that causes mortality, thereby allowing for classification of the substance's acute oral toxicity.

Workflow for Acute Oral Toxicity Testing (OECD 423)

start Start: Select Initial Dose (e.g., 300 mg/kg) dose_3_animals Dose 3 animals start->dose_3_animals observe Observe for 14 days (mortality, clinical signs) dose_3_animals->observe outcome Outcome? observe->outcome stop_nontoxic Stop: Classify as Non-Toxic observe->stop_nontoxic stop_toxic Stop: Classify as Toxic outcome->stop_toxic 2-3 animals die dose_lower Dose 3 more animals at a lower dose outcome->dose_lower 0-1 animal dies dose_higher Dose 3 more animals at a higher dose outcome->dose_higher No or uncertain toxicity dose_lower->observe dose_higher->observe

Caption: OECD 423 Acute Oral Toxicity Workflow.

Acute Inhalation Toxicity (OECD 403)

This test determines the median lethal concentration (LC₅₀) of a substance in air. Groups of animals, typically rats, are exposed to the test substance at different concentrations for a fixed period (usually 4 hours). The animals are then observed for up to 14 days. The number of mortalities at each concentration is recorded, and the LC₅₀ is calculated.

Skin and Eye Irritation (OECD 404 & 405)

For skin irritation (OECD 404), the test substance is applied to a small patch of skin on an animal (usually a rabbit). The site is observed for signs of irritation, such as redness (erythema) and swelling (edema), at various time points. For eye irritation (OECD 405), a small amount of the substance is instilled into one eye of an animal (again, usually a rabbit), with the other eye serving as a control. The eyes are examined for redness, swelling, and discharge, as well as corneal and iridial effects.[12]

Carcinogenicity (OECD 451)

Long-term studies are conducted in which groups of animals (usually rats and mice) are exposed to the test substance for a major portion of their lifespan (e.g., 2 years for rats).[10] The substance is administered daily, typically in the diet or drinking water, at several dose levels. Animals are monitored for the development of tumors, and a full histopathological examination is performed at the end of the study.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[8] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is a measure of the mutagenic potential.[8]

Conclusion

Due to the significant data gap for this compound, a definitive toxicological profile cannot be established. However, based on the data available for the surrogate 2,3,4-Trichloro-1-butene and general knowledge of chlorinated alkenes, it is prudent to consider this compound as a substance with moderate to high acute toxicity, potential for chronic respiratory effects, and a suspected carcinogen. It is also likely to be a skin, eye, and respiratory irritant. Its toxicity is likely mediated through metabolic activation to reactive epoxides. Further testing is required to fully characterize the toxicological profile of this specific isomer.

References

Environmental Fate of 1,1,3-Trichloro-1-butene in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data on the environmental fate of 1,1,3-trichloro-1-butene is available in public literature. This guide synthesizes known information about this compound and infers its likely behavior in soil and water based on the established environmental fate of analogous chlorinated alkenes and butenes. The experimental protocols provided are generalized for volatile chlorinated hydrocarbons and can be adapted for specific studies on this compound.

Introduction

This compound is a chlorinated alkene whose presence in the environment raises concerns due to the general persistence and toxicity of this class of compounds. Understanding its environmental fate—how it moves, transforms, and persists in soil and water—is crucial for assessing its potential risks and developing remediation strategies. This technical guide provides a comprehensive overview of the anticipated environmental behavior of this compound, drawing upon data from structurally similar chemicals to elucidate its likely degradation and transport pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are critical in predicting its environmental distribution. With a moderate vapor pressure and a LogP value suggesting some affinity for organic matter, it is expected to partition between the atmosphere, water, and soil organic carbon.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₄H₅Cl₃[1]
Molecular Weight 159.44 g/mol [1]
CAS Number 13279-86-2[1]
Vapor Pressure 3.39 mmHg at 25°C[1]
Boiling Point 158.5°C at 760 mmHg[1]
LogP (Octanol-Water Partition Coefficient) 2.93[1]
Density 1.301 g/cm³[1]

Environmental Fate in Water

The fate of this compound in aqueous environments is governed by a combination of hydrolysis, biodegradation, photodegradation, and volatilization.

Abiotic Degradation: Hydrolysis

While specific environmental hydrolysis data is scarce, one study indicates that this compound reacts with sodium hydroxide (B78521) in water at 20°C over 24 hours to form products including 4,4-dichloro-3-buten-2-ol.[1] This suggests that under alkaline conditions, hydrolysis can occur. However, at neutral pH typical of most surface waters, the rate of abiotic hydrolysis is likely to be slow.

Biodegradation

The biodegradation of chlorinated alkenes can proceed under both aerobic and anaerobic conditions, often through cometabolism where microorganisms degrade the compound fortuitously while utilizing another primary substrate.[2][3][4]

  • Aerobic Biodegradation: Aerobic bacteria possessing monooxygenase enzymes can oxidize chlorinated alkenes.[2][3] For this compound, this could lead to the formation of unstable epoxides that subsequently hydrolyze to chlorinated diols and other oxygenated products.

  • Anaerobic Biodegradation: Under anaerobic conditions, reductive dechlorination is a primary degradation pathway for many chlorinated hydrocarbons.[4] This process involves the sequential removal of chlorine atoms. For this compound, this could lead to the formation of dichlorobutenes, monochlorobutenes, and ultimately butene.

An inferred biodegradation pathway for this compound in water is illustrated below.

This compound This compound Chlorinated Epoxides Chlorinated Epoxides This compound->Chlorinated Epoxides Aerobic Cometabolism (Monooxygenase) Dichloro-1-butenes Dichloro-1-butenes This compound->Dichloro-1-butenes Anaerobic Reductive Dechlorination Chlorinated Diols Chlorinated Diols Chlorinated Epoxides->Chlorinated Diols Hydrolysis Further Degradation\n(CO2 + H2O + Cl-) Further Degradation (CO2 + H2O + Cl-) Chlorinated Diols->Further Degradation\n(CO2 + H2O + Cl-) Monochloro-1-butenes Monochloro-1-butenes Dichloro-1-butenes->Monochloro-1-butenes Butenes Butenes Monochloro-1-butenes->Butenes Further Degradation Further Degradation Butenes->Further Degradation cluster_soil Soil Compartment cluster_water Water Compartment 1,1,3-Trichloro-1-butene_Soil This compound in Soil Adsorbed Adsorbed to Soil Particles 1,1,3-Trichloro-1-butene_Soil->Adsorbed Adsorption Biodegradation_Soil Biodegradation Products (e.g., Dichlorobutenes) 1,1,3-Trichloro-1-butene_Soil->Biodegradation_Soil Biodegradation 1,1,3-Trichloro-1-butene_Water This compound in Water 1,1,3-Trichloro-1-butene_Soil->1,1,3-Trichloro-1-butene_Water Leaching Atmosphere Atmosphere 1,1,3-Trichloro-1-butene_Soil->Atmosphere Volatilization 1,1,3-Trichloro-1-butene_Water->1,1,3-Trichloro-1-butene_Soil Partitioning Hydrolysis_Products Hydrolysis Products (e.g., 4,4-dichloro-3-buten-2-ol) 1,1,3-Trichloro-1-butene_Water->Hydrolysis_Products Hydrolysis Biodegradation_Water Biodegradation Products (e.g., Chlorinated Diols) 1,1,3-Trichloro-1-butene_Water->Biodegradation_Water Biodegradation Photodegradation_Products Photodegradation Products 1,1,3-Trichloro-1-butene_Water->Photodegradation_Products Photodegradation 1,1,3-Trichloro-1-butene_Water->Atmosphere Volatilization cluster_prep Sample Preparation cluster_analysis Analysis Collect_Soil Collect and characterize soil Spike_Soil Spike soil with This compound Collect_Soil->Spike_Soil Incubate Incubate microcosms (aerobic conditions) Spike_Soil->Incubate Sampling Sacrificial sampling at time intervals Incubate->Sampling Extraction Solvent extraction of soil samples Sampling->Extraction GCMS GC/MS analysis for parent and metabolites Extraction->GCMS Data_Analysis Calculate degradation rate and half-life GCMS->Data_Analysis cluster_prep Sample Preparation cluster_exposure Exposure and Analysis Prepare_Solution Prepare aqueous solution of this compound in buffered, sterile water Fill_Vessels Fill quartz reaction vessels Prepare_Solution->Fill_Vessels Irradiate Irradiate samples with simulated sunlight Fill_Vessels->Irradiate Dark_Control Incubate dark controls Fill_Vessels->Dark_Control Sampling Sample at time intervals Irradiate->Sampling Dark_Control->Sampling Analysis Analyze samples by GC/MS or HPLC Sampling->Analysis Calculate_Rate Calculate photolysis rate and quantum yield Analysis->Calculate_Rate

References

Degradation Pathways of Chlorinated Butenes in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental degradation pathways of chlorinated butenes. These compounds, primarily used as intermediates in chemical synthesis, can be released into the environment, necessitating a thorough understanding of their fate and transformation. This document outlines the primary abiotic, biotic, and photodegradation mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Degradation Pathways

Chlorinated butenes undergo degradation in the environment through three main pathways: abiotic degradation, biodegradation, and photodegradation. The specific pathway and its efficiency are dependent on the isomer of the chlorinated butene and the environmental conditions.

Abiotic Degradation

Abiotic degradation of chlorinated butenes occurs through chemical reactions that do not involve microorganisms. The most significant abiotic processes are reductive dechlorination by zero-valent iron and hydrolysis.

In anoxic environments, such as groundwater, granular zero-valent iron (ZVI) is a highly effective agent for the reductive dechlorination of chlorinated butenes.[1][2] This process is a key mechanism in permeable reactive barriers used for groundwater remediation.[1][2] The degradation generally follows pseudo-first-order kinetics.[2]

The primary mechanism for dichlorobutenes is reductive β-elimination, where two chlorine atoms on adjacent carbons are removed, forming a double bond.[2] For instance, 3,4-dichloro-1-butene (B1205564) is converted to 1,3-butadiene.[1][2] This intermediate can then undergo catalytic hydrogenation to form less harmful products like 1-butene, cis-2-butene, and trans-2-butene.[1][2] Similarly, 2,3,4-trichlorobutene-1 can be transformed to chloroprene (B89495) through reductive β-elimination.[2]

Abiotic_Reductive_Dechlorination 3,4-Dichloro-1-butene 3,4-Dichloro-1-butene 1,3-Butadiene 1,3-Butadiene 3,4-Dichloro-1-butene->1,3-Butadiene Reductive β-elimination 1,4-Dichloro-2-butene 1,4-Dichloro-2-butene 1,4-Dichloro-2-butene->1,3-Butadiene Reductive elimination 2,3,4-Trichloro-1-butene 2,3,4-Trichloro-1-butene Chloroprene Chloroprene 2,3,4-Trichloro-1-butene->Chloroprene Reductive β-elimination Butene Isomers 1-Butene, cis-2-Butene, trans-2-Butene 1,3-Butadiene->Butene Isomers Catalytic Hydrogenation

Hydrolysis is another potential abiotic degradation pathway for some chlorinated butenes in aqueous environments. For example, 1,4-dichloro-2-butene has a measured neutral hydrolysis half-life of 3.2 days, suggesting this can be a significant fate process in moist soils and water.[2] The hydrolysis of 3,4-dichloro-1-butene is also expected to occur, potentially yielding products such as 4-chloro-3-hydroxy-1-butene and 3,4-dihydroxy-1-butene.

Biodegradation

The biodegradation of chlorinated butenes is less well-documented than that of other chlorinated solvents like chlorinated ethenes and benzenes. However, based on the known enzymatic pathways for these analogous compounds, likely biodegradation routes for chlorinated butenes can be inferred. Biodegradation can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the biodegradation of chlorinated butenes is likely to be initiated by oxygenase enzymes, such as monooxygenases and dioxygenases.[3][4] This process is often a form of cometabolism, where the degradation of the chlorinated compound is facilitated by enzymes produced by microorganisms for the metabolism of other primary substrates.[5][6]

The proposed aerobic pathway involves the oxidation of the carbon-carbon double bond to form an epoxide. This epoxide is unstable and can undergo further enzymatic or spontaneous reactions, leading to the cleavage of carbon-chlorine bonds and the formation of intermediates that can enter central metabolic pathways.

Aerobic_Biodegradation Chlorinated Butene Chlorinated Butene Epoxide Intermediate Epoxide Intermediate Chlorinated Butene->Epoxide Intermediate Monooxygenase/ Dioxygenase Chlorinated Diol Chlorinated Diol Epoxide Intermediate->Chlorinated Diol Epoxide Hydrolase Metabolic Intermediates Metabolic Intermediates Chlorinated Diol->Metabolic Intermediates Dehydrogenases CO2 + H2O + Cl- CO2 + H2O + Cl- Metabolic Intermediates->CO2 + H2O + Cl-

In anaerobic environments, the primary biodegradation pathway for highly chlorinated compounds is reductive dechlorination.[4][7] This process involves the sequential removal of chlorine atoms, with the chlorinated butene serving as an electron acceptor.[5] This is a respiratory process for some specialized bacteria, known as organohalide-respiring bacteria.[7]

For dichlorobutenes, reductive dechlorination would lead to the formation of monochlorobutenes and subsequently butene. These less chlorinated products could then potentially be degraded further under anaerobic or aerobic conditions.

Anaerobic_Biodegradation Dichlorobutene Dichlorobutene Monochlorobutene Monochlorobutene Dichlorobutene->Monochlorobutene Reductive Dechlorination (-Cl-) Butene Butene Monochlorobutene->Butene Reductive Dechlorination (-Cl-)

Photodegradation

Photodegradation involves the breakdown of chemical compounds by light energy. For chlorinated butenes, this can occur through direct photolysis or indirect photolysis.

Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent chemical transformation. Chlorinated butenes may undergo direct photolysis in the atmosphere or in sunlit surface waters. The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bond, generating highly reactive radical species.

Indirect photolysis is often a more significant degradation pathway in the environment. It involves the reaction of chlorinated butenes with photochemically generated reactive species, such as hydroxyl radicals (•OH), in the atmosphere and in water. In the atmosphere, the reaction of 3,4-dichloro-1-butene with ozone has an estimated half-life of about 23 hours.

Quantitative Data Summary

The following tables summarize the available quantitative data for the degradation of various chlorinated butenes under different environmental conditions.

Table 1: Abiotic Degradation of Chlorinated Butenes with Granular Iron

CompoundHalf-life (Batch Experiments)Half-life (Column Experiment)Key ProductsReference(s)
trans-1,4-Dichloro-2-butene5.1 - 7.5 h-1,3-Butadiene[2]
3,4-Dichloro-1-butene5.1 - 7.5 h1.6 min1,3-Butadiene, 1-Butene, cis-2-Butene, trans-2-Butene[1][2]
2,3,4-Trichlorobutene-15.1 - 7.5 h-Chloroprene[2]

Table 2: Other Degradation Pathways for Chlorinated Butenes

CompoundDegradation PathwayHalf-lifeEnvironmental CompartmentReference(s)
1,4-Dichloro-2-butene (cis-isomer)Abiotic/Evaporative Processes1.8 - 2.5 daysSoil[2]
1,4-Dichloro-2-buteneHydrolysis (neutral)3.2 daysWater[2]
3,4-Dichloro-1-buteneReaction with Ozone~23 hoursAtmosphere

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of chlorinated butenes.

Abiotic Degradation with Granular Iron (Batch and Column Studies)

Objective: To determine the degradation rate and pathway of chlorinated butenes in the presence of granular iron under static conditions.

Materials:

  • Granular zero-valent iron (e.g., Connelly-GMP Inc.).

  • Chlorinated butene standards (e.g., trans-1,4-dichloro-2-butene, 3,4-dichloro-1-butene).

  • Deionized water or groundwater.

  • Serum bottles with Teflon-lined septa.

  • Rotary shaker.

  • Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS).

Procedure:

  • Prepare stock solutions of the chlorinated butenes in a suitable solvent.

  • Add a known mass of granular iron to serum bottles.

  • Add deionized water or groundwater to the bottles, leaving minimal headspace.

  • Spike the aqueous phase with a known concentration of the chlorinated butene stock solution.

  • Seal the bottles with Teflon-lined septa and crimp caps.

  • Place the bottles on a rotary shaker at a constant temperature.

  • At specified time intervals, withdraw aqueous samples using a gas-tight syringe.

  • Analyze the samples for the parent compound and potential degradation products using GC-ECD or GC-MS.

  • Set up control experiments without granular iron to assess abiotic degradation pathways other than reductive dechlorination.

Objective: To simulate the degradation of chlorinated butenes in a permeable reactive barrier system.

Materials:

  • Glass column with sampling ports.

  • Granular zero-valent iron mixed with sand.

  • Peristaltic pump.

  • Chlorinated butene stock solution.

  • Analytical instrumentation (GC-ECD or GC-MS).

Procedure:

  • Pack the column with a mixture of granular iron and sand to achieve a desired permeability.

  • Saturate the column with deionized water or groundwater.

  • Pump a solution containing a known concentration of the chlorinated butene through the column at a constant flow rate.

  • Collect samples from the influent, effluent, and intermediate sampling ports at regular intervals.

  • Analyze the samples to determine the concentration profile of the chlorinated butene and its degradation products along the column.

  • Calculate the degradation rate constant and half-life based on the residence time in the column.

Biodegradation Microcosm Study

Objective: To assess the potential for microbial degradation of chlorinated butenes in soil and groundwater samples from a contaminated site.

Materials:

  • Soil and groundwater from the site of interest.

  • Serum bottles with Teflon-lined septa.

  • Chlorinated butene standards.

  • Nutrient medium (if biostimulation is being tested).

  • Anaerobic chamber or glove box (for anaerobic studies).

  • Analytical instrumentation (GC-MS for organics, ion chromatography for anions).

  • DNA extraction kits and qPCR for microbial analysis.

Procedure:

  • Inside an anaerobic chamber (for anaerobic studies), dispense a known amount of site soil into serum bottles.

  • Add site groundwater to create a slurry.

  • Spike the microcosms with the chlorinated butene of interest.

  • For biostimulation experiments, amend a set of microcosms with electron donors (e.g., lactate, acetate) or electron acceptors (e.g., oxygen for aerobic studies).

  • Prepare sterile (autoclaved or poisoned) controls to distinguish between biotic and abiotic degradation.

  • Incubate the microcosms in the dark at a temperature representative of the in-situ conditions.

  • Periodically sacrifice replicate microcosms for analysis.

  • Analyze the aqueous phase for the parent compound and degradation products.

  • Analyze the soil for the parent compound and to perform microbial analyses (e.g., DNA extraction to identify potential degrading microorganisms).

Experimental_Workflow cluster_prep Microcosm Preparation cluster_incubation Incubation cluster_analysis Analysis Collect Collect Soil and Groundwater Samples Dispense Dispense into Serum Bottles Collect->Dispense Spike Spike with Chlorinated Butene Dispense->Spike Amend Amend with Nutrients (for Biostimulation) Spike->Amend Controls Prepare Sterile Controls Amend->Controls Incubate Incubate at Site Temperature Controls->Incubate Sacrifice Sacrifice Replicates at Time Points Incubate->Sacrifice Analyze_Aqueous Analyze Aqueous Phase (GC-MS, IC) Sacrifice->Analyze_Aqueous Analyze_Soil Analyze Soil Phase (Microbial Analysis) Sacrifice->Analyze_Soil

Aqueous Photolysis Experiment

Objective: To determine the rate of direct and indirect photolysis of a chlorinated butene in water.

Materials:

  • Photoreactor equipped with a UV lamp simulating sunlight.

  • Quartz reaction vessels.

  • Chlorinated butene standard.

  • Purified water.

  • For indirect photolysis: a photosensitizer (e.g., nitrate, dissolved organic matter) or a source of hydroxyl radicals (e.g., hydrogen peroxide).[8]

  • High-performance liquid chromatography (HPLC) with a UV detector or GC-MS.

Procedure:

  • Prepare an aqueous solution of the chlorinated butene in a quartz vessel.

  • For indirect photolysis studies, add the photosensitizer or hydroxyl radical source.

  • Place the vessel in the photoreactor and irradiate with the UV lamp.

  • At set time intervals, withdraw samples for analysis.

  • Analyze the samples for the disappearance of the parent compound using HPLC or GC-MS.

  • Run a dark control (the vessel is wrapped in foil) to account for any non-photolytic degradation.

  • Calculate the photolysis rate constant and quantum yield.

Conclusion

The environmental degradation of chlorinated butenes is a complex process involving abiotic, biotic, and photolytic pathways. Abiotic reductive dechlorination with zero-valent iron is a well-characterized and effective remediation strategy for contaminated groundwater. While specific data on the biodegradation of chlorinated butenes is limited, the known mechanisms for other chlorinated alkenes suggest that both aerobic cometabolism and anaerobic reductive dechlorination are plausible pathways. Photodegradation, particularly indirect photolysis, is likely to contribute to the attenuation of chlorinated butenes in atmospheric and sunlit aquatic environments. Further research is needed to fully elucidate the microbial and photochemical degradation pathways and to obtain more comprehensive quantitative data on their degradation rates in various environmental matrices.

References

The Carcinogenic Potential of Chlorinated Aliphatic Hydrocarbons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core evidence and mechanistic understanding of the potential carcinogenicity of key chlorinated aliphatic hydrocarbons. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes quantitative data from pivotal animal bioassays, details the experimental protocols of these studies, and visualizes the critical signaling pathways implicated in the carcinogenic processes.

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from long-term carcinogenicity bioassays of selected chlorinated aliphatic hydrocarbons in rodent models. These data highlight the dose-dependent carcinogenic effects and target organ specificity of these compounds.

Table 1: Carcinogenicity of 1,2-Dichloroethane (B1671644) in Rats and Mice

Species/SexExposure RouteDoseDurationTarget OrganTumor TypeIncidence
Rat (Osborne-Mendel)/Male Gavage47 mg/kg/day (low)78 weeksForestomachSquamous-cell carcinomaNot specified
95 mg/kg/day (high)78 weeksForestomachSquamous-cell carcinomaNot specified
47 mg/kg/day (low)78 weeksCirculatory SystemHemangiosarcomaNot specified
95 mg/kg/day (high)78 weeksCirculatory SystemHemangiosarcomaNot specified
Rat (Osborne-Mendel)/Female Gavage47 mg/kg/day (low)78 weeksMammary GlandAdenocarcinomaNot specified
95 mg/kg/day (high)78 weeksMammary GlandAdenocarcinomaNot specified
Rat (F344)/Male Inhalation10, 40, 160 ppm104 weeksSubcutaneous TissueFibromaDose-dependent increase
10, 40, 160 ppm104 weeksMammary GlandFibroadenomaDose-dependent increase
10, 40, 160 ppm104 weeksPeritoneumMesotheliomaDose-dependent increase
Rat (F344)/Female Inhalation10, 40, 160 ppm104 weeksSubcutaneous TissueFibromaDose-dependent increase
10, 40, 160 ppm104 weeksMammary GlandAdenoma, Fibroadenoma, AdenocarcinomaDose-dependent increase
Mouse (B6C3F1)/Male Gavage97 mg/kg/day (low)78 weeksLungAlveolar/bronchiolar adenomaNot specified
195 mg/kg/day (high)78 weeksLungAlveolar/bronchiolar adenomaSignificant increase
Mouse (B6C3F1)/Female Gavage149 mg/kg/day (low)78 weeksLungAlveolar/bronchiolar adenoma7/50 (14%)
299 mg/kg/day (high)78 weeksLungAlveolar/bronchiolar adenoma15/48 (31%)
149 mg/kg/day (low)78 weeksMammary GlandAdenocarcinoma9/50 (18%)
299 mg/kg/day (high)78 weeksMammary GlandAdenocarcinoma7/48 (15%)
149 mg/kg/day (low)78 weeksUterusAdenocarcinoma3/49 (6%)
299 mg/kg/day (high)78 weeksUterusAdenocarcinoma4/47 (9%)
Mouse (BDF1)/Female Inhalation10, 30, 90 ppm104 weeksLungBronchiolo-alveolar adenoma and carcinomaDose-dependent increase
10, 30, 90 ppm104 weeksUterusEndometrial stromal polypDose-dependent increase
10, 30, 90 ppm104 weeksMammary GlandAdenocarcinomaDose-dependent increase
10, 30, 90 ppm104 weeksLiverHepatocellular adenomaDose-dependent increase

Source: National Cancer Institute, 1978; Nagano et al., 2006.[1][2][3][4][5]

Table 2: Carcinogenicity of Trichloroethylene (B50587) in Rats and Mice

Species/SexExposure RouteDoseDurationTarget OrganTumor TypeIncidence
Rat (Osborne-Mendel)/Male Gavage549 mg/kg/day (low)78 weeksKidneyNo significant increase-
1097 mg/kg/day (high)78 weeksKidneyNo significant increase-
Rat (F344)/Male Inhalation600 ppm104 weeksKidneyRenal tubule carcinoma4/130
Mouse (B6C3F1)/Male Gavage1169 mg/kg/day (low)78 weeksLiverHepatocellular carcinoma26/50 (52%)
2339 mg/kg/day (high)78 weeksLiverHepatocellular carcinoma31/48 (65%)
Mouse (B6C3F1)/Female Gavage869 mg/kg/day (low)78 weeksLiverHepatocellular carcinoma4/50 (8%)
1739 mg/kg/day (high)78 weeksLiverHepatocellular carcinoma11/47 (23%)

Source: National Cancer Institute, 1976; Maltoni et al., 1988.[6][7][8][9][10][11][12]

Table 3: Carcinogenicity of Chloroform (B151607) in Rats and Mice

Species/SexExposure RouteDoseDurationTarget OrganTumor TypeIncidence
Rat (Osborne-Mendel)/Male Drinking Water160 mg/kg/day (high)104 weeksKidneyRenal tubular adenoma and adenocarcinoma14%
Mouse (B6C3F1)/Female Drinking Water263 mg/kg/day (high)104 weeksLiverHepatocellular carcinomaNo significant increase

Source: Jorgenson et al., 1985.[13][14][15][16][17][18][19][20][21]

Table 4: Carcinogenicity of Carbon Tetrachloride in Rodents

Species/SexExposure RouteDoseDurationTarget OrganTumor Type
Rat Oral, Subcutaneous, InhalationNot specifiedNot specifiedLiver, Mammary GlandBenign and malignant tumors
Mouse Oral, InhalationNot specifiedNot specifiedLiver, Adrenal GlandBenign and malignant tumors

Source: IARC, 1972, 1979, 1999; Nagano et al., 1998, 2007.[22][23]

Table 5: Carcinogenicity of Vinyl Chloride in Rodents

Species/SexExposure RouteDoseDurationTarget OrganTumor Type
Rat, Mouse, Hamster Oral, InhalationNot specifiedNot specifiedLiver, Mammary Gland, Lung, Zymbal Gland, SkinAngiosarcoma, Carcinoma

Source: IARC, 1974, 1979, 1987, 2008.[24][25][26][27][28][29][30][31][32]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are summaries of the experimental protocols for some of the key studies cited in this guide.

NCI Bioassay of 1,2-Dichloroethane (Gavage)[3][4]
  • Test Animals: Osborne-Mendel rats and B6C3F1 mice, approximately 6 weeks old at the start of the study. Groups of 50 male and 50 female animals of each species were used for each dose group, with 20 animals of each sex as vehicle controls.

  • Compound Administration: Technical-grade 1,2-dichloroethane was administered in corn oil via gavage, 5 times per week for 78 weeks.

  • Dosage:

    • Rats (both sexes): Time-weighted average doses of 47 mg/kg/day (low dose) and 95 mg/kg/day (high dose).

    • Male Mice: Time-weighted average doses of 97 mg/kg/day (low dose) and 195 mg/kg/day (high dose).

    • Female Mice: Time-weighted average doses of 149 mg/kg/day (low dose) and 299 mg/kg/day (high dose).

    • Dosage adjustments were made during the study based on toxicity.

  • Observation Period: Following the 78-week administration period, animals were observed for an additional 15 to 32 weeks, depending on the group.

  • Pathology: A complete necropsy and microscopic evaluation of all major tissues and organs were conducted on all animals.

Inhalation Carcinogenicity Study of 1,2-Dichloroethane[2]
  • Test Animals: Groups of 50 F344 rats and 50 BDF1 mice of both sexes.

  • Compound Administration: Whole-body inhalation exposure to 1,2-dichloroethane vapor for 6 hours/day, 5 days/week for 104 weeks.

  • Dosage (Concentration):

    • Rats: 10, 40, or 160 ppm.

    • Mice: 10, 30, or 90 ppm.

  • Pathology: Complete necropsy and histopathological examination of organs and tissues were performed. Hematological, blood biochemical, and urinary parameters were also analyzed.

NCI Bioassay of Trichloroethylene (Gavage)[7]
  • Test Animals: Osborne-Mendel rats and B6C3F1 mice, approximately 6 weeks old. 50 animals per sex per dose group, with 20 matched controls.

  • Compound Administration: Industrial grade (>99% pure) trichloroethylene was administered in corn oil via oral gavage, 5 times per week for 78 weeks.

  • Dosage:

    • Rats: Initial doses of 650 and 1300 mg/kg, later adjusted.

    • Mice: Time-weighted average doses of 1169 and 2339 mg/kg for males, and 869 and 1739 mg/kg for females.

  • Observation Period: Animals were observed until terminal sacrifice at 110 weeks for rats and 90 weeks for mice.

  • Pathology: A complete necropsy and microscopic evaluation of all animals were conducted.

Chloroform in Drinking Water Study[15]
  • Test Animals: Male Osborne-Mendel rats and female B6C3F1 mice.

  • Compound Administration: Chloroform was administered in the drinking water for 104 weeks.

  • Dosage (Concentration in Water): 0, 200, 400, 900, and 1800 mg/liter.

  • Pathology: Complete histopathological examination of tissues was performed at the end of the study.

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenic mechanisms of chlorinated aliphatic hydrocarbons are complex and can involve both genotoxic and non-genotoxic pathways. The following diagrams illustrate some of the key proposed signaling pathways.

G cluster_metabolism Metabolic Activation cluster_dna_damage Genotoxicity Vinyl Chloride Vinyl Chloride CYP2E1 CYP2E1 Vinyl Chloride->CYP2E1 Oxidation Chloroethylene oxide (CEO) Chloroethylene oxide (CEO) CYP2E1->Chloroethylene oxide (CEO) Chloroacetaldehyde (CAA) Chloroacetaldehyde (CAA) Chloroethylene oxide (CEO)->Chloroacetaldehyde (CAA) Rearrangement DNA DNA Chloroethylene oxide (CEO)->DNA Alkylation Etheno-DNA adducts Etheno-DNA adducts DNA->Etheno-DNA adducts Mutations (G>A transitions) Mutations (G>A transitions) Etheno-DNA adducts->Mutations (G>A transitions) Oncogene Activation / Tumor Suppressor Inactivation Oncogene Activation / Tumor Suppressor Inactivation Mutations (G>A transitions)->Oncogene Activation / Tumor Suppressor Inactivation Angiosarcoma of the Liver Angiosarcoma of the Liver Oncogene Activation / Tumor Suppressor Inactivation->Angiosarcoma of the Liver

Carcinogenic Pathway of Vinyl Chloride

G cluster_cyp CYP450 Oxidation Pathway (Liver) cluster_gsh GSH Conjugation Pathway (Kidney) Trichloroethylene (TCE) Trichloroethylene (TCE) CYP450 CYP450 Chloral Hydrate Chloral Hydrate CYP450->Chloral Hydrate Trichloroacetic Acid (TCA) Trichloroacetic Acid (TCA) Chloral Hydrate->Trichloroacetic Acid (TCA) Dichloroacetic Acid (DCA) Dichloroacetic Acid (DCA) Chloral Hydrate->Dichloroacetic Acid (DCA) Liver Cancer Liver Cancer Trichloroacetic Acid (TCA)->Liver Cancer Dichloroacetic Acid (DCA)->Liver Cancer TCE TCE TCE->CYP450 GST GST TCE->GST DCVG Dichlorovinyl-glutathione GST->DCVG DCVC Dichlorovinyl-cysteine DCVG->DCVC Reactive Metabolites Reactive Metabolites DCVC->Reactive Metabolites Kidney Cancer Kidney Cancer Reactive Metabolites->Kidney Cancer

Metabolic Pathways of Trichloroethylene Carcinogenicity

G cluster_toxicity Non-Genotoxic Mechanism High-dose Chloroform High-dose Chloroform Metabolism (CYP2E1) Metabolism (CYP2E1) High-dose Chloroform->Metabolism (CYP2E1) Phosgene Phosgene Metabolism (CYP2E1)->Phosgene Cytotoxicity & Necrosis Cytotoxicity & Necrosis Phosgene->Cytotoxicity & Necrosis Regenerative Cell Proliferation Regenerative Cell Proliferation Cytotoxicity & Necrosis->Regenerative Cell Proliferation Increased Mutation Rate Increased Mutation Rate Regenerative Cell Proliferation->Increased Mutation Rate Liver/Kidney Tumors Liver/Kidney Tumors Increased Mutation Rate->Liver/Kidney Tumors G cluster_planning Study Design cluster_execution In-life Phase cluster_analysis Post-life Phase Dose-range finding Dose-range finding Chronic bioassay Chronic bioassay Dose-range finding->Chronic bioassay Inform Animal Dosing Animal Dosing Chronic bioassay->Animal Dosing Clinical Observation Clinical Observation Animal Dosing->Clinical Observation Body Weight / Food Consumption Body Weight / Food Consumption Animal Dosing->Body Weight / Food Consumption Necropsy Necropsy Clinical Observation->Necropsy Histopathology Histopathology Necropsy->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis Carcinogenicity Conclusion Carcinogenicity Conclusion Statistical Analysis->Carcinogenicity Conclusion

References

An In-depth Technical Guide to the Reactivity of 1,1,3-Trichloro-1-butene with Nucleophiles and Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1,1,3-trichloro-1-butene with both nucleophilic and electrophilic reagents. The molecule's unique structure, featuring both vinylic and allylic chlorine atoms, results in a complex reactivity profile. This document will explore the anticipated reaction pathways, supported by established principles of organic chemistry and data from analogous compounds due to the limited specific literature on this compound. Detailed theoretical reaction mechanisms and generalized experimental protocols are provided to guide researchers in the potential synthetic applications of this compound.

Introduction

This compound is a halogenated alkene with the molecular formula C₄H₅Cl₃. Its structure is characterized by a dichlorovinyl group and a chlorinated allylic carbon. This arrangement of functional groups suggests a dualistic reactivity: the vinylic chlorides at the C-1 position are generally unreactive towards nucleophilic substitution, while the allylic chloride at the C-3 position is anticipated to be susceptible to such reactions. The electron-deficient nature of the double bond, due to the electron-withdrawing effects of the chlorine atoms, significantly influences its reactivity towards electrophiles. Understanding these reactivity patterns is crucial for harnessing this compound as a potential building block in organic synthesis.

Physicochemical and Safety Data

A summary of the known physical and chemical properties of this compound is presented in Table 1. Safety information, based on data for structurally related compounds, is also included.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₅Cl₃[1][2]
Molecular Weight 159.44 g/mol [1][2]
CAS Number 13279-86-2[1][2]
Boiling Point 158.5 °C at 760 mmHg[1]
Density 1.301 g/cm³[1]
Flash Point 76.6 °C[1]
Vapor Pressure 3.39 mmHg at 25 °C[1]

Safety and Handling:

  • Hazard Statements: Based on related chloroalkenes, this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may be harmful if inhaled.[3]

  • Precautionary Statements: Use in a well-ventilated area, wear protective gloves, clothing, and eye protection. Keep away from heat, sparks, and open flames.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Reactivity with Nucleophiles

The nucleophilic reactivity of this compound is dictated by the two distinct types of carbon-chlorine bonds.

Vinylic Chlorides (C-1)

The two chlorine atoms attached to the C-1 position are vinylic chlorides. These are known to be significantly less reactive towards nucleophilic substitution than their saturated counterparts. This reduced reactivity is attributed to:

  • Partial Double Bond Character: Resonance effects create a partial double bond character in the C-Cl bonds, making them stronger and more difficult to break.[4][5][6]

  • sp² Hybridization: The sp² hybridized carbon atom is more electronegative than an sp³ hybridized carbon, leading to a shorter and stronger C-Cl bond.

  • Steric Hindrance: The presence of two chlorine atoms and the adjacent double bond can sterically hinder the approach of a nucleophile.

Therefore, under typical nucleophilic substitution conditions, the vinylic chlorides at C-1 are expected to remain intact.

Allylic Chloride (C-3)

In contrast, the chlorine atom at the C-3 position is an allylic chloride. This position is significantly more reactive towards nucleophilic substitution, proceeding through either an Sₙ1 or Sₙ2 mechanism, often with the possibility of allylic rearrangement (Sₙ' reactions).

Sₙ2 Pathway: Strong, less sterically hindered nucleophiles are likely to favor a direct Sₙ2 displacement of the chloride at C-3.

G cluster_0 Sₙ2 Reaction with a Nucleophile r This compound ts r->ts Nucleophilic Attack nu Nu⁻ nu->ts p Product ts->p Chloride Departure

Caption: Sₙ2 displacement at the allylic position.

Sₙ1 and Sₙ' Pathways: In the presence of polar protic solvents and weaker nucleophiles, the reaction may proceed via an Sₙ1 mechanism. The departure of the chloride ion from C-3 would generate a resonance-stabilized allylic carbocation. The nucleophile can then attack at either C-1 or C-3 of this carbocation, leading to a mixture of products.

G cluster_0 Sₙ1 and Sₙ' Reaction Pathways start This compound carbocation Allylic Carbocation (Resonance Stabilized) start->carbocation Chloride Departure product1 Direct Substitution Product (Sₙ1) carbocation->product1 Attack at C-3 product2 Rearranged Product (Sₙ') carbocation->product2 Attack at C-1

Caption: Formation of an allylic carbocation and subsequent nucleophilic attack.

Generalized Experimental Protocols for Nucleophilic Substitution

The following protocols are based on general procedures for reactions with allylic halides and should be adapted and optimized for this compound.

Protocol 1: Reaction with Alkoxides (e.g., Sodium Methoxide)

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (B129727).

  • Reagent Addition: Sodium metal is added portion-wise to the methanol to generate sodium methoxide (B1231860) in situ.

  • Reaction: The solution is cooled to 0 °C, and this compound (1.0 eq.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • Workup: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Reaction with Amines (e.g., Aniline)

  • Setup: A round-bottom flask is charged with this compound (1.0 eq.), aniline (B41778) (1.1 eq.), and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a polar aprotic solvent like acetonitrile.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.

Reactivity with Electrophiles

The double bond in this compound is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the three chlorine atoms. This deactivation makes electrophilic addition reactions more challenging compared to simple alkenes.

Electrophilic Addition

Standard electrophilic addition reactions, such as hydrohalogenation or halogenation, are expected to be slow. If a reaction does occur, it would likely proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) would add to the carbon atom that results in the more stable carbocation.

In the case of this compound, protonation at C-2 would lead to a carbocation at C-1, which is destabilized by the two electron-withdrawing chlorine atoms. Protonation at C-1 is unlikely. Therefore, the formation of a stable carbocation intermediate is disfavored, and the reaction may require harsh conditions or not proceed at all.

G cluster_0 Proposed Electrophilic Addition Pathway alkene This compound intermediate Carbocation Intermediate (Destabilized) alkene->intermediate Electrophilic Attack electrophile E⁺ electrophile->intermediate product Addition Product intermediate->product Nucleophilic Attack

Caption: General scheme for electrophilic addition to this compound.

Generalized Experimental Protocol for Electrophilic Addition (e.g., Hydrobromination)
  • Setup: this compound is dissolved in a non-polar, inert solvent (e.g., dichloromethane) in a round-bottom flask.

  • Reagent Addition: The solution is cooled in an ice bath, and a solution of HBr in acetic acid is added dropwise with stirring.

  • Reaction: The reaction is allowed to proceed at low temperature and is monitored by GC or NMR for the consumption of the starting material.

  • Workup: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which may then be purified by distillation or chromatography.

Summary of Reactivity

The reactivity of this compound is a tale of two sites. The vinylic chlorides at C-1 are largely unreactive to nucleophiles, while the allylic chloride at C-3 is a prime target for nucleophilic substitution, potentially leading to both direct and rearranged products. Conversely, the electron-poor nature of the double bond makes it a poor substrate for electrophilic addition, which would likely require forcing conditions if it proceeds at all. This contrasting reactivity offers opportunities for selective functionalization of the molecule.

Table 2: Predicted Reactivity Summary

Reagent TypeReactive SitePredicted Reaction TypeProduct Type(s)
Nucleophiles C-3 (Allylic)Sₙ2, Sₙ1, Sₙ'Substituted butenes (direct and rearranged)
Nucleophiles C-1 (Vinylic)No ReactionNo Reaction
Electrophiles C=C Double BondElectrophilic AdditionHalogenated butanes (likely low yield)

Conclusion

This compound presents a challenging yet potentially rewarding substrate for organic synthesis. Its differentiated reactivity at the vinylic and allylic positions could be exploited for the selective introduction of functional groups. Further experimental investigation is required to fully elucidate the reaction pathways and optimize conditions for its transformation into valuable chemical intermediates. This guide provides a theoretical framework and practical starting points for researchers interested in exploring the chemistry of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for 1,1,3-Trichloro-1-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,1,3-Trichloro-1-butene as a versatile building block in organic synthesis. The unique structural features of this chlorinated alkene, including a dichlorovinyl group and an allylic chloride, offer a range of reactive sites for the construction of diverse molecular architectures, particularly heterocyclic compounds and functionalized butenones.

Overview of Reactivity

This compound possesses two primary sites of reactivity that can be selectively targeted under different reaction conditions. The dichlorovinyl group is susceptible to hydrolysis to form a carboxylic acid precursor and can participate in cycloaddition reactions. The allylic chloride at the C-3 position is amenable to nucleophilic substitution, allowing for the introduction of a variety of functional groups.

Reactivity_Overview This compound This compound Dichlorovinyl Group Dichlorovinyl Group This compound->Dichlorovinyl Group Allylic Chloride Allylic Chloride This compound->Allylic Chloride Hydrolysis Hydrolysis Dichlorovinyl Group->Hydrolysis Cycloaddition Cycloaddition Dichlorovinyl Group->Cycloaddition Nucleophilic Substitution Nucleophilic Substitution Allylic Chloride->Nucleophilic Substitution Carboxylic Acid Precursor Carboxylic Acid Precursor Hydrolysis->Carboxylic Acid Precursor Heterocycles Heterocycles Cycloaddition->Heterocycles Functionalized Butenes Functionalized Butenes Nucleophilic Substitution->Functionalized Butenes

Caption: Reactivity sites of this compound.

Synthesis of Substituted Pyrazoles

This compound serves as a precursor for the synthesis of 3-substituted-5-methylpyrazoles through a one-pot, two-step process. The initial hydrolysis of the dichlorovinyl group, followed by in-situ cyclization of the resulting 1,3-dicarbonyl intermediate with hydrazine (B178648) derivatives, provides a straightforward route to this important class of heterocycles. Pyrazoles are prevalent scaffolds in many pharmaceutical agents.

Experimental Protocol: Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole

This protocol describes the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole from this compound and phenylhydrazine (B124118).

Reaction Scheme:

Pyrazole_Synthesis cluster_0 Step 1: Hydrolysis and Diketone formation (in situ) cluster_1 Step 2: Cyclization TCB This compound Diketone 1-Phenyl-1,3-butanedione TCB->Diketone H₂O, H₂SO₄ H2SO4 H₂SO₄ (conc.) Phenylhydrazine Phenylhydrazine Pyrazole 5-Methyl-1,3-diphenyl-1H-pyrazole Diketone_ref 1-Phenyl-1,3-butanedione Diketone_ref->Pyrazole Phenylhydrazine, Ethanol (B145695), Reflux

Caption: Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound159.441.59 g0.01
Phenylhydrazine108.141.08 g0.01
Concentrated Sulfuric Acid98.085 mL-
Ethanol (95%)-20 mL-
Water18.0250 mL-
Sodium Bicarbonate84.01As needed-
Diethyl Ether74.1250 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.59 g, 0.01 mol) and concentrated sulfuric acid (5 mL).

  • Heat the mixture with stirring at 100°C for 1 hour.

  • Cool the reaction mixture to room temperature and cautiously pour it onto 50 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 1-phenyl-1,3-butanedione intermediate.

  • Without further purification, add phenylhydrazine (1.08 g, 0.01 mol) and ethanol (20 mL) to the flask containing the crude diketone.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Recrystallize the solid residue from ethanol to afford the pure 5-methyl-1,3-diphenyl-1H-pyrazole.

Expected Yield: ~75-85%

Characterization Data (Predicted):

CompoundAppearanceMelting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
5-Methyl-1,3-diphenyl-1H-pyrazoleWhite to off-white solid98-1007.20-7.50 (m, 10H), 6.55 (s, 1H), 2.35 (s, 3H)151.2, 144.8, 139.5, 133.8, 129.1, 128.8, 128.4, 127.9, 125.7, 107.5, 14.2

Nucleophilic Substitution Reactions

The allylic chloride at the C-3 position of this compound is susceptible to nucleophilic attack, providing a pathway to introduce various functionalities. This allows for the synthesis of substituted butenes which can be valuable intermediates in multi-step syntheses.

Application Note: Synthesis of Substituted Amines and Thiols

Reaction with primary or secondary amines can lead to the formation of allylic amines. Similarly, reaction with thiols can yield allylic thioethers. These reactions typically proceed under basic conditions to neutralize the HCl generated.

Nucleophilic_Substitution TCB This compound Allylic_Amine Substituted Allylic Amine TCB->Allylic_Amine  + Amine, Base Allylic_Thioether Substituted Allylic Thioether TCB->Allylic_Thioether  + Thiol, Base Amine R₂NH Thiol RSH Base Base (e.g., Et₃N)

Caption: Nucleophilic substitution on this compound.

Experimental Protocol: Synthesis of 3-Anilino-1,1-dichloro-1-butene

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound159.441.59 g0.01
Aniline (B41778)93.130.93 g0.01
Triethylamine (B128534)101.191.52 g (2.1 mL)0.015
Dichloromethane (B109758) (DCM)84.9320 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.59 g, 0.01 mol) and aniline (0.93 g, 0.01 mol) in dichloromethane (20 mL).

  • Add triethylamine (1.52 g, 2.1 mL, 0.015 mol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired product.

Expected Yield: ~60-75%

[3+2] Cycloaddition Reactions for Heterocycle Synthesis

While direct experimental evidence for [3+2] cycloaddition reactions with this compound is not extensively documented, its electron-deficient double bond makes it a potential dipolarophile for reactions with 1,3-dipoles such as azides and nitrile oxides.[1] This would provide a route to five-membered chlorinated heterocycles, which are of interest in medicinal chemistry.

Proposed Experimental Workflow: Synthesis of a Triazoline Derivative

This hypothetical protocol outlines a potential pathway for the synthesis of a triazoline from this compound and benzyl (B1604629) azide (B81097).

3_2_Cycloaddition TCB This compound Triazoline Chlorinated Triazoline Derivative TCB->Triazoline  + Benzyl Azide, Heat Benzyl_Azide Benzyl Azide Heat Heat (Toluene, Reflux)

Caption: Proposed [3+2] cycloaddition of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )
This compound159.44
Benzyl Azide133.15
Toluene (B28343)92.14

Proposed Procedure:

  • Dissolve this compound (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add benzyl azide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon consumption of the starting materials, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting triazoline derivative by column chromatography.

Note: This is a proposed protocol and would require experimental validation and optimization.

Safety Precautions

This compound is a chlorinated hydrocarbon and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes on Chlorinated Butenes as Polymer Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 1,1,3-Trichloro-1-butene and related compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated unsaturated hydrocarbons are a class of reactive molecules that can serve as valuable intermediates in the synthesis of various organic compounds, including polymers. This document addresses the potential application of This compound as an intermediate in polymer production.

Following a comprehensive review of available scientific literature, it is important to note that there is a significant lack of specific, publicly accessible data, application notes, or detailed experimental protocols regarding the direct use of this compound as a monomer or a direct intermediate in polymerization processes.

However, to provide relevant context for researchers interested in this area, this document will present the available physicochemical data for this compound. Additionally, it will discuss a structurally related isomer, 2,3,4-trichloro-1-butene (B1195082) , which is known to be an intermediate in the industrial production of chloroprene (B89495). The polymerization of chloroprene into polychloroprene (Neoprene) will be used as a representative example to illustrate how chlorinated butene derivatives can be utilized in polymer synthesis.

Physicochemical Properties of this compound

While its role in polymerization is not documented, the fundamental properties of this compound have been characterized. A summary of these properties is provided in the table below.

PropertyValueReference
CAS Number 13279-86-2[1][2][3][4]
Molecular Formula C4H5Cl3[2][3][4]
Molecular Weight 159.44 g/mol [2][4]
Boiling Point 158.5°C at 760 mmHg[2]
Density 1.301 g/cm³[2]
Flash Point 76.6°C[2]
Vapor Pressure 3.39 mmHg at 25°C[2]

A Related Intermediate: 2,3,4-Trichloro-1-butene in Chloroprene Synthesis

In contrast to the lack of information for this compound, its isomer, 2,3,4-trichloro-1-butene , is a known intermediate in the synthesis of 2-chloro-1,3-butadiene, commonly known as chloroprene.[5][6] Chloroprene is the monomer used to produce polychloroprene, a synthetic rubber valued for its chemical and physical resistance.[7]

The general pathway involves the chlorination of butadiene to produce a mixture of dichlorobutenes, which can be further chlorinated and then dehydrochlorinated to yield chloroprene. 2,3,4-trichloro-1-butene is a key intermediate in some of these synthetic routes.

Conceptual Experimental Workflow: From Chlorinated Intermediate to Polymer

While a specific protocol for this compound is not available, the following diagram illustrates a generalized workflow for the synthesis of a monomer from a chlorinated intermediate and its subsequent polymerization. This serves as a conceptual guide for researchers.

G cluster_0 Monomer Synthesis cluster_1 Polymerization Chlorinated_Intermediate Chlorinated Butene Intermediate (e.g., 2,3,4-trichloro-1-butene) Reaction Chemical Transformation (e.g., Dehydrochlorination) Chlorinated_Intermediate->Reaction Purification_Monomer Monomer Purification (e.g., Distillation) Reaction->Purification_Monomer Monomer Purified Monomer (e.g., Chloroprene) Purification_Monomer->Monomer Polymerization_Reactor Polymerization Reactor Monomer->Polymerization_Reactor Monomer->Polymerization_Reactor Polymerization_Process Polymerization (e.g., Emulsion Polymerization) Polymerization_Reactor->Polymerization_Process Initiator Initiator/Catalyst Addition Initiator->Polymerization_Reactor Termination Termination/Shortstopping Polymerization_Process->Termination Polymer_Isolation Polymer Isolation & Purification Termination->Polymer_Isolation Final_Polymer Final Polymer Polymer_Isolation->Final_Polymer

Caption: Conceptual workflow from a chlorinated butene intermediate to a final polymer product.

Representative Protocol: Emulsion Polymerization of Chloroprene

As a practical example, the following is a generalized protocol for the free-radical emulsion polymerization of chloroprene. This method is widely used for producing polychloroprene.[7]

Materials:

  • Chloroprene monomer (inhibitor removed)

  • Deionized, deoxygenated water

  • Surfactant (e.g., disproportionated rosin (B192284) soap)

  • Initiator (e.g., potassium persulfate)

  • Chain-transfer agent (e.g., n-dodecyl mercaptan)

  • pH buffer/adjuster (e.g., sodium hydroxide)

  • Shortstop solution (e.g., 4-tert-butylcatechol)

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor with mechanical stirrer, condenser, thermometer, and nitrogen inlet/outlet

  • Thermostatic water bath

  • Syringes for initiator and shortstop addition

Procedure:

  • Reactor Setup: The reactor system is assembled, cleaned, and dried. The entire system is purged with nitrogen for at least 30 minutes to remove oxygen.

  • Aqueous Phase Preparation: Deoxygenated water, surfactant, and a pH adjuster are charged into the reactor. The mixture is stirred under a gentle nitrogen stream until all components are dissolved.

  • Emulsification: The chloroprene monomer and chain-transfer agent are added to the aqueous phase with vigorous stirring to form a stable emulsion.

  • Reaction Initiation: The reactor contents are brought to the desired temperature (e.g., 40°C). Once the temperature is stable, the initiator solution is injected.

  • Polymerization: The temperature and stirring are maintained. The reaction progress is monitored by taking samples to determine the percent conversion.

  • Termination: Once the desired monomer conversion is reached (typically 65-95%), the shortstop solution is added to quench the polymerization.[7]

  • Polymer Isolation: The resulting polymer latex can be coagulated, washed, and dried to isolate the solid polychloroprene.

Conclusion

While This compound is a known chemical compound, its application as an intermediate in polymer production is not well-documented in publicly available literature. Researchers interested in this specific molecule for polymerization studies may need to conduct exploratory research to determine its reactivity, potential for polymerization, and the properties of any resulting polymers. The information provided on the related compound, 2,3,4-trichloro-1-butene , and the general protocols for chloroprene polymerization can serve as a valuable starting point for designing such investigations.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 1,1,3-trichloro-1-butene, a versatile building block in organic synthesis. Due to its unique structure featuring a dichlorovinyl group and an allylic chloride, this compound can undergo various transformations, leading to a diverse array of functionalized molecules relevant to pharmaceutical and materials science research.

Reaction Mechanisms

The nucleophilic substitution reactions of this compound can proceed through several pathways, primarily dictated by the nature of the nucleophile and the reaction conditions. The presence of two distinct electrophilic centers—the C1 carbon of the dichlorovinyl group and the C3 allylic carbon—allows for competitive reactions.

Two principal mechanisms are at play:

  • Direct Nucleophilic Substitution (SN): In this pathway, the nucleophile directly attacks the C3 carbon, displacing the chloride leaving group. This reaction is typical for strong, hard nucleophiles.

  • Nucleophilic Substitution with Allylic Rearrangement (SN'): This mechanism involves the nucleophile attacking the C1 carbon of the double bond. This attack induces a shift of the double bond, leading to the expulsion of the chloride ion from the C3 position. This pathway is often favored by soft nucleophiles.

The regioselectivity of these reactions is a critical aspect, and controlling it is key to achieving the desired synthetic outcome. Factors such as the solvent, temperature, and the presence of a catalyst can significantly influence which pathway is dominant.

Experimental Protocols

The following protocols are adapted from established methodologies for structurally similar chlorinated alkenes, providing a solid foundation for investigating the reactivity of this compound.[1] Researchers should consider these as starting points and may need to optimize conditions for their specific applications.

Protocol 1: Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol details the synthesis of methoxy-substituted butene derivatives, which are valuable intermediates for further chemical transformations.

Materials:

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Substitution with an Amine (e.g., Aniline)

This protocol describes the synthesis of N-substituted butene derivatives, which are precursors to various nitrogen-containing heterocyclic compounds.[1]

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and aniline (1.2 eq) in the chosen anhydrous solvent.

  • Add the non-nucleophilic base (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Substitution with a Thiolate (e.g., Sodium Thiophenoxide)

This protocol outlines the synthesis of thioether derivatives, which are of interest in medicinal chemistry and materials science.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the thiophenoxide.

  • To this solution, add this compound (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the expected products and hypothetical yields for the nucleophilic substitution reactions of this compound. The yields are estimated based on reactions with analogous substrates and will require experimental verification.

NucleophileProduct(s)Reaction Pathway(s)SolventTemperature (°C)Estimated Yield (%)
Sodium Methoxide1,1-dichloro-3-methoxy-1-butene and/or 1-chloro-1-methoxy-3-chloro-2-buteneSN and SN'Methanol0 to RT60-80
AnilineN-(1,1-dichloro-1-buten-3-yl)aniline and/or N-(1,3-dichloro-2-buten-1-yl)anilineSN and SN'Acetonitrile50-8050-70
Sodium Thiophenoxide1,1-dichloro-3-(phenylthio)-1-butene and/or 1-chloro-3-(phenylthio)-2-chlorobuteneSN and SN'THF0 to RT65-85

Visualizations

Reaction Pathway Diagram

G Nucleophilic Substitution Pathways of this compound A This compound B Direct Substitution Product (SN) A->B  SN C Allylic Rearrangement Product (SN') A->C  SN' Nu Nucleophile Nu->A

Caption: Possible nucleophilic substitution pathways for this compound.

General Experimental Workflow

G General Experimental Workflow start Start Dissolve this compound in anhydrous solvent step1 Add Nucleophile and base if required start->step1 step2 Reaction Stir at appropriate temperature step1->step2 step3 Monitoring TLC or GC step2->step3 step4 Workup Quenching and Extraction step3->step4 step5 Purification Column Chromatography step4->step5 end Characterization | NMR, IR, MS step5->end

Caption: A generalized workflow for the nucleophilic substitution reactions described.

Logical Relationship of Reaction Parameters

G Factors Influencing Reaction Outcome outcome Reaction Outcome (Product Distribution) nucleophile Nucleophile (Hardness/Softness) nucleophile->outcome solvent Solvent (Polarity) solvent->outcome temperature Temperature temperature->outcome catalyst Catalyst catalyst->outcome

Caption: Interplay of key parameters that influence the product distribution.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established methodologies for structurally related compounds, specifically gem-dichloroalkenes, due to a lack of specific literature precedent for palladium-catalyzed cross-coupling reactions involving 1,1,3-trichloro-1-butene. These protocols are intended to serve as a starting point for research and will require optimization.

Introduction

This compound is a polychlorinated alkene with potential as a versatile building block in organic synthesis. Its structure, featuring a gem-dichloroalkene moiety, suggests its utility as a precursor in palladium-catalyzed cross-coupling reactions. Analogous gem-dichloroalkenes have been successfully employed in C-H bond alkynylations of heteroarenes, serving as stable and user-friendly alkyne surrogates.[1][2][3][4] This approach offers a step-economical route to heteroaryl-substituted enynes, which are valuable scaffolds in medicinal chemistry and materials science.

This document outlines a hypothetical protocol for the palladium-catalyzed direct C-H alkynylation of heteroarenes using this compound, based on the work of Ackermann and colleagues with other gem-dichloroalkenes.[1][2][3][4]

Principle of the Reaction

The proposed reaction is a palladium-catalyzed direct C-H bond functionalization. The catalytic cycle is initiated by the C-H activation of a heteroarene by a palladium(II) catalyst. The resulting palladacycle then undergoes a reaction with this compound. Subsequent β-hydride elimination and reductive elimination steps would lead to the formation of the desired heteroaryl-substituted enyne and regeneration of the active palladium catalyst. The gem-dichloroalkene effectively serves as a synthetic equivalent of a terminal alkyne.

Catalytic_Cycle Pd(II)L_n Pd(II)L_n Het-Ar-Pd(II)L_n-X Palladacycle Intermediate Pd(II)L_n->Het-Ar-Pd(II)L_n-X C-H Activation Het-Ar-H Heteroarene (Het-Ar-H) Het-Ar-H->Het-Ar-Pd(II)L_n-X Intermediate_Complex Pd(IV) Intermediate Het-Ar-Pd(II)L_n-X->Intermediate_Complex Coordination & Insertion HX HX Coupling_Partner This compound Coupling_Partner->Intermediate_Complex Intermediate_Complex->Pd(II)L_n Regeneration Product Heteroaryl Enyne Intermediate_Complex->Product β-Elimination & Reductive Elimination

Caption: Proposed catalytic cycle for the direct C-H alkynylation of heteroarenes.

Application: Synthesis of Heteroaryl Enynes

The described protocol can be applied to the synthesis of a variety of heteroaryl-substituted enynes, which are key intermediates in the development of novel pharmaceutical agents. The ability to directly couple this compound with heterocycles circumvents the need for pre-functionalization of the heteroarene, offering a more efficient synthetic route.

Experimental Protocol: Hypothetical Palladium-Catalyzed C-H Alkynylation

This protocol is adapted from established procedures for other gem-dichloroalkenes.[1][2][3][4]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

  • Lithium tert-butoxide (LiOtBu)

  • This compound

  • Heteroarene (e.g., benzoxazole, thiophene, pyridine (B92270) derivatives)

  • Anhydrous 1,4-dioxane (B91453)

  • Schlenk tube and manifold

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5.0 mol %), DPEPhos (10 mol %), and LiOtBu (2.5 mmol).

  • Add the heteroarene (1.0 mmol) and anhydrous 1,4-dioxane (2.0 mL).

  • Add this compound (1.5 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: General experimental workflow for the proposed cross-coupling reaction.

Data Presentation: Hypothetical Reaction Parameters

The following table summarizes the proposed reaction conditions. Optimal conditions, particularly temperature and reaction time, will need to be determined empirically for each specific substrate combination.

ParameterProposed Value/ReagentRole
Palladium Precatalyst Pd(OAc)₂Catalyst source
Ligand DPEPhosStabilizes and activates the palladium center
Base LiOtBuPromotes C-H activation and neutralizes HX
Solvent 1,4-Dioxane (anhydrous)Reaction medium
Temperature 100-120 °CProvides energy for C-H activation
Time 16-24 hoursReaction duration
Atmosphere Argon or NitrogenPrevents catalyst degradation

Safety Precautions

  • Palladium catalysts and phosphine (B1218219) ligands should be handled in a fume hood.

  • This compound is a chlorinated hydrocarbon and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous solvents are required, and inert atmosphere techniques should be employed to prevent moisture contamination.

  • Reactions at elevated temperatures should be conducted behind a blast shield.

Future Outlook

The exploration of palladium-catalyzed cross-coupling reactions with this compound opens a potential avenue for the synthesis of novel and complex molecules. Further research is warranted to validate and optimize the proposed protocol and to explore its applicability in Suzuki, Heck, and Sonogashira-type couplings. The development of more active and robust catalytic systems will be crucial for expanding the synthetic utility of this underexplored building block in the pharmaceutical and materials science sectors.

References

quantitative analytical methods for 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of 1,1,3-Trichloro-1-butene

This document provides a detailed protocol for the quantitative analysis of this compound in solution, a method particularly relevant for quality control in chemical manufacturing and for researchers in drug development who may encounter this compound as an impurity. The primary analytical technique described is Gas Chromatography coupled with Mass Spectrometry (GC-MS), which offers high selectivity and sensitivity for the detection of volatile organic compounds.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. The sample solution is first injected into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a long, thin column. The separation of compounds is achieved based on their differential partitioning between the stationary phase (the column's inner coating) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

As each separated compound elutes from the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns of smaller, charged ions. These fragments are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound. For quantitative analysis, the instrument is set to monitor specific ions known to be characteristic of this compound, and the intensity of the signal is proportional to the amount of the compound present.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for sample preparation, instrument setup, and data analysis for the quantitative determination of this compound.

Materials and Reagents
  • Analytical Standard: this compound (CAS No. 13279-86-2), purity ≥98%[1][2][3][4]

  • Solvent: High-purity Hexane or Dichloromethane (GC grade or equivalent)

  • Carrier Gas: Helium (99.999% purity or higher)

  • Vials: 2 mL amber glass vials with PTFE-lined septa

  • Pipettes and Syringes: Calibrated for accurate liquid handling

Instrumentation

A standard Gas Chromatograph equipped with a Mass Spectrometric detector is required. The system should include:

  • GC with a split/splitless injector

  • Autosampler for automated injections

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Mass Spectrometer with Electron Ionization (EI) source and a quadrupole analyzer

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of working standards for the calibration curve. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, a direct dilution into the appropriate concentration range with the chosen solvent is sufficient. For more complex matrices, a sample cleanup or extraction procedure may be necessary.

GC-MS Operating Conditions

The following are typical GC-MS parameters for the analysis of volatile chlorinated hydrocarbons. Optimization may be required for specific instruments and applications.

Parameter Setting
GC System
Injector Temperature250 °C
Injection ModeSplitless (or Split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C, hold for 2 min
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[5]
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of the standard
Qualifier IonsTo be determined from the mass spectrum of the standard

Note: The molecular weight of this compound is 159.44 g/mol .[2][6] The mass spectrum will show a molecular ion peak and characteristic fragment ions that should be used for SIM mode.

Data Analysis and Quantification
  • Identification: The retention time of the peak in the sample chromatogram should match that of the analytical standard. The ratio of the qualifier ions to the quantifier ion should also be within a specified tolerance (e.g., ±20%) of the ratio observed for the standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is typically required.

  • Quantification: The concentration of this compound in the sample is calculated using the linear regression equation from the calibration curve.

Method Performance Characteristics

The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantitative analysis of this compound.

Parameter Typical Value Description
Linearity (R²) > 0.995The correlation coefficient of the calibration curve over the specified concentration range.
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantitation (LOQ) 0.15 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the closeness of repeated measurements.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often determined by spiking a blank matrix with a known amount of the analyte.

Visualized Workflows

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standards GC_MS_Analysis GC-MS Injection & Data Acquisition Standard_Prep->GC_MS_Analysis Sample_Prep Prepare Sample Sample_Prep->GC_MS_Analysis Peak_Integration Peak Integration & Identification GC_MS_Analysis->Peak_Integration Calibration Generate Calibration Curve Peak_Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Validation_Logic Method Analytical Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

References

Application Note: GC-MS Analysis of 1,1,3-Trichloro-1-butene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the analysis of reaction mixtures containing 1,1,3-Trichloro-1-butene and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for monitoring the progress of dehydrochlorination reactions of tetrachlorobutanes, a common route for the synthesis of trichlorobutenes.

Introduction

This compound is a chlorinated alkene of interest in synthetic chemistry. Its analysis and quantification within complex reaction mixtures are crucial for reaction optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile compounds and their unambiguous identification based on their mass spectra. This note details a GC-MS method for the analysis of a representative reaction mixture from the dehydrochlorination of 1,1,1,3-tetrachlorobutane (B76191).

Experimental Protocols

Dehydrochlorination of 1,1,1,3-Tetrachlorobutane (Representative Reaction)

This protocol describes a model dehydrochlorination reaction to produce a mixture containing this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,1,1,3-tetrachlorobutane in ethanol.

  • Slowly add a solution of potassium hydroxide in ethanol to the flask.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, quench the reaction by adding deionized water.

  • Extract the organic phase with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and wash with deionized water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent under reduced pressure to obtain the crude reaction mixture.

Sample Preparation for GC-MS Analysis

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

Procedure:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of the trichlorobutene reaction mixture.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

GC Conditions:

  • Column: Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent polar capillary column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

  • Solvent Delay: 3 minutes

Data Presentation

The GC-MS analysis of the reaction mixture is expected to show the presence of the starting material, the desired product (this compound), and its isomers. The following table summarizes representative quantitative data obtained from the analysis.

CompoundRetention Time (min)Key m/z FragmentsPeak Area (%)
trans-1,1,3-Trichloro-1-butene9.85158, 123, 8745.2
cis-1,1,3-Trichloro-1-butene10.12158, 123, 8720.5
1,1,1-Trichloro-2-butene9.54158, 123, 8715.8
1,1,1,3-Tetrachlorobutane11.23192, 157, 11718.5

Visualizations

Reaction_and_Analysis_Workflow cluster_reaction Dehydrochlorination Reaction cluster_analysis GC-MS Analysis Reactant 1,1,1,3-Tetrachlorobutane Reaction Reflux, 2h Reactant->Reaction Reagent KOH / Ethanol Reagent->Reaction Quenching Workup & Extraction Reaction->Quenching Product Crude Reaction Mixture Quenching->Product SamplePrep Sample Preparation (Dilution & Filtration) Product->SamplePrep GC_MS GC-MS Injection SamplePrep->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

Caption: Workflow for the dehydrochlorination reaction and subsequent GC-MS analysis.

Dehydrochlorination_Pathway Tetrachlorobutane 1,1,1,3-Tetrachlorobutane Trichlorobutene_1 This compound (cis and trans isomers) Tetrachlorobutane->Trichlorobutene_1 -HCl Trichlorobutene_2 1,1,1-Trichloro-2-butene Tetrachlorobutane->Trichlorobutene_2 -HCl Byproducts Other Isomers & Byproducts Tetrachlorobutane->Byproducts

Caption: Simplified reaction pathway for the dehydrochlorination of 1,1,1,3-tetrachlorobutane.

Application Note: Development of a High-Performance Liquid Chromatography (HPLC) Method for the Separation of Chlorinated Butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chlorinated butene isomers are critical intermediates in chemical synthesis and can be present as process-related impurities in pharmaceutical manufacturing. Due to their structural similarity, separating these isomers poses a significant analytical challenge. This application note presents a detailed protocol for the development of a robust HPLC method for the separation of various chlorinated butene isomers. The protocol outlines a systematic approach, beginning with reversed-phase chromatography as a screening method, followed by optimization and the potential for employing normal-phase chromatography for improved resolution of closely related isomers. While specific validated methods for this exact class of compounds are not widely published, this guide provides a comprehensive workflow based on established chromatographic principles for isomer separation. All quantitative data presented is illustrative to guide the user through the method development and optimization process.

Introduction

The separation of isomers is a common challenge in analytical chemistry, particularly within the pharmaceutical and chemical industries.[1] Chlorinated butenes, which can exist as multiple positional and geometric (cis/trans) isomers, require high-resolution analytical techniques for accurate quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for such separations.[2] The selection of the appropriate chromatographic mode—primarily reversed-phase (RP) or normal-phase (NP)—is crucial for achieving the desired selectivity.[3] Reversed-phase HPLC is often the starting point for method development due to its wide applicability, while normal-phase HPLC can offer superior selectivity for non-polar to moderately polar isomers.[2][3] This document provides a detailed protocol for a systematic approach to developing a separation method for chlorinated butene isomers.

Experimental Protocols

Materials and Instrumentation
  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Columns:

    • Reversed-Phase: C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Normal-Phase: Silica or Cyano-bonded column, 4.6 x 250 mm, 5 µm particle size.

  • Solvents and Reagents:

Sample Preparation

Prepare individual stock solutions of each chlorinated butene isomer at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile for RP-HPLC or n-hexane for NP-HPLC). From these stocks, prepare a mixed standard solution containing all isomers of interest at a concentration of approximately 50 µg/mL.

Method Development Workflow

The development of the HPLC method follows a logical progression from initial screening to optimization.

HPLC_Method_Development_Workflow Figure 1: HPLC Method Development Workflow cluster_prep Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_validation Validation & Analysis define_analytes Define Target Analytes (Chlorinated Butene Isomers) prepare_standards Prepare Standard Solutions define_analytes->prepare_standards rp_screening Reversed-Phase (RP) Screening (Generic Gradient) prepare_standards->rp_screening Start with RP np_screening Normal-Phase (NP) Screening (Isocratic) rp_screening->np_screening Poor/no separation optimize_rp Optimize RP Method (Gradient, Mobile Phase, Temp.) rp_screening->optimize_rp Initial separation observed optimize_np Optimize NP Method (Mobile Phase Composition) np_screening->optimize_np Separation observed validate_method Method Validation (ICH Guidelines) optimize_rp->validate_method optimize_np->validate_method analyze_samples Analyze Samples validate_method->analyze_samples

Caption: HPLC Method Development Workflow.

Detailed Experimental Steps

Step 1: Reversed-Phase Screening

The initial screening aims to determine if a C18 column can provide a baseline separation of the isomers.

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as chlorinated butenes have limited UV absorbance)

  • Injection Volume: 10 µL

Step 2: Reversed-Phase Optimization

If partial separation is observed, optimize the method by adjusting the mobile phase composition and gradient.

  • Mobile Phase: Test methanol as an alternative to acetonitrile. Methanol can offer different selectivity for isomers.[4]

  • Gradient: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient can increase separation.

  • Temperature: Vary the column temperature (e.g., 25 °C to 40 °C) to see its effect on selectivity.

Step 3: Normal-Phase Method Development

If reversed-phase chromatography does not yield adequate separation, normal-phase is a strong alternative for isomer separation.[3]

  • Column: Silica or Cyano (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Start with an isocratic mobile phase of 99% n-hexane and 1% isopropanol (IPA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Step 4: Normal-Phase Optimization

Adjust the mobile phase composition to optimize the separation.

  • Modifier Percentage: Increase the percentage of the polar modifier (IPA or ethanol) in small increments (e.g., from 1% to 5%) to decrease retention times and potentially alter selectivity.

  • Modifier Type: Test different polar modifiers (e.g., ethanol instead of IPA) to exploit different interactions.

The logical decision-making process for choosing and optimizing a method is outlined in the diagram below.

HPLC_Decision_Pathway Figure 2: Logical Decision Pathway for Isomer Separation start Start Method Development rp_screen Perform Reversed-Phase Screening start->rp_screen eval_rp Is Resolution > 1.5? rp_screen->eval_rp optimize_rp Optimize RP Method (Gradient, Solvent, Temp) eval_rp->optimize_rp No final_method Final Validated Method eval_rp->final_method Yes eval_rp_opt Is Resolution > 1.5? optimize_rp->eval_rp_opt switch_to_np Switch to Normal-Phase eval_rp_opt->switch_to_np No eval_rp_opt->final_method Yes np_screen Perform Normal-Phase Screening switch_to_np->np_screen eval_np Is Resolution > 1.5? np_screen->eval_np optimize_np Optimize NP Method (Modifier % and Type) eval_np->optimize_np No eval_np->final_method Yes eval_np_opt Is Resolution > 1.5? optimize_np->eval_np_opt eval_np_opt->final_method Yes eval_np_opt->final_method No (Consider Chiral/Other Phase)

Caption: Logical Decision Pathway.

Results and Discussion

Table 1: Illustrative Data for Optimized Reversed-Phase HPLC Method

  • Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase A: Water, Mobile Phase B: Acetonitrile. Gradient: 60% B to 80% B in 20 min. Flow Rate: 1.0 mL/min. Temperature: 35 °C.

IsomerRetention Time (min)Asymmetry (USP)Resolution (USP)
3,4-Dichloro-1-butene10.21.1-
cis-1,4-Dichloro-2-butene11.51.22.1
trans-1,4-Dichloro-2-butene12.11.11.6

In this hypothetical scenario, the reversed-phase method provides a baseline separation of the three isomers. The resolution between the cis and trans isomers is acceptable (Rs > 1.5). Further optimization of the gradient could potentially increase this resolution.

Table 2: Illustrative Data for Optimized Normal-Phase HPLC Method

  • Conditions: Silica column (4.6 x 250 mm, 5 µm), Mobile Phase: 98% n-Hexane / 2% Isopropanol (Isocratic). Flow Rate: 1.0 mL/min. Temperature: 30 °C.

IsomerRetention Time (min)Asymmetry (USP)Resolution (USP)
trans-1,4-Dichloro-2-butene8.51.0-
cis-1,4-Dichloro-2-butene9.81.12.5
3,4-Dichloro-1-butene11.21.22.8

The illustrative data for the normal-phase method shows a different elution order and potentially superior resolution between the isomers compared to the reversed-phase method. This is often the case for non-polar isomers where the specific interactions with the polar stationary phase in NP-HPLC provide enhanced selectivity.[3]

Conclusion

The development of a robust HPLC method for separating chlorinated butene isomers is achievable through a systematic approach. While reversed-phase chromatography serves as an excellent initial screening tool, normal-phase chromatography is likely to provide superior resolution for these structurally similar, non-polar compounds. The detailed protocols and logical workflow presented in this application note provide a solid foundation for researchers to develop and optimize a method tailored to their specific analytical needs. For enantiomeric isomers, the use of a chiral stationary phase would be the subsequent step in method development.[1][5]

References

safe handling and storage procedures for 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1,1,3-Trichloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive safety data for this compound is limited. The following procedures and protocols are based on its known chemical properties and safety information for structurally similar chlorinated hydrocarbons, such as other trichlorobutenes and dichlorobutenes.[1][2] A conservative and cautious approach is strongly recommended. Always consult with a qualified safety professional and review any available Safety Data Sheet (SDS) before handling this chemical.

Chemical Properties and Identification

This section summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 13279-86-2[3][4]
Molecular Formula C4H5Cl3[3][5]
Molecular Weight 159.44 g/mol [3][6]
Appearance Colorless Liquid (presumed)[2]
Density 1.301 g/cm³[3]
Boiling Point 158.5 °C at 760 mmHg[3]
Flash Point 76.6 °C[3]
Vapor Pressure 3.39 mmHg at 25°C[3]

Hazard Identification and Safety

Based on data from related compounds, this compound should be handled as a hazardous substance with the following potential risks.

Hazard CategoryDescription and Precautionary Statements
Flammability Warning: Combustible liquid.[2] Vapors may form explosive mixtures with air.[1] (H226: Flammable liquid and vapour) [7] Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Use explosion-proof electrical and ventilation equipment.[8][9] Ground and bond containers to prevent static discharge.[10]
Health Hazards Danger: Harmful if swallowed or inhaled.[8][11] Causes skin and serious eye irritation, potentially severe burns.[1][2][8] May cause respiratory irritation.[2][11] Suspected of causing cancer.[11][12] Precautions: Avoid all personal contact, including inhalation of vapors.[13] Do not get in eyes, on skin, or on clothing.[9] Wash thoroughly after handling.[10]
Environmental Hazards Warning: Toxic to aquatic life with long-lasting effects.[2][11] Precautions: Avoid release to the environment.[12] Prevent from entering drains or waterways.[1]

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All work must be conducted in a certified chemical fume hood with sufficient airflow.[1]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[1]

  • Ignition Sources: Eliminate all ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe equipment.[1][9]

  • Tooling: Use only non-sparking tools for all transfers and manipulations.[9][10]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound.

PPE CategorySpecification
Eye and Face Chemical safety goggles and a full-face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult manufacturer data for breakthrough times. Double gloving is strongly recommended.[1]
Body Protection A flame-retardant lab coat and a chemical-resistant apron.[1] For larger quantities or tasks with a high splash risk, a chemical-resistant suit is advised.[1]
Respiratory Work must be performed in a fume hood. If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Footwear Closed-toe, chemical-resistant shoes.[1]
General Handling Procedures
  • Preparation: Designate a specific area within a fume hood for the experiment. Ensure all necessary PPE and spill cleanup materials are available.

  • Aliquotting: Work with the smallest quantity of the chemical necessary for the experiment.[1]

  • Transfers: Keep containers tightly closed when not in use.[8][10] Ground and bond all containers and transfer equipment to prevent static electricity.[9][10]

  • Avoidance: Avoid contact with skin and eyes and inhalation of vapors.[8][10]

  • Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[8][10]

Storage Procedures

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and hazardous chemicals.[1][10] A flammable liquids cabinet is recommended.[1]

  • Containers: Keep containers tightly sealed, properly labeled, and upright.[1][8]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][2]

  • Atmosphere: The storage atmosphere should be regularly checked to ensure it is free from contaminants and within safe temperature limits.[13]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist or if the person feels unwell, seek immediate medical attention.[8][9]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8][9]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately call a Poison Center or doctor.[8][10]
Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate & Isolate: Ensure the area is well-ventilated (within the fume hood) and remove all ignition sources.[2][9]

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[13] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed, and labeled hazardous waste container.[1][13]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the appropriate safety personnel.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2][10]

  • Hazards: The substance is combustible and gives off irritating or toxic fumes (such as hydrogen chloride) in a fire.[2] Vapors can form explosive mixtures with air.[1]

  • Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[1]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[1]

  • Containerization: Use a designated, compatible, and properly labeled hazardous waste container. The container must be kept closed except when adding waste.[1]

  • Disposal: Dispose of contents and containers in accordance with all local, state, and federal regulations.[10]

Protocols and Visualizations

Detailed Experimental Protocol: General Reaction Setup

This protocol outlines the key safety-focused steps for using this compound as a reagent or substrate in a typical organic synthesis reaction.

  • Risk Assessment and Preparation:

    • Conduct a thorough risk assessment for all reagents and steps involved.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that the safety shower and eyewash are unobstructed.

    • Assemble and prepare all necessary PPE. Don all PPE before proceeding.

  • Apparatus Setup:

    • Set up clean, dry glassware in the fume hood.

    • If the reaction is air or moisture-sensitive, ensure the apparatus is properly set up for an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Measurement and Addition:

    • Ground the source container before opening.

    • Measure the required volume of this compound using a glass syringe or graduated cylinder inside the fume hood.

    • Add the chemical to the reaction vessel slowly and carefully. If the reaction is exothermic, use an ice bath to control the temperature.

    • Close the source container immediately after use.

  • Reaction Monitoring:

    • Monitor the reaction from outside the fume hood sash.

    • Observe for any signs of an uncontrolled reaction, such as rapid temperature increase, pressure buildup, or color change.

  • Reaction Quench and Workup:

    • Cool the reaction mixture to the appropriate temperature before quenching.

    • Add the quenching agent slowly and cautiously to control any exothermic processes.

    • Perform all extractions and liquid-handling steps within the fume hood.

  • Decontamination and Waste Disposal:

    • Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) in the fume hood. Collect the rinsate in the designated halogenated waste container.

    • Place all contaminated disposable materials (gloves, wipes, syringe needles) into a sealed hazardous waste bag or container.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination and dispose of it properly.

    • Wash hands thoroughly.

Workflow and Logic Diagrams

SafeHandlingWorkflow cluster_prep 1. Preparation & Assessment cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure cluster_storage 4. Storage Risk_Assessment Risk Assessment PPE_Check Verify & Don PPE Risk_Assessment->PPE_Check Eng_Controls Check Engineering Controls (Fume Hood, Eyewash) PPE_Check->Eng_Controls Receive Receive & Transport to Hood Eng_Controls->Receive Transfer Measure & Transfer Receive->Transfer Store Store in Ventilated, Flammable Cabinet Receive->Store React Perform Reaction Transfer->React Workup Quench & Workup React->Workup Decontaminate Decontaminate Glassware & Area Workup->Decontaminate Waste Segregate & Contain Hazardous Waste Decontaminate->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs! Size Is the spill large or uncontrolled? Spill->Size Alert Alert Others & Evacuate Area Size->Alert Yes SmallSpill Small, contained spill Size->SmallSpill No Call Call Emergency Response (e.g., 911 / EH&S) Alert->Call PPE Don Full PPE (Gloves, Goggles, Apron) SmallSpill->PPE Ignition Remove Ignition Sources PPE->Ignition Absorb Cover with Inert Absorbent Material Ignition->Absorb Collect Collect Waste into Sealed Container Absorb->Collect Clean Decontaminate Area Collect->Clean Report Report Incident Clean->Report

Caption: Decision-making logic for a this compound spill.

References

Application Notes and Protocols for Handling Chlorinated Alkenes: Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the selection and use of personal protective equipment (PPE) when handling chlorinated alkenes. Adherence to these protocols is critical to minimize exposure and ensure personnel safety in laboratory and drug development settings. Chlorinated alkenes, such as dichloromethane (B109758) (DCM), trichloroethylene (B50587) (TCE), and perchloroethylene (PCE), are volatile and can pose significant health risks, including skin and eye irritation, respiratory tract damage, and potential carcinogenicity.[1][2][3]

Hazard Assessment and Control

Before handling any chlorinated alkene, a thorough hazard assessment must be conducted.[4][5][6][7] This involves reviewing the Safety Data Sheet (SDS) for the specific chemical, understanding the potential routes of exposure (inhalation, skin contact, eye contact, and ingestion), and evaluating the specific laboratory procedures to be performed.[8][9][10][11][12]

Engineering controls, such as working in a certified chemical fume hood, are the first line of defense and must be utilized to minimize vapor inhalation.[13] Administrative controls, such as limiting the quantity of the chemical used and the duration of exposure, should also be implemented. PPE should be used in conjunction with these controls as the final barrier of protection.[4]

Hand Protection: Glove Selection

The selection of appropriate chemical-resistant gloves is paramount, as many common laboratory gloves, such as nitrile, offer inadequate protection against certain chlorinated alkenes.[14] Glove selection should be based on breakthrough time (BTT) and permeation rate data. Breakthrough time is the time it takes for the chemical to be detected on the inside of the glove, while the permeation rate is the rate at which the chemical passes through the glove material after breakthrough.[15]

Table 1: Glove Material Resistance to Dichloromethane (Methylene Chloride)

Glove MaterialBreakthrough Time (minutes)Permeation Rate (µg/cm²/min)Recommendation
Nitrile< 1 - 201250 - 5800Not Recommended for immersion or extended contact.[16][17]
Neoprene2 - 81250 - 5800Not Recommended for immersion.[16]
Polyvinyl Alcohol (PVA)> 480Not DetectedExcellent
Viton™> 480Not DetectedExcellent[18]
Silver Shield®/4H®> 480Not DetectedExcellent

Table 2: Glove Material Resistance to Trichloroethylene (TCE)

Glove MaterialBreakthrough Time (minutes)Permeation Rate (µg/cm²/min)Recommendation
Nitrile< 11054Not Recommended[19]
Neoprene12-Poor[20]
Polyvinyl Alcohol (PVA)> 480Not DetectedExcellent[17]
Viton™> 480Not DetectedExcellent
Silver Shield®/4H®> 480Not DetectedExcellent

Table 3: Glove Material Resistance to Perchloroethylene (PCE)

Glove MaterialBreakthrough Time (minutes)Permeation Rate (µg/cm²/min)Recommendation
Nitrile (unsupported)> 120200 - 1600Good for limited contact[16]
Neoprene8 - 36200 - 1600Fair for limited contact[16]
Polyvinyl Alcohol (PVA)> 120Not DetectedExcellent[16]
Viton™> 480Not DetectedExcellent
Silver Shield®/4H®> 480Not DetectedExcellent

Note: Data is compiled from various sources and should be used as a guideline. Always consult the glove manufacturer's specific chemical resistance data.

Eye and Face Protection

Chemical splash goggles are mandatory whenever handling chlorinated alkenes.[21] Safety glasses with side shields do not provide adequate protection against splashes. In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to chemical splash goggles.

Respiratory Protection

If engineering controls (i.e., fume hood) are not sufficient to maintain exposure below the Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs), respiratory protection is required.[22][23][24] The selection of a respirator must be based on the specific chlorinated alkene and its airborne concentration.[13][25]

Table 4: General Respirator Selection for Chlorinated Alkenes

ConditionRespirator Type
Up to 10 x PELHalf-mask air-purifying respirator with organic vapor cartridges.
Up to 50 x PELFull-facepiece air-purifying respirator with organic vapor cartridges.
Greater than 50 x PEL or unknown concentrationsSupplied-air respirator (SAR) or self-contained breathing apparatus (SCBA).[25]

Note: This is a general guide. A formal respiratory protection program, including fit testing, is required for all respirator users in accordance with OSHA standard 29 CFR 1910.134.[23]

Protective Clothing

A lab coat made of a material appropriate for the level of risk should be worn. For tasks with a high potential for splashing, a chemical-resistant apron or coveralls made of materials like butyl rubber or Viton™ may be necessary.[26][27]

Experimental Protocol: Chemical-Resistant Glove Selection and Testing

This protocol outlines the steps for selecting and verifying the integrity of chemical-resistant gloves for handling chlorinated alkenes.

Materials:

  • Safety Data Sheet (SDS) for the specific chlorinated alkene.

  • Glove manufacturer's chemical resistance guide.

  • Selected chemical-resistant gloves (e.g., PVA, Viton™, Silver Shield®/4H®).

  • Inner gloves (e.g., thin nitrile or cotton).

  • Timer.

  • Visual inspection area with good lighting.

Procedure:

  • Hazard Identification: Review the SDS to understand the specific hazards of the chlorinated alkene being used.

  • Glove Material Selection: Consult the glove manufacturer's chemical resistance data and the tables in this document to select the most appropriate glove material based on breakthrough time and permeation rate for the specific chlorinated alkene and the duration of the task.

  • Visual Inspection: Before each use, carefully inspect the gloves for any signs of degradation, such as discoloration, swelling, cracking, or punctures.[27]

  • Donning Procedure:

    • Wash and dry hands thoroughly.

    • Don a pair of inner gloves. This provides an additional layer of protection in case of primary glove failure.

    • Don the selected chemical-resistant outer gloves, ensuring they are pulled up over the cuffs of the lab coat.

  • Monitoring During Use:

    • Be mindful of the estimated breakthrough time of the gloves.

    • If any contact with the chlorinated alkene occurs, immediately remove the gloves, wash hands, and don a new pair.

    • Do not reuse disposable gloves.

  • Doffing Procedure:

    • With the outer gloves still on, wash the exterior of the gloves with soap and water if appropriate for the glove material.

    • Carefully remove the outer gloves by peeling them off from the cuff, turning them inside out, without touching the outer surface with bare skin.

    • Remove the inner gloves and dispose of all gloves in the appropriate hazardous waste container.

    • Wash hands thoroughly with soap and water.

  • Integrity Test (for reusable gloves, if applicable and recommended by the manufacturer):

    • After cleaning and drying, perform an inflation test by sealing the cuff and trapping air inside the glove.

    • Submerge the inflated glove in water and look for any air bubbles, which would indicate a leak.

    • If a leak is detected, the glove must be removed from service.

Visualizations

The following diagrams illustrate key concepts in the safe handling of chlorinated alkenes.

Health_Hazards_and_Routes_of_Exposure cluster_source Source of Hazard cluster_routes Routes of Exposure cluster_effects Potential Health Effects Chlorinated_Alkenes Chlorinated Alkenes (e.g., DCM, TCE, PCE) Inhalation Inhalation (Vapors) Chlorinated_Alkenes->Inhalation Skin_Contact Skin Contact (Direct Splash/Immersion) Chlorinated_Alkenes->Skin_Contact Eye_Contact Eye Contact (Splash) Chlorinated_Alkenes->Eye_Contact Ingestion Ingestion (Contaminated Hands) Chlorinated_Alkenes->Ingestion Respiratory_Irritation Respiratory Tract Irritation Inhalation->Respiratory_Irritation CNS_Depression Central Nervous System Depression Inhalation->CNS_Depression Organ_Toxicity Liver & Kidney Toxicity Inhalation->Organ_Toxicity Carcinogenicity Potential Carcinogen Inhalation->Carcinogenicity Skin_Irritation Skin Irritation/Dermatitis Skin_Contact->Skin_Irritation Skin_Contact->Organ_Toxicity Skin_Contact->Carcinogenicity Eye_Damage Severe Eye Irritation/Damage Eye_Contact->Eye_Damage Ingestion->Organ_Toxicity Ingestion->Organ_Toxicity Ingestion->Carcinogenicity

Caption: Health Hazards and Routes of Exposure for Chlorinated Alkenes.

PPE_Selection_Workflow Start Start: Handling Chlorinated Alkene Hazard_Assessment Conduct Hazard Assessment (Review SDS, Procedure) Start->Hazard_Assessment Engineering_Controls Utilize Engineering Controls (Fume Hood) Hazard_Assessment->Engineering_Controls Select_PPE Select Appropriate PPE Engineering_Controls->Select_PPE Hand_Protection Hand Protection: Select gloves based on BTT & Permeation Rate (e.g., PVA, Viton) Select_PPE->Hand_Protection  Required Eye_Face_Protection Eye/Face Protection: Chemical Splash Goggles ± Face Shield Select_PPE->Eye_Face_Protection  Required Respiratory_Protection Respiratory Protection: (If PEL exceeded) Select based on concentration Select_PPE->Respiratory_Protection  If Necessary Protective_Clothing Protective Clothing: Lab Coat ± Chemical-Resistant Apron Select_PPE->Protective_Clothing  Required Perform_Work Perform Work Safely Hand_Protection->Perform_Work Eye_Face_Protection->Perform_Work Respiratory_Protection->Perform_Work Protective_Clothing->Perform_Work Doff_Dispose Doff and Dispose of PPE Correctly Perform_Work->Doff_Dispose End End Doff_Dispose->End

Caption: Workflow for Personal Protective Equipment (PPE) Selection.

References

Application Notes and Protocols for the Disposal of 1,1,3-Trichloro-1-butene Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloro-1-butene is a chlorinated hydrocarbon that requires careful management as a hazardous waste. Improper disposal can lead to environmental contamination and potential harm to human health. These application notes provide detailed protocols for the approved disposal of this compound waste, primarily focusing on high-temperature incineration, which is the most effective and widely accepted method for the destruction of halogenated organic compounds. Adherence to local, state, and federal regulations is mandatory.

Waste Characterization and Classification

Prior to disposal, a thorough characterization of the this compound waste stream is essential. This information is critical for determining the appropriate disposal facility and for the development of a trial burn plan if required.

2.1 Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₅Cl₃
Molecular Weight 159.44 g/mol
Boiling Point 158.5 °C at 760 mmHg[1]
Flash Point 76.6 °C[1]
Density 1.301 g/cm³[1]

2.2 Hazardous Waste Classification

Waste containing this compound is classified as hazardous due to its chemical nature. While not specifically listed by name, it falls under the category of chlorinated aliphatic hydrocarbons. The following EPA hazardous waste codes may apply:

  • F024: Process wastes from the production of chlorinated aliphatic hydrocarbons.[2][3][4]

  • F025: Condensed light ends, spent filters and filter aids, and spent desiccant wastes from the production of certain chlorinated aliphatic hydrocarbons.[2][5]

The waste may also exhibit characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA)[6]:

  • Toxicity (D-code to be determined by TCLP testing): Due to the presence of chlorinated hydrocarbons.

  • Ignitability (D001): Depending on the concentration and mixture, as it has a flash point.[6]

Approved Disposal Method: High-Temperature Incineration

High-temperature incineration is the recommended and most effective method for the complete destruction of this compound waste. This process breaks down the organic molecules into less harmful inorganic compounds, primarily carbon dioxide, water, and hydrogen chloride (HCl).

3.1 Incineration Technology

A rotary kiln incinerator coupled with a secondary combustion chamber is the preferred technology for this type of waste. This system ensures sufficient residence time and high temperatures for complete destruction.[7][8][9]

3.2 Key Operating Parameters for Incineration

The following table summarizes the critical operating parameters for the effective incineration of chlorinated hydrocarbon waste. These parameters should be verified during a trial burn.

ParameterRecommended ValueRationale
Primary Combustion Chamber (Rotary Kiln) Temperature 850°C - 1200°C[2]Ensures initial volatilization and partial combustion of the waste.
Secondary Combustion Chamber Temperature > 1100°C[7][10]Critical for the complete destruction of thermally resistant chlorinated organic compounds and prevention of dioxin/furan formation.
Gas Residence Time in Secondary Chamber ≥ 2 seconds[7][10]Provides sufficient time for the complete oxidation of organic constituents at high temperature.
Excess Air 50 - 150%Ensures sufficient oxygen for complete combustion.
Destruction and Removal Efficiency (DRE) ≥ 99.99%Regulatory requirement for hazardous waste incinerators.[11]
HCl Removal Efficiency ≥ 99%Regulatory requirement for incinerators burning chlorinated waste.[12]

Experimental Protocols

4.1 Protocol for a Trial Burn of this compound Waste

A trial burn is a mandatory procedure to demonstrate the incinerator's capability to meet regulatory performance standards for a specific waste stream.[5][11][13]

Objective: To verify that the incineration of this compound waste meets the required Destruction and Removal Efficiency (DRE) of ≥ 99.99% and that emissions of regulated pollutants are below the specified limits.

Materials:

  • Representative sample of this compound waste

  • Auxiliary fuel (e.g., natural gas, fuel oil)

  • Rotary kiln incinerator with a secondary combustion chamber and air pollution control system (e.g., wet scrubber)

  • Continuous Emissions Monitoring System (CEMS) for O₂, CO, and CO₂

  • Sampling trains for stack gas analysis (e.g., EPA Method 23 for dioxins/furans, Method 26A for HCl)

Procedure:

  • Waste Feed Analysis: Obtain a representative composite sample of the this compound waste. Analyze the sample for:

    • Concentration of this compound and other Principal Organic Hazardous Constituents (POHCs).

    • Heating value (BTU/lb).

    • Chlorine content.

    • Ash content.

    • Viscosity.

  • Trial Burn Plan: Develop a detailed trial burn plan and submit it to the relevant regulatory agency for approval. The plan should specify the POHCs to be monitored, the operating conditions of the incinerator, and the sampling and analysis methods to be used.

  • Incinerator Operation:

    • Bring the incinerator to the desired operating temperatures as specified in Table 2.

    • Introduce the this compound waste into the primary combustion chamber at a predetermined and controlled feed rate.

    • Maintain stable operating conditions throughout the test burn.

  • Stack Gas Sampling and Analysis:

    • During the trial burn, collect stack gas samples to determine the emission rates of the following:

      • Principal Organic Hazardous Constituents (POHCs)

      • Hydrogen Chloride (HCl)

      • Particulate Matter

      • Dioxins and Furans

      • Carbon Monoxide (CO)

    • Use the appropriate EPA-approved sampling and analytical methods.

  • Data Analysis and Reporting:

    • Calculate the Destruction and Removal Efficiency (DRE) for each POHC using the following formula: DRE = [(W_in - W_out) / W_in] * 100% Where: W_in = mass feed rate of the POHC into the incinerator W_out = mass emission rate of the POHC from the stack

    • Compare the calculated DRE and the emission rates of other pollutants with the regulatory limits.

    • Prepare a comprehensive report of the trial burn results and submit it to the regulatory agency.

4.2 Protocol for Analysis of Incineration Products

Objective: To identify and quantify the products of incomplete combustion (PICs) and other regulated pollutants in the stack gas.

Methodology:

  • Volatile Organic Compounds (VOCs): Use EPA Method 8260 (Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry) for the analysis of POHCs and volatile PICs collected in sorbent tubes.

  • Semi-Volatile Organic Compounds: Use EPA Method 8270 (Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry) for the analysis of semi-volatile PICs, including dioxins and furans, collected in the sampling train.

  • Hydrogen Chloride (HCl): Use EPA Method 26A (Determination of Hydrogen Halide and Halogen Emissions from Stationary Sources - Isokinetic Method).

  • Particulate Matter: Use EPA Method 5 (Determination of Particulate Matter Emissions from Stationary Sources).

Data Presentation

Table 1: EPA National Emission Standards for Hazardous Air Pollutants (NESHAP) for Hazardous Waste Combustors (40 CFR Part 63, Subpart EEE) [1]

PollutantEmission Standard
Dioxins/Furans 0.20 ng TEQ/dscm corrected to 7% oxygen
Mercury 130 µ g/dscm corrected to 7% oxygen
Lead and Cadmium 240 µ g/dscm , combined emissions, corrected to 7% oxygen
Arsenic, Beryllium, and Chromium 97 µ g/dscm , combined emissions, corrected to 7% oxygen
Carbon Monoxide 100 ppmv over a 1-hour average, corrected to 7% oxygen
Hydrocarbons 10 ppmv over a 1-hour average, corrected to 7% oxygen
Particulate Matter 34 mg/dscm (0.015 gr/dscf) corrected to 7% oxygen

Table 2: Typical Operating Parameters for a Rotary Kiln Incinerator for Chlorinated Waste

ParameterTypical Operating Range
Rotary Kiln Temperature 850 - 1200 °C[2]
Secondary Combustion Chamber Temperature 1100 - 1300 °C
Flue Gas Residence Time 2 - 4 seconds[7][10]
Rotary Kiln Residence Time 30 - 90 minutes[2]
Rotary Kiln Rotation Speed 0.5 - 1.5 rpm

Alternative Disposal Methods

While high-temperature incineration is the primary recommended method, other technologies are being explored for the treatment of halogenated organic wastes. These are generally less established and may require further research and development for specific application to this compound.

  • Solvent Extraction: This process separates the hazardous solute from the waste stream by dissolving it in a suitable solvent. The resulting concentrated hazardous material still requires ultimate disposal, typically by incineration.

Mandatory Visualizations

Disposal_Workflow_for_1_1_3_Trichloro_1_butene_Waste Disposal Workflow for this compound Waste Start Start: Generation of This compound Waste Waste_Characterization Waste Characterization (Chemical & Physical Properties) Start->Waste_Characterization Hazardous_Classification Hazardous Waste Classification (e.g., F024, F025) Waste_Characterization->Hazardous_Classification Select_Disposal_Facility Select Permitted Hazardous Waste Disposal Facility Hazardous_Classification->Select_Disposal_Facility Trial_Burn_Plan Develop & Submit Trial Burn Plan Select_Disposal_Facility->Trial_Burn_Plan Incineration High-Temperature Incineration (Rotary Kiln + Secondary Chamber) Trial_Burn_Plan->Incineration Regulatory Approval Air_Pollution_Control Air Pollution Control (e.g., Wet Scrubber for HCl Removal) Incineration->Air_Pollution_Control Ash_Residue Ash & Scrubber Residue Disposal Incineration->Ash_Residue CEMS Continuous Emissions Monitoring (CEMS) Air_Pollution_Control->CEMS Stack_Emissions Stack Emissions (Compliant with NESHAP) CEMS->Stack_Emissions End End of Process Stack_Emissions->End Landfill Hazardous Waste Landfill Ash_Residue->Landfill Landfill->End

Caption: Disposal workflow for this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,1,3-Trichloro-1-butene. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Isomerization: Incomplete conversion of the starting material (e.g., 1,1,1-Trichloro-2-butene) to the desired product.Catalyst Activity: Ensure the catalyst (e.g., Zinc Chloride) is fresh and anhydrous. Catalyst deactivation can significantly hinder the reaction. Reaction Time: The isomerization may require extended reaction times. Monitor the reaction progress using techniques like GC-MS or NMR spectroscopy to determine the optimal reaction time. One literature source suggests a reaction time of 16 hours at ambient temperature for a similar reaction.[1] Temperature: While some isomerizations can proceed at ambient temperature, gentle heating might be necessary to improve the rate and yield. However, excessive heat can lead to side reactions.
Suboptimal Dehydrohalogenation Conditions: If synthesizing from a tetrachlorobutane precursor, the base may not be strong enough or the reaction temperature may be too low.Choice of Base: Use a strong base like potassium hydroxide (B78521) or sodium hydroxide.[1] The choice of solvent is also critical; a non-polar solvent like pentane (B18724) has been reported.[1] Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Formation of Multiple Products (Low Selectivity) Side Reactions: The starting materials or intermediates may be undergoing side reactions such as elimination, substitution, or polymerization, which are common in the synthesis of chlorinated butenes.Control of Reaction Temperature: Maintain a consistent and optimal temperature. Overheating can promote the formation of byproducts. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other unwanted side reactions. Purification of Starting Materials: Ensure the purity of starting materials, as impurities can sometimes catalyze side reactions.
Isomer Formation: Formation of other trichlorobutene isomers is a possibility.Analytical Characterization: Use analytical techniques such as NMR and mass spectrometry to identify the structure of the byproducts. This information can provide insights into the reaction mechanism and help in optimizing conditions to favor the desired isomer.
Product Degradation During Workup or Purification Thermal Instability: this compound may be susceptible to degradation at high temperatures.Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition. Mild Workup Conditions: Use mild acidic or basic conditions during the workup procedure to avoid unwanted reactions of the product.
Difficulty in Product Isolation Similar Boiling Points of Product and Byproducts: Co-distillation of the product with impurities or isomers can occur if their boiling points are close.Fractional Distillation: Employ fractional distillation with a high-efficiency column to separate compounds with close boiling points. Chromatography: If distillation is ineffective, consider using column chromatography for purification, though this may be less practical on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is a common high-yield synthesis method for this compound?

A1: A frequently cited high-yield method is the isomerization of 1,1,1-Trichloro-2-butene. One report suggests a yield of 92.0% for this reaction.[1] Another common method is the dehydrohalogenation of 1,1,1,3-tetrachlorobutane.[1]

Q2: What are the key reaction parameters to control for maximizing the yield?

A2: The key parameters to control are:

  • Catalyst Quality: For isomerization reactions, the activity of the catalyst is crucial.

  • Reaction Temperature: Temperature control is vital to balance the reaction rate and minimize side reactions.

  • Reaction Time: Sufficient time must be allowed for the reaction to reach completion.

  • Purity of Reagents: Using pure starting materials can prevent unwanted side reactions.

Q3: What are the expected physical properties of this compound?

A3: The physical properties of this compound are reported as follows:

  • Boiling Point: 158.5°C at 760 mmHg[1]

  • Density: 1.301 g/cm³[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Thin Layer Chromatography (TLC) (if applicable)

Q5: What are the potential safety hazards associated with the synthesis of this compound?

A5: Chlorinated hydrocarbons can be toxic and harmful. It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Quantitative Data Presentation

The following table summarizes reported yields for the synthesis of this compound via different routes.

Starting MaterialReagentsConditionsReported Yield (%)Reference
1,1,1-Trichloro-2-buteneZinc(II) chlorideAmbient temperature, 16h92.0[1]
1,1,1,3-TetrachlorobutaneSodium hydroxide, Tetrabutylammonium bromideWater, 20°C, 24hNot specified[1]
1,1,1-Trichloro-3-bromobutanePotassium hydroxidePentane83.0[1]

Experimental Protocols

Protocol 1: Isomerization of 1,1,1-Trichloro-2-butene

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • 1,1,1-Trichloro-2-butene

  • Anhydrous Zinc(II) chloride

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous Zinc(II) chloride (catalytic amount, e.g., 5-10 mol%).

  • Add anhydrous diethyl ether as the solvent.

  • To the stirred suspension, add 1,1,1-Trichloro-2-butene.

  • Stir the reaction mixture at ambient temperature for 16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis start Assemble and Dry Glassware reagents Add Anhydrous Solvent and Catalyst start->reagents reactant Add Starting Material reagents->reactant reaction Run Reaction under Inert Atmosphere reactant->reaction monitoring Monitor Progress (e.g., GC-MS) reaction->monitoring monitoring->reaction If reaction is incomplete quench Quench Reaction monitoring->quench If reaction is complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify analysis Characterize Product (NMR, MS) purify->analysis end Obtain Pure Product analysis->end

Caption: Experimental workflow for the synthesis of this compound.

References

minimizing side reactions during the chlorination of 1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize side reactions during the chlorination of 1-butene (B85601). The reaction's outcome is highly sensitive to experimental conditions, which determine whether an electrophilic addition or a free-radical substitution mechanism predominates.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low yield of desired 1,2-dichlorobutane (B1580518) 1. Competing Free-Radical Substitution: Reaction temperature is too high, or the reaction is exposed to UV light, favoring the formation of allylic chlorides (e.g., 3-chloro-1-butene).[1]1a. Temperature Control: Maintain a low reaction temperature, typically below 10°C, using an ice bath.[1] 1b. Exclude Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil to prevent photo-initiated radical formation.[1][2] 1c. Use a Polar Solvent: Employ a dry, inert polar solvent like dichloromethane (B109758) (CH₂Cl₂) to facilitate the ionic mechanism.[1][2]
2. Presence of Water: Water can act as a nucleophile, attacking the intermediate chloronium ion to form undesired chlorohydrin byproducts.[2]2a. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 2b. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
High yield of undesired allylic chlorides (3-chloro-1-butene, 1-chloro-2-butene) 1. Free-Radical Conditions: The reaction is being run under conditions that favor free-radical substitution. This is often due to high temperatures or the presence of UV light.[1]1a. Lower Temperature: Reduce the reaction temperature significantly. Free-radical substitution becomes dominant at elevated temperatures. 1b. Remove UV Source: Ensure no UV light is initiating the reaction. Conduct the experiment in the dark.[1] 1c. Introduce Radical Inhibitor: In cases where radical formation is difficult to avoid, a small amount of a radical inhibitor (e.g., hydroquinone) can be added.
Formation of polychlorinated products (e.g., trichlorobutanes) 1. Incorrect Stoichiometry: An excess of chlorine is being used, leading to further chlorination of the desired dichlorobutane product.[3][4]1a. Control Reagent Ratio: Carefully control the molar ratio of 1-butene to chlorine. A slight excess of the alkene can help minimize polychlorination.[3] 1b. Controlled Chlorine Addition: Add chlorine gas at a slow, controlled rate to prevent localized high concentrations.[4] 1c. Monitor Reaction Progress: Use a technique like Gas Chromatography (GC) to monitor the formation of products and stop the reaction once the desired conversion is achieved.[4]
Isomerization of 1-butene to 2-butene 1. Acidic Impurities: Traces of acid can catalyze the isomerization of 1-butene to the more thermodynamically stable 2-butene, leading to a mixture of dichlorinated products derived from both isomers.[5]1a. Neutralize Starting Materials: Ensure the 1-butene and solvent are free from acidic impurities. Passing the solvent through a neutral alumina (B75360) column can remove trace acids. 1b. Buffer the Reaction: In sensitive cases, a non-nucleophilic base can be added to scavenge any generated acid (e.g., HCl).

Frequently Asked Questions (FAQs)

Q1: What are the primary products of 1-butene chlorination and under what conditions are they formed?

The chlorination of 1-butene can yield different products depending on the reaction mechanism.

  • Electrophilic Addition: At low temperatures and in the absence of light, the reaction proceeds via an ionic mechanism to yield 1,2-dichlorobutane .[6] This pathway involves the formation of a cyclic chloronium ion intermediate.

  • Free-Radical Substitution: At high temperatures or in the presence of UV light, a free-radical chain reaction occurs.[1] This mechanism favors the substitution of an allylic hydrogen, leading to a mixture of 3-chloro-1-butene and 1-chloro-2-butene .

Q2: How does temperature affect the product distribution in 1-butene chlorination?

Temperature is a critical factor in determining the reaction pathway.

  • Low Temperatures (e.g., <10°C): Favor the electrophilic addition pathway, maximizing the yield of 1,2-dichlorobutane.

  • High Temperatures (e.g., >100°C): Promote the free-radical substitution pathway, leading to allylic chlorides as the major products.

The table below summarizes the general effect of temperature on product distribution.

Temperature RangePredominant MechanismMajor Product(s)Minor Product(s)
Low (< 10°C)Electrophilic Addition1,2-DichlorobutaneAllylic Chlorides
High (> 100°C)Free-Radical Substitution3-Chloro-1-butene, 1-Chloro-2-butene1,2-Dichlorobutane

Q3: Why is it crucial to use a dry, inert solvent for electrophilic chlorination?

Using a dry, inert solvent like dichloromethane or carbon tetrachloride is essential for two main reasons.[2] First, it helps to dissolve the reactants and control the reaction temperature. Second, and more importantly, it minimizes the presence of nucleophiles like water. If water is present, it can compete with the chloride ion in attacking the chloronium ion intermediate, leading to the formation of undesired 2-chloro-1-butanol as a byproduct.[2]

Q4: Can I use sulfuryl chloride (SO₂Cl₂) as a chlorinating agent instead of chlorine gas?

Yes, sulfuryl chloride in the presence of a radical initiator (like AIBN) can be used as a source of chlorine radicals for free-radical chlorination reactions.[7] However, for electrophilic addition, chlorine gas (Cl₂) is the standard reagent. Using sulfuryl chloride for electrophilic addition is not typical and may lead to different side products.

Experimental Protocols

Protocol 1: Selective Electrophilic Addition to form 1,2-Dichlorobutane

This protocol is designed to maximize the yield of 1,2-dichlorobutane by favoring the ionic addition mechanism.

Materials:

  • 1-Butene

  • Chlorine gas (Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble the three-necked flask with the gas inlet tube, condenser, and a stopper in a fume hood. Ensure all glassware is oven-dried.

  • Cooling: Cool the flask in an ice bath to maintain a temperature of 0-5°C.

  • Reactant Addition: Condense a known amount of 1-butene into the flask and add anhydrous dichloromethane as the solvent.

  • Chlorination: Begin stirring the solution and slowly bubble chlorine gas through the gas inlet tube. The rate of addition should be controlled to keep the temperature below 10°C.[1]

  • Monitoring: Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine gas, which indicates its consumption.

  • Work-up: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine. The reaction mixture can then be washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

Visualizations

Reaction Pathways Diagram

This diagram illustrates the two competing reaction pathways for the chlorination of 1-butene. The chosen path is determined by the reaction conditions.

ChlorinationPathways cluster_conditions Reaction Conditions cluster_products Products Low Temp\nDark Low Temp Dark Chloronium Ion Intermediate Chloronium Ion Intermediate Low Temp\nDark->Chloronium Ion Intermediate High Temp\nUV Light High Temp UV Light Allyl Radical Intermediate Allyl Radical Intermediate High Temp\nUV Light->Allyl Radical Intermediate 1-Butene + Cl2 1-Butene + Cl2 1-Butene + Cl2->Chloronium Ion Intermediate Electrophilic Addition 1-Butene + Cl2->Allyl Radical Intermediate Free-Radical Substitution 1,2-Dichlorobutane 1,2-Dichlorobutane Allylic Chlorides Allylic Chlorides Chloronium Ion Intermediate->1,2-Dichlorobutane Allyl Radical Intermediate->Allylic Chlorides

Caption: Competing pathways in 1-butene chlorination.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the chlorination of 1-butene.

TroubleshootingWorkflow start Analyze Product Mixture (e.g., by GC) is_major_product_allylic Major product is allylic chloride? start->is_major_product_allylic is_low_yield Low yield of 1,2-dichlorobutane? is_major_product_allylic->is_low_yield No fix_radical Reduce Temperature Exclude UV Light is_major_product_allylic->fix_radical Yes has_byproducts Chlorohydrin or polychlorinated products? is_low_yield->has_byproducts No fix_conditions Check for moisture Use anhydrous solvent is_low_yield->fix_conditions Yes fix_stoichiometry Control Cl2:Butene ratio Monitor reaction has_byproducts->fix_stoichiometry Yes success Desired Product Obtained has_byproducts->success No fix_radical->start fix_conditions->start fix_stoichiometry->start

Caption: Troubleshooting workflow for 1-butene chlorination.

References

troubleshooting peak tailing in GC analysis of chlorinated alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of Chlorinated Alkenes

Welcome to our dedicated support center for troubleshooting Gas Chromatography (GC) analysis of chlorinated alkenes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to peak tailing in the GC analysis of chlorinated alkenes.

Q1: What is peak tailing and how is it identified?

A1: Peak tailing in chromatography is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[1] An ideal, symmetrical peak has an Asymmetry Factor (As) or Tailing Factor (Tf) of 1.0. Values greater than 1.2 are generally indicative of peak tailing.[1]

Q2: What are the primary causes of peak tailing when analyzing chlorinated alkenes?

A2: For active compounds like chlorinated alkenes, peak tailing is often caused by interactions with active sites within the GC system. The most common culprits include:

  • Active Inlet Liner: Silanol (B1196071) groups on the surface of a glass inlet liner can interact with the analytes.[1]

  • Column Activity: The analytical column can become active over time, particularly at the inlet, due to the accumulation of non-volatile residues.[1]

  • System Contamination: Contamination from the septum, sample matrix, or previous injections can create active sites.[1]

  • Improper Column Installation: Leaks or dead volumes resulting from poor column installation can cause peak tailing for all compounds.[1]

  • Interaction with MS Ion Source: Halogenated solvents can interact with the ion source in GC-MS systems, leading to the formation of compounds like ferrous chloride that cause peak tailing.[2][3][4]

Q3: How can I determine if the inlet liner is the source of peak tailing?

A3: A useful diagnostic test is to inject a non-polar, non-active compound standard, such as an alkane. If the alkane peak is symmetrical while your chlorinated alkene peak exhibits tailing, it strongly suggests the presence of active sites in the liner or elsewhere in the system.[1] Replacing the liner with a new, deactivated one is a straightforward way to confirm this.[1]

Q4: What kind of inlet liner is recommended for analyzing chlorinated alkenes?

A4: For active compounds like chlorinated alkenes, a highly inert liner is crucial. Using a deactivated liner, such as one treated with Siltek®, can significantly reduce interactions with active silanol groups.[1]

Q5: Can my injection technique contribute to peak tailing?

A5: Yes, the injection technique can influence peak shape. For splitless injections, an initial oven temperature that is too high can lead to peak distortion that may manifest as tailing.[1] A slow injection can also result in broader peaks that may exhibit tailing.[1]

Q6: If all peaks in my chromatogram are tailing, what is the likely cause?

A6: When all peaks, including the solvent peak, show tailing, the issue is most often related to a physical problem in the GC system rather than a chemical interaction.[5] This could be due to:

  • Improper column installation: An incorrect column insertion depth in the inlet or detector can create dead volume.[6][7]

  • Poor column cut: A non-square or jagged column cut can cause turbulence in the carrier gas flow.[6][7]

  • Leaks: Leaks in the system can disrupt the flow path.[1]

Q7: How does column contamination lead to peak tailing and how can it be resolved?

A7: The accumulation of non-volatile residues from the sample matrix on the stationary phase, especially at the inlet end of the column, can cause peak tailing.[6][8] This can be addressed by trimming the front of the column.[1][8] In cases of severe contamination, the column may need to be replaced.[1]

Data Presentation

Table 1: Asymmetry Factor (As) for Peak Shape Evaluation

Asymmetry Factor (As)Peak ShapeInterpretation
1.0 - 1.2Symmetrical (Good)Indicates ideal system performance.[1]
1.2 - 1.5Slightly TailingMinor tailing that may be acceptable for some applications.[1]
> 1.5TailingSignificant tailing that requires troubleshooting.

Experimental Protocols

Protocol 1: Detailed Methodology for GC Inlet Liner Replacement

  • Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature to avoid burns.[2][9]

  • Depressurize the Inlet: Turn off the carrier gas flow to the inlet.

  • Open the Inlet: Loosen and remove the septum nut and any retaining clips or assemblies.[10]

  • Remove the Old Liner: Using clean, lint-free gloves and forceps, carefully remove the old liner and O-ring.[2][9][10] Dispose of them properly.

  • Inspect and Clean the Inlet: Visually inspect the inlet for any residue or septum fragments. Clean if necessary.

  • Install the New Liner and O-ring: Place a new, clean O-ring onto the new, deactivated liner.[2][9] Handle the new liner only with clean forceps to avoid contamination.[2][9]

  • Insert the New Liner: Carefully insert the new liner into the inlet, ensuring it is seated correctly.[2][9]

  • Reassemble the Inlet: Replace the septum retaining assembly and tighten the septum nut. Do not overtighten.[10]

  • Restore Gas Flow and Heat: Turn the carrier gas back on and restore the inlet to its operating temperature.

  • Leak Check: Perform a leak check to ensure all connections are secure.

Protocol 2: Detailed Methodology for Trimming a GC Capillary Column

  • Gather Necessary Tools: You will need a ceramic scoring wafer or a capillary column cutting tool.[11]

  • Score the Column: Hold the column securely. Use the smooth edge of the ceramic scoring wafer to make a clean, perpendicular score on the polyimide coating of the column.[11] Apply light, even pressure.

  • Break the Column: Gently flick the column at the score line to create a clean break.[4][11]

  • Inspect the Cut: Use a magnifying glass or a low-power microscope to inspect the cut. It should be a clean, square 90-degree cut with no jagged edges or shards.[11][12] If the cut is not clean, repeat the process.

  • Clean the Column End: Wipe the cut end of the column with a lint-free wipe dampened with a suitable solvent (e.g., methanol (B129727) or isopropanol) to remove any polyimide dust or fingerprints.[4]

  • Reinstall the Column: Reinstall the column in the GC inlet, ensuring the correct insertion depth according to the instrument manufacturer's instructions.

Mandatory Visualization

G Troubleshooting Workflow for Peak Tailing in GC Analysis of Chlorinated Alkenes cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Physical Issues cluster_3 Chemical/Active Site Issues cluster_4 Resolution start Peak Tailing Observed all_peaks_tail Do all peaks tail? start->all_peaks_tail check_installation Check Column Installation (depth, leaks, dead volume) all_peaks_tail->check_installation Yes check_liner Inspect/Replace Inlet Liner (use deactivated liner) all_peaks_tail->check_liner No check_cut Inspect Column Cut (should be square) check_installation->check_cut end Peak Shape Improved check_cut->end trim_column Trim Front of Column (remove contamination) check_liner->trim_column check_source Check MS Ion Source (for halogenated solvent interaction) trim_column->check_source check_source->end

Caption: Troubleshooting workflow for peak tailing.

References

optimizing reaction temperature for 1,1,3-Trichloro-1-butene stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3-Trichloro-1-butene. The information provided is intended to assist in optimizing reaction conditions to ensure the stability of the compound.

Troubleshooting Guides

Issue: Unexpected side products are observed during a reaction involving this compound at elevated temperatures.

  • Question: What are the likely decomposition pathways for this compound at elevated temperatures?

    • Answer: While specific experimental data for this compound is limited, analogous chlorinated hydrocarbons suggest that the primary thermal decomposition pathway is likely dehydrochlorination (elimination of HCl). This can lead to the formation of various chlorinated butadiene isomers. At very high temperatures, more extensive degradation and polymerization can occur.

  • Question: How can I minimize the formation of these side products?

    • Answer: Careful control of the reaction temperature is crucial. It is recommended to determine the optimal temperature range for your specific reaction through small-scale experiments. Lowering the temperature may help to reduce the rate of decomposition. Additionally, ensuring a homogenous reaction mixture and avoiding localized "hot spots" can prevent unwanted side reactions.

Issue: Loss of this compound starting material during a reaction, even at moderate temperatures.

  • Question: Could my compound be degrading even if the temperature is below its boiling point?

    • Answer: Yes, thermal decomposition can occur at temperatures below the boiling point. The rate of decomposition is temperature-dependent. For some chlorinated compounds, decomposition can start at temperatures as low as 300°C.[1] It is important to establish the thermal stability profile of this compound under your specific experimental conditions.

  • Question: Are there any catalysts that could be promoting the decomposition of my compound?

    • Answer: Certain materials can catalyze the decomposition of chlorinated hydrocarbons. For example, some metals and metal salts can promote dehydrochlorination. It is advisable to review the compatibility of all reaction components, including the reactor material, with chlorinated compounds at the intended reaction temperature.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended maximum operating temperature to maintain the stability of this compound?

    • A1: There is currently no definitive published maximum operating temperature for this compound. Its thermal stability is expected to be influenced by factors such as reaction time, pressure, and the presence of other reagents or catalysts. It is strongly recommended to perform thermal stability analysis, such as thermogravimetric analysis (TGA), to determine the onset of decomposition under your specific conditions.

  • Q2: How can I experimentally determine the thermal stability of this compound?

    • A2: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are effective methods for determining the thermal stability of a compound.[2] TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which decomposition begins. DSC can detect thermal events such as melting and decomposition.

  • Q3: What are the expected decomposition products of this compound?

    • A3: Based on the chemistry of similar molecules, the primary decomposition products are expected to be isomers of dichlorobutadiene and hydrogen chloride (HCl) gas. Further decomposition could lead to the formation of more complex products and polymeric materials. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a suitable analytical technique for identifying these decomposition products.

  • Q4: Does the stability of this compound change in the presence of acids or bases?

    • A4: Yes, the stability of this compound can be significantly affected by the presence of acids or bases. Strong bases can promote dehydrochlorination, even at lower temperatures. The compatibility of this compound with all reagents in your system should be carefully considered.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC4H5Cl3
Molecular Weight159.44 g/mol
Boiling Point158.5°C at 760 mmHg[3]
Density1.301 g/cm³[3]

Note: This data is for the pure compound and does not reflect its stability under reaction conditions.

Table 2: Analogous Compound Decomposition Data

CompoundDecomposition Onset Temperature (°C)Key Decomposition Products
Monochlorobenzene~300Not specified
Dichloromethane~400 (50% decomposition)Chloroform, Chloromethane, Phosgene

Disclaimer: This data is for analogous compounds and should be used for estimation purposes only. Experimental verification for this compound is essential.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition for this compound.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

  • Data Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Protocol 2: Identification of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile products of thermal decomposition of this compound.

  • Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Procedure:

    • Place a small amount of this compound into a pyrolysis tube.

    • Insert the tube into the pyrolyzer.

    • Rapidly heat the sample to a temperature above its decomposition onset (determined by TGA).

    • The volatile decomposition products are swept into the GC column for separation.

    • The separated components are then analyzed by the mass spectrometer.

  • Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the decomposition products.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Experiment shows low yield or unexpected byproducts check_temp Is reaction temperature optimized? start->check_temp high_temp High Temperature Suspected check_temp->high_temp Yes check_catalyst Are there potential catalysts for decomposition? check_temp->check_catalyst No lower_temp Action: Lower reaction temperature incrementally high_temp->lower_temp monitor_reaction Monitor reaction at lower temperatures (e.g., by GC/TLC) lower_temp->monitor_reaction issue_resolved Issue Resolved monitor_reaction->issue_resolved incompatible_materials Incompatible materials (e.g., reactor, reagents) identified check_catalyst->incompatible_materials Yes perform_analysis Uncertainty remains. Perform thermal analysis. check_catalyst->perform_analysis No/Unsure change_materials Action: Use inert materials or alternative reagents incompatible_materials->change_materials change_materials->monitor_reaction tga_dsc Conduct TGA/DSC to determine decomposition temperature perform_analysis->tga_dsc py_gcms Conduct Py-GC-MS to identify byproducts perform_analysis->py_gcms optimize_conditions Optimize reaction conditions based on analytical data tga_dsc->optimize_conditions py_gcms->optimize_conditions optimize_conditions->issue_resolved

Caption: Troubleshooting flowchart for stability issues.

References

stabilization techniques for 1,1,3-Trichloro-1-butene during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization techniques for 1,1,3-trichloro-1-butene during long-term storage.

Troubleshooting Guide

Use this guide to diagnose and resolve common stability issues encountered with this compound.

Problem: You observe discoloration (e.g., yellowing), precipitate formation, or a change in pH of your stored this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_resolve Resolution Observe Observe Signs of Degradation (Discoloration, Precipitate, pH Change) Check_Storage 1. Review Storage Conditions Observe->Check_Storage Start Troubleshooting Test_Peroxides 2. Test for Peroxides Check_Storage->Test_Peroxides Optimize_Storage Optimize Storage: - Cool, dark, inert atmosphere - Tightly sealed container Check_Storage->Optimize_Storage Incorrect Storage Test_Acidity 3. Measure Acidity (pH) Test_Peroxides->Test_Acidity Add_Stabilizer Consider Adding Stabilizer: - Free-radical scavenger (e.g., BHT) - Acid acceptor Test_Peroxides->Add_Stabilizer Peroxides Detected Test_Acidity->Add_Stabilizer Test_Acidity->Add_Stabilizer Acidity Detected Purify Purify Material (e.g., distillation) Add_Stabilizer->Purify If degradation is significant

Caption: Troubleshooting workflow for degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: Based on the chemistry of chlorinated alkenes, the primary degradation pathways for this compound are likely:

  • Autoxidation: A free-radical chain reaction with atmospheric oxygen, initiated by heat or light. This can lead to the formation of unstable peroxides and epoxides, which can further decompose into aldehydes, acyl chlorides, and other degradation products.

  • Hydrolysis: Reaction with water, which can be slow but may lead to the formation of hydrochloric acid (HCl) and other oxygenated products. The presence of acid can catalyze further degradation.

  • Free-Radical Polymerization: Initiated by light or heat, this process can lead to the formation of oligomers and polymers, appearing as precipitates or an increase in viscosity.

Degradation_Pathways cluster_initiators Initiators cluster_pathways Degradation Pathways cluster_products Degradation Products TCB This compound Autoxidation Autoxidation TCB->Autoxidation Hydrolysis Hydrolysis TCB->Hydrolysis FreeRadical Free-Radical Reactions TCB->FreeRadical Heat Heat Heat->Autoxidation Heat->FreeRadical Light Light (UV) Light->Autoxidation Light->FreeRadical Oxygen Oxygen Oxygen->Autoxidation Water Water Water->Hydrolysis Peroxides Peroxides / Epoxides Autoxidation->Peroxides HCl Hydrochloric Acid (HCl) Hydrolysis->HCl Polymers Oligomers / Polymers FreeRadical->Polymers Other Other Carbonyls Peroxides->Other

Caption: Potential degradation pathways for this compound.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions[1][2][3]:

  • Temperature: In a cool place, refrigeration is recommended[1].

  • Light: Protected from direct sunlight and other sources of UV radiation[1].

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: In a tightly sealed, dry container to prevent moisture ingress and evaporation[1][2][3].

  • Purity: Ensure the initial material is free from impurities that could act as catalysts for degradation.

Q3: What types of chemical stabilizers can be used for this compound?

A3: While specific data for this compound is limited, stabilizers commonly used for other chlorinated hydrocarbons can be considered. These generally fall into two categories:

  • Free-Radical Scavengers/Antioxidants: These compounds inhibit autoxidation by reacting with and neutralizing free radicals.

  • Acid Acceptors: These compounds neutralize acidic byproducts like HCl that can form during degradation and catalyze further decomposition.

Q4: Can you provide examples of stabilizers and their recommended concentrations?

A4: The optimal stabilizer and its concentration must be determined empirically. However, based on stabilizers used for similar compounds, here are some suggestions for initial evaluation:

Stabilizer TypeExample CompoundsTypical Concentration RangeMechanism of Action
Free-Radical Scavenger Butylated hydroxytoluene (BHT)50 - 500 ppmScavenges peroxy and other free radicals.
Amylene (2-methyl-2-butene)100 - 1000 ppmScavenges free radicals, particularly chloride.
Acid Acceptor Epoxides (e.g., butylene oxide)0.1 - 1.0 % (w/w)Reacts with and neutralizes acidic byproducts.
Amines (e.g., N-methylpyrrole)0.1 - 0.5 % (w/w)Acts as a weak base to neutralize acids.

Note: The effectiveness of a stabilizer can be concentration-dependent and may also be influenced by the presence of other stabilizers (synergistic or antagonistic effects).

Experimental Protocols

Protocol 1: Evaluation of Stabilizer Effectiveness

This protocol provides a general method for comparing the effectiveness of different stabilizers for this compound under accelerated aging conditions.

1. Materials:

  • High-purity this compound
  • Candidate stabilizers (e.g., BHT, amylene, butylene oxide)
  • Amber glass vials with PTFE-lined caps
  • Oven or incubator
  • Gas chromatograph (GC) for purity analysis
  • pH meter or indicator strips
  • Peroxide test strips

2. Procedure:

  • Prepare solutions of this compound containing different concentrations of the candidate stabilizers. Include a control sample with no stabilizer.
  • Dispense equal aliquots of each solution into separate, labeled amber glass vials.
  • Seal the vials tightly.
  • Place the vials in an oven at an elevated temperature (e.g., 50 °C) to accelerate degradation.
  • At regular intervals (e.g., 1, 2, 4, and 8 weeks), remove a set of vials for analysis.
  • Allow the vials to cool to room temperature.
  • Visually inspect for any changes in color or the formation of precipitate.
  • Measure the pH of the samples.
  • Test for the presence of peroxides using test strips.
  • Analyze the purity of the this compound in each sample by GC to quantify the extent of degradation.

3. Data Analysis:

  • Create a table comparing the visual appearance, pH, peroxide levels, and purity of the samples over time for each stabilizer and concentration.
  • Plot the purity of this compound as a function of time for each condition to determine the degradation rate.
  • The most effective stabilizer will show the least change in purity and other parameters over the course of the study.

Protocol 2: Monitoring for Peroxide Formation

1. Materials:

  • Stored this compound
  • Commercial peroxide test strips (e.g., potassium iodide-starch paper)

2. Procedure:

  • Before using stored this compound, especially if it has been stored for an extended period or exposed to air and light, test for the presence of peroxides.
  • Dip the test strip into the liquid, following the manufacturer's instructions.
  • Observe any color change and compare it to the provided chart to estimate the peroxide concentration.
  • Caution: High concentrations of peroxides can be explosive, especially upon heating or distillation. If significant peroxide levels are detected, the material should be treated to remove them or disposed of according to safety protocols.

References

Technical Support Center: Purification of 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1,1,3-Trichloro-1-butene from synthesis byproducts. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, primarily focusing on fractional distillation.

Q1: Why is the separation of this compound from its isomers so difficult?

A: The primary challenge lies in the close boiling points of the various trichlorobutene and dichlorobutene (B78561) isomers that are often present as byproducts. Effective separation requires a fractional distillation setup with a high number of theoretical plates.

Q2: My distillate is contaminated with a lower-boiling point impurity. What is the likely cause and how can I fix it?

A: Contamination with a lower-boiling point impurity, such as a dichlorobutene isomer, is often due to an excessive distillation rate or an inefficient fractionating column. To resolve this, reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. If the problem persists, consider using a longer fractionating column or a more efficient packing material to increase the number of theoretical plates.

Q3: I am observing a higher-boiling point contaminant in my final product. What could be the issue?

A: This is likely due to the presence of tetrachlorobutane isomers, which have significantly higher boiling points. This can happen if the distillation is carried out for too long or at too high a temperature, causing these heavier byproducts to distill over. To avoid this, carefully monitor the distillation temperature and stop the collection of the main fraction once the temperature begins to rise significantly above the boiling point of this compound.

Q4: The distillation is proceeding very slowly, or no distillate is being collected. What should I check?

A: Several factors could contribute to this issue. First, ensure that the heating mantle is set to a temperature sufficiently above the boiling point of the mixture to ensure vaporization. Check for any blockages in the distillation path, including the fractionating column and the condenser. Also, verify that the condenser is not being overcooled, which could cause the vapor to condense and return to the distillation flask before reaching the collection vessel.

Q5: My purified product is discolored. What is the cause and how can I prevent it?

A: Discoloration can indicate thermal decomposition of the product or the presence of non-volatile impurities. Chlorinated hydrocarbons can be susceptible to decomposition at elevated temperatures. Consider performing the distillation under reduced pressure to lower the boiling point. If non-volatile impurities are suspected, a preliminary simple distillation to remove these residues before the final fractional distillation may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A: Common byproducts include other isomers of trichlorobutene (such as 1,1,1-trichloro-2-butene and 2,3,4-trichloro-1-butene), various isomers of dichlorobutene from incomplete chlorination, and tetrachlorobutane isomers from over-chlorination.

Q2: What is the recommended method for purifying this compound?

A: Fractional distillation is the most effective and commonly used method for purifying this compound from its synthesis byproducts.

Q3: What purity of this compound can be expected after fractional distillation?

A: With a properly optimized fractional distillation setup, a purity of 98% or higher can typically be achieved. The final purity will depend on the efficiency of the distillation column and the nature of the impurities.

Q4: How can I monitor the purity of my fractions during distillation?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for monitoring the purity of the collected fractions. It allows for the identification and quantification of the target compound and any remaining impurities.

Data Presentation

The following table summarizes the physical properties of this compound and its potential synthesis byproducts to aid in the planning and execution of the purification process.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C4H5Cl3 159.44 158.5
1,1,1-Trichloro-2-buteneC4H5Cl3159.44~155-157
2,3,4-Trichloro-1-buteneC4H5Cl3159.44174.6
trans-1,4-Dichloro-2-buteneC4H6Cl2125.00155.5
1,2,3-TrichlorobutaneC4H7Cl3161.46168
1,1,1,3-TetrachlorobutaneC4H6Cl4195.90~180-182
1,2,3,4-TetrachlorobutaneC4H6Cl4195.90191

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound using fractional distillation.

Materials and Equipment:

  • Crude this compound mixture

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source (optional, for reduced pressure distillation)

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Clamps and stands to secure the apparatus

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound mixture and a few boiling chips or a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask at the other end.

    • Insulate the fractionating column with glass wool to maintain a proper temperature gradient.

  • Distillation Process:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.

    • The temperature at the distillation head will initially be low as lower-boiling impurities distill over. Collect this initial fraction in a separate receiving flask.

    • As the distillation progresses, the temperature will rise and then stabilize at the boiling point of this compound (approximately 158.5°C at atmospheric pressure).

    • Once the temperature is stable, switch to a clean receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate for optimal separation.

  • Fraction Collection and Shutdown:

    • Continue collecting the fraction as long as the temperature at the distillation head remains constant.

    • If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. At this point, stop the collection of the pure fraction.

    • Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound crude_product Crude this compound (with byproducts) distillation Fractional Distillation crude_product->distillation waste Waste Fraction (Lower & Higher Boiling Impurities) distillation->waste Separation pure_product Purified this compound distillation->pure_product Collection analysis Purity Analysis (GC-MS) pure_product->analysis Verification

Caption: A flowchart illustrating the general workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Poor Separation in Distillation start Poor Separation Observed check_rate Is Distillation Rate Too High? start->check_rate reduce_rate Reduce Heating Rate check_rate->reduce_rate Yes check_column Is Column Efficiency Sufficient? check_rate->check_column No success Separation Improved reduce_rate->success improve_column Increase Column Length or Use More Efficient Packing check_column->improve_column No check_temp Is Temperature Stable? check_column->check_temp Yes improve_column->success stabilize_heat Use a Stable Heat Source check_temp->stabilize_heat No check_temp->success Yes stabilize_heat->success

Caption: A decision tree to guide troubleshooting efforts for poor separation during fractional distillation.

challenges and solutions for scaling up 1,1,3-Trichloro-1-butene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the production of 1,1,3-Trichloro-1-butene. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and handling.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

Scaling up production from the laboratory to an industrial scale introduces several significant challenges. These include managing heat transfer in larger reactors, ensuring consistent and efficient mixing, the potential for impurity profiles to change, and handling larger quantities of hazardous materials safely.[1] Minor side reactions that are negligible at the bench scale can become significant, leading to lower yields and more complex purification.[1]

Q2: What are the main synthesis routes for this compound?

Publicly available literature outlines a few primary synthesis routes. The most prominent method appears to be the isomerization of 1,1,1-Trichloro-2-butene, which has a reported yield of up to 92%.[2] Another documented route involves the dehydrobromination of 1,1,1-Trichloro-3-bromobutane.[2] The selection of a synthesis route for scale-up will depend on the availability and cost of starting materials, reaction conditions, and overall process safety.

Q3: What are the critical safety precautions for handling this compound at scale?

This compound is a hazardous chemical that requires strict safety protocols.

  • Flammability: The compound is a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[3][4] All equipment must be grounded to prevent static discharge.[3]

  • Toxicity & Health Hazards: It is harmful if swallowed or inhaled and causes serious skin and eye irritation.[4] Long-term exposure may pose carcinogenic risks.

  • Handling: Always use in a well-ventilated area or under a fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4]

  • Peroxide Formation: Like many halogenated alkenes, it may form explosive peroxides over time. It is crucial to test for peroxides before any distillation or concentration steps.

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material like sand or silica (B1680970) gel and place it in a suitable, closed container for disposal.[3]

Q4: How can the formation of byproducts be minimized during scale-up?

Byproduct formation is a common issue in chlorination and isomerization reactions. To minimize impurities:

  • Control Reaction Conditions: Precise control of temperature and pressure is critical. Exothermic reactions, in particular, require efficient heat removal to prevent runaway reactions that can lead to undesired side products.[1]

  • Catalyst Optimization: The choice and concentration of the catalyst (e.g., zinc(II) chloride for isomerization) can significantly impact selectivity.[2]

  • Reagent Purity: Ensure the purity of starting materials, as contaminants can lead to unexpected side reactions.

Q5: What are the recommended storage and disposal procedures?

  • Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and ignition sources.[3] The container should be tightly closed.[3][4] Refrigeration may be recommended.[3] The storage area should be accessible only to authorized personnel.

  • Disposal: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter the environment, as it can be harmful to aquatic life.[5]

Section 2: Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Reaction Yield Inefficient Heat Transfer: Localized hot spots in the reactor can promote side reactions or decomposition.[1]Improve agitation to ensure uniform temperature. Verify that the reactor's heating/cooling system is adequate for the batch size.
Poor Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reactions.[1]Evaluate the stirrer design (e.g., anchor vs. turbine) for the specific viscosity and volume. Increase stirring speed if appropriate.
Catalyst Deactivation: The catalyst may be poisoned by impurities or may have a limited lifespan.Use a higher purity grade of starting materials. Consider adding a fresh charge of catalyst or using a packed bed reactor for continuous processes.
High Impurity Levels Formation of Isomers: Reaction conditions may favor the formation of other trichlorobutene isomers.Optimize the reaction temperature and residence time. Screen different catalysts or solvents to improve selectivity.
Over-chlorination: In syntheses involving chlorination, excess chlorine can lead to tetrachlorobutanes and other highly chlorinated species.[6]Carefully control the stoichiometry of the chlorinating agent. Use real-time monitoring to stop the reaction at the optimal point.
Peroxide Formation: Contamination with explosive peroxides can occur during storage or processing.Test for peroxides before any heating or distillation step. If present, treat the material to remove them according to established safety protocols.
Inconsistent Batch-to-Batch Results Variability in Raw Materials: Different lots of starting materials may contain varying levels of impurities.Qualify vendors and perform incoming quality control (QC) tests on all raw materials.
Atmospheric Contamination: Exposure to moisture or air can interfere with the reaction.Ensure the reactor is properly sealed and operate under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Cleaning: Residual material from previous batches can contaminate the new batch.Implement and validate a rigorous cleaning-in-place (CIP) protocol for the reactor and transfer lines.
Pressure Buildup in Reactor Gas Evolution: The reaction may produce gaseous byproducts (e.g., HCl).[1]Ensure the reactor is equipped with an adequate venting system and a pressure relief valve.[1]
Runaway Reaction: Poor temperature control of an exothermic reaction can cause the solvent to boil.[1]Immediately implement emergency cooling procedures. Ensure the reactor has a properly sized pressure relief system. Review the process for thermal hazards.

Section 3: Data and Experimental Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄H₅Cl₃ [7]
Molecular Weight 159.44 g/mol [7]
Boiling Point 158.5 °C at 760 mmHg [2]
Density 1.301 g/cm³ [2]
Flash Point 76.6 °C [2]

| Vapor Pressure | 3.39 mmHg at 25 °C |[2] |

Table 2: Overview of Selected Synthesis Routes

Precursor Catalyst/Reagent Reported Yield Key Considerations Source
1,1,1-Trichloro-2-butene Zinc(II) chloride 92.0% Isomerization reaction; requires catalyst separation. [2]

| 1,1,1-Trichloro-3-bromobutane | Dicyclohexyl-18-crown-6 ether | 83.0% | Elimination reaction; may require specific phase-transfer catalyst. |[2] |

Experimental Protocols

Protocol: Scale-Up Synthesis via Isomerization of 1,1,1-Trichloro-2-butene

Disclaimer: This protocol is a generalized procedure for informational purposes. All experiments, especially at scale, must be preceded by a thorough risk assessment and performed by qualified personnel.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and passivated.

    • Perform a pressure test to check for leaks.

    • Inert the reactor by purging with dry nitrogen or argon. Maintain a slight positive pressure of the inert gas.

  • Charging the Reactor:

    • Charge the reactor with anhydrous 1,1,1-Trichloro-2-butene.

    • Begin agitation at a speed determined during process development to ensure good mixing without excessive splashing.

    • Start the reactor's cooling system to maintain the initial temperature.

  • Catalyst Addition:

    • Add a catalytic amount of anhydrous zinc(II) chloride. The optimal loading should be determined at the lab scale.

    • Scale-Up Note: The addition of solids to a large reactor should be done via a charging port with proper ventilation to avoid releasing dust.

  • Reaction:

    • Heat the mixture to the target temperature (e.g., ambient temperature as per literature).[2]

    • Monitor the reaction progress using in-line analytics (if available) or by taking periodic samples for analysis (e.g., GC).

    • Scale-Up Note: Maintain strict temperature control. The isomerization may be exothermic, requiring active cooling to prevent temperature overshoots that could lead to byproduct formation.

  • Workup and Quenching:

    • Once the reaction reaches completion, cool the reactor contents.

    • Quench the reaction by adding water or a dilute aqueous wash to dissolve the zinc chloride catalyst.

    • Allow the phases to separate. The organic phase contains the crude this compound.

  • Purification:

    • Separate the aqueous layer and transfer the organic layer to a distillation apparatus.

    • CRITICAL: Test the crude product for peroxides before distillation.

    • Perform fractional distillation under atmospheric or reduced pressure to separate the pure this compound from any remaining starting material, solvent, and byproducts.

    • Scale-Up Note: Efficient fractional distillation requires a column with a sufficient number of theoretical plates. The distillation rate must be carefully controlled to ensure good separation.

Section 4: Visual Guides

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product raw_materials Raw Materials (1,1,1-Trichloro-2-butene, Zinc Chloride) reaction Isomerization Reaction (Controlled Temperature) raw_materials->reaction reactor_prep Reactor Inerting (Nitrogen Purge) reactor_prep->reaction quench Quenching (Aqueous Wash) reaction->quench separation Phase Separation quench->separation peroxide_test Peroxide Test separation->peroxide_test distillation Fractional Distillation peroxide_test->distillation Negative final_product Pure this compound distillation->final_product qc Quality Control (GC, NMR) final_product->qc

Caption: General workflow for the scaled-up production of this compound.

G start Problem: Low Reaction Yield check_params Review Reaction Parameters (Temp, Time, Pressure) start->check_params check_materials Analyze Raw Materials & Catalyst check_params->check_materials OK sol_params Solution: Optimize Parameters & Improve Monitoring check_params->sol_params Deviation Found check_mixing Evaluate Reactor Mixing Efficiency check_materials->check_mixing OK sol_materials Solution: Source Higher Purity Materials / Replace Catalyst check_materials->sol_materials Impurities Found sol_mixing Solution: Adjust Stirrer Speed or Change Impeller Design check_mixing->sol_mixing

Caption: Troubleshooting logic diagram for addressing low yield in production.

References

Technical Support Center: Chromatographic Resolution of Trichlorobutene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of trichlorobutene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating trichlorobutene isomers?

A1: The main challenge in separating trichlorobutene isomers lies in their structural similarity. Positional and geometric isomers often have very close boiling points and polarities, leading to co-elution or poor resolution in chromatographic systems. Achieving baseline separation requires highly efficient columns and optimized methods that can exploit subtle differences in their physicochemical properties.

Q2: Which chromatographic techniques are most suitable for trichlorobutene isomer separation?

A2: Gas chromatography (GC) is generally the most powerful and widely used technique for separating volatile and semi-volatile isomers like trichlorobutenes. Its high resolving power, especially with capillary columns, is well-suited for this purpose. High-performance liquid chromatography (HPLC) can also be employed, particularly when derivatization is undesirable or if the isomers have sufficient polarity differences to be resolved on specialized stationary phases.

Q3: How do I choose the right GC column for separating trichlorobutene isomers?

A3: For a boiling point-based separation of non-polar to semi-polar compounds like trichlorobutenes, a non-polar stationary phase such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms) is a good starting point.[1][2] If co-elution is an issue, a mid-polarity column (e.g., 50% diphenyl / 50% dimethyl polysiloxane) or a column with a different selectivity, such as a polyethylene (B3416737) glycol (wax) phase, can be effective.[2][3]

Q4: Can HPLC be used for the separation of trichlorobutene isomers?

A4: While less common than GC for these types of volatile compounds, HPLC can be a viable option. A reversed-phase method using a C18 or a specialized column for isomer separations (e.g., a phenyl or a chiral column) could be developed. However, due to the nonpolar nature of trichlorobutene isomers, achieving adequate retention and separation on a standard C18 column can be challenging, and method development would be required.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue: Poor Resolution or Co-elution of Isomers

Potential CauseRecommended Solution
Inappropriate GC Column Phase If using a non-polar column, consider switching to a column with a different selectivity, such as a mid-polarity or a wax-based column, to alter the elution order.[2]
Suboptimal Temperature Program Employ a slow oven temperature ramp rate (e.g., 1-2°C/min) to enhance the separation of closely eluting peaks. A lower initial oven temperature can also improve the resolution of early eluting isomers.[2]
Carrier Gas Flow Rate Too High or Low Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your column's internal diameter to maximize column efficiency and resolution.[2]
Column Overload Injecting a sample that is too concentrated can lead to broad, fronting peaks and a loss of resolution. Dilute the sample and re-inject.[2]

Issue: Peak Tailing

Potential CauseRecommended Solution
Active Sites in the Injection Port or Column Use a deactivated inlet liner. If tailing persists, you may need to replace the liner or trim the first few centimeters of the column to remove active sites that can develop over time.[2]
Contamination Contaminants in the injector, column, or detector can cause peak tailing. Bake out the column at a high temperature (within its specified limits) and clean the injector and detector according to the manufacturer's instructions.[2]
High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Poor Resolution or Co-elution of Isomers

Potential CauseRecommended Solution
Inadequate Mobile Phase Strength Adjust the mobile phase composition. For reversed-phase, if isomers are eluting too quickly, decrease the organic solvent percentage. If they are too retained, increase the organic solvent percentage.[4]
Incorrect Stationary Phase A standard C18 column may not provide sufficient selectivity. Consider a phenyl-based column to leverage pi-pi interactions or a column with a different bonded phase chemistry.[5]
Suboptimal Temperature Operate the column at a controlled, elevated temperature (e.g., 40-60°C). This can improve efficiency and alter selectivity.[6]

Data Presentation

The following table presents expected elution orders for trichlorobutene isomers on a non-polar GC column, based on general chromatographic principles. Actual retention times will vary depending on the specific instrument, column, and analytical conditions.[3]

IsomerExpected Elution Order (Non-Polar Column)Rationale
1,2,3-Trichloro-1-butene1Lower boiling point due to terminal double bond.
cis-1,3,4-Trichloro-1-butene2Generally, cis isomers are more polar and have slightly lower boiling points than trans isomers.
trans-1,3,4-Trichloro-1-butene3
3,4,4-Trichloro-1-butene4
2,3,4-Trichloro-1-butene5
cis-1,2,4-Trichloro-2-butene6Internal double bond increases boiling point.
trans-1,2,4-Trichloro-2-butene7trans isomers are typically less polar and have slightly higher boiling points than their cis counterparts.

Experimental Protocols

Protocol 1: GC-MS Analysis of Trichlorobutene Isomers

This protocol is adapted from established methods for similar halogenated hydrocarbons and provides a robust starting point for method development.[1]

1. Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Mass Spectrometer (MS) detector.[1]

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Volume: 1 µL with a split ratio of 50:1.[1]

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 35 to 300.[1]

    • Source Temperature: 230 °C.[1]

2. Sample Preparation:

  • Prepare a dilute solution of the trichlorobutene isomer mixture (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.[1]

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram. The mass spectra of isomers will be very similar, making chromatographic separation crucial for their individual quantification.[1]

Protocol 2: HPLC Method Development for Trichlorobutene Isomers

This protocol provides a starting point for developing an HPLC method for trichlorobutene isomer separation.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS).

  • Column: Phenyl-Hexyl column, 150 mm x 4.6 mm ID, 3.5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 50% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detector: UV at 210 nm.

2. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (50:50 acetonitrile:water).

3. Optimization:

  • Adjust the gradient slope and initial/final mobile phase compositions to improve resolution.

  • If separation is insufficient, consider using methanol (B129727) as the organic modifier, as it offers different selectivity.[7]

Mandatory Visualizations

G cluster_0 Method Selection and Troubleshooting Workflow start Isomer Mixture volatility_check Are isomers volatile and thermally stable? start->volatility_check gc_ms GC-MS Analysis good_resolution Baseline Resolution Achieved gc_ms->good_resolution poor_resolution Poor Resolution / Co-elution gc_ms->poor_resolution hplc HPLC Analysis hplc->good_resolution hplc->poor_resolution volatility_check->gc_ms Yes volatility_check->hplc No troubleshoot Troubleshoot Method poor_resolution->troubleshoot troubleshoot->good_resolution

Caption: General workflow for selecting and troubleshooting a chromatographic method for isomer separation.

G cluster_1 GC Troubleshooting: Poor Resolution start Poor Resolution or Co-elution Identified check_temp Is the temperature program optimized? start->check_temp check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes adjust_temp Decrease ramp rate (e.g., 1-2°C/min) check_temp->adjust_temp No check_column Is the column phase appropriate? check_flow->check_column Yes adjust_flow Optimize linear velocity check_flow->adjust_flow No check_concentration Is the sample concentration too high? check_column->check_concentration Yes change_column Switch to a different polarity column check_column->change_column No dilute_sample Dilute sample and re-inject check_concentration->dilute_sample Yes resolved Resolution Improved check_concentration->resolved No adjust_temp->resolved adjust_flow->resolved change_column->resolved dilute_sample->resolved

Caption: Logical workflow for troubleshooting poor resolution in GC analysis of isomers.

References

strategies to prevent carbocation rearrangement in 1,1,3-Trichloro-1-butene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1,3-Trichloro-1-butene Reactions

Welcome to the technical support center for handling reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions to help you prevent carbocation rearrangements and improve product selectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is carbocation rearrangement and why is it an issue with this compound?

A1: A carbocation rearrangement is the movement of a group (like a hydride or an alkyl group) from one carbon atom to an adjacent positively charged carbon atom.[1] This process occurs to transform a less stable carbocation into a more stable one (e.g., a secondary carbocation rearranging to a more stable tertiary or resonance-stabilized carbocation).[2][3] In reactions of this compound, electrophilic addition to the double bond can form a secondary, allylic carbocation. While allylic carbocations have some resonance stabilization, this intermediate can still undergo a 1,2-hydride shift to form a different, potentially more stable, carbocation, leading to a mixture of constitutional isomers as products and reducing the yield of the desired compound.[1][4]

Q2: What are the typical rearranged products I might see?

A2: Starting with this compound, electrophilic attack (e.g., by a proton) will likely form a carbocation at the C2 position. A subsequent 1,2-hydride shift from C3 to C2 would move the positive charge to the C3 position. Nucleophilic attack at this new position will result in a rearranged product. For example, in a Friedel-Crafts alkylation, you would see alkylation at C3 of the butene chain instead of the expected C2.

Q3: What general conditions favor carbocation rearrangement?

A3: Several conditions can promote carbocation rearrangement:

  • Polar Protic Solvents: Solvents like water and alcohols can stabilize the carbocation intermediate, extending its lifetime and providing more opportunity for rearrangement.[5]

  • Higher Reaction Temperatures: Increased thermal energy can provide the necessary activation energy for the hydride or alkyl shift to occur.[6][7]

  • Strong Lewis or Brønsted Acids: Potent acids can facilitate the formation of carbocations, which are the precursors to rearrangement.[8]

  • Weakly Nucleophilic Media: If the nucleophile is weak or present in low concentration, the carbocation has more time to rearrange before being trapped.

Troubleshooting Guide: Preventing Rearrangement

Problem: My reaction is producing a significant amount of a rearranged isomer.

This is a common issue in reactions that proceed via carbocation intermediates. Below are several strategies to mitigate this problem, ranging from simple modifications to a change in synthetic approach.

Strategy 1: Modification of Reaction Conditions

Lowering the reaction temperature and changing the solvent are often the first and simplest parameters to adjust.

  • Cause: High thermal energy and/or a stabilizing polar protic solvent are allowing the carbocation intermediate the time and energy to rearrange.

  • Solution: Perform the reaction at a lower temperature and consider switching to a less polar or a polar aprotic solvent. Low temperatures disfavor the rearrangement process, which has a higher activation energy than the initial nucleophilic attack.[9] Non-polar solvents destabilize the carbocation intermediate, shortening its lifetime and reducing the chance of rearrangement.[10]

Illustrative Data on Condition Effects

The following tables provide illustrative data on how temperature and solvent choice can influence the ratio of desired (non-rearranged) to rearranged product.

Table 1: Hypothetical Effect of Temperature on Product Ratio

Reaction Temperature (°C) Desired Product Yield (%) Rearranged Product Yield (%)
25 65 35
0 80 20
-40 92 8

| -78 | >98 | <2 |

Table 2: Hypothetical Effect of Solvent on Product Ratio (at 0°C)

Solvent Dielectric Constant (ε) Solvent Type Desired Product Yield (%) Rearranged Product Yield (%)
Nitromethane 35.9 Polar Aprotic 75 25
Dichloromethane (B109758) (DCM) 9.1 Polar Aprotic 88 12
Carbon Tetrachloride 2.2 Non-polar 95 5

| Hexane (B92381) | 1.9 | Non-polar | >98 | <2 |

Experimental Protocol 1: Low-Temperature Alkylation

This protocol provides a general method for performing an alkylation reaction under conditions designed to minimize rearrangement.

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the anhydrous non-polar solvent (e.g., hexane or carbon tetrachloride) and the aromatic substrate.

  • Cooling: Cool the reaction vessel to the target temperature (e.g., -40 °C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature does not rise significantly.

  • Substrate Addition: Add a solution of this compound in the same anhydrous solvent dropwise to the stirred mixture over 30-60 minutes.

  • Reaction: Stir the reaction at the low temperature for 4-6 hours, monitoring its progress by TLC or GC.

  • Quenching: Quench the reaction at low temperature by slowly adding it to a flask containing crushed ice and 1M HCl.

  • Work-up: Allow the mixture to warm to room temperature, separate the organic layer, extract the aqueous layer with the solvent, combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the product ratio using GC-MS and/or ¹H NMR.

Strategy 2: Use an Alternative Synthetic Pathway

If modifying conditions is insufficient, the most robust solution is to change the reaction mechanism to one that avoids a rearrangeable carbocation intermediate altogether. The Friedel-Crafts acylation followed by a reduction is a classic and highly effective method.[9]

  • Cause: The reaction proceeds through a carbocation that is inherently prone to rearrangement.

  • Solution: Use a two-step acylation-reduction sequence. The acylium ion intermediate formed during Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement. The resulting ketone is then reduced to the desired alkyl group in a separate step.

Experimental Protocol 2: Friedel-Crafts Acylation Followed by Clemmensen Reduction

Part A: Friedel-Crafts Acylation

  • Setup: In a flame-dried flask under a nitrogen atmosphere, combine the aromatic substrate and a solvent (e.g., dichloromethane or nitrobenzene). Cool to 0 °C.

  • Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) slowly.

  • Acyl Chloride Addition: Add the appropriate acyl chloride (e.g., butenoyl chloride derivative) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude ketone. Purify by column chromatography or distillation.

Part B: Clemmensen Reduction (of the resulting ketone)

  • Setup: To a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.

  • Addition of Ketone: Add the ketone obtained from Part A to the flask.

  • Reflux: Heat the mixture to reflux. Additional HCl may be added periodically during the reflux period.

  • Reaction Time: Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, decant the aqueous solution. Extract the remaining mixture with a suitable solvent (e.g., toluene). Wash the organic extracts, dry, and concentrate to yield the final, non-rearranged alkylated product.

Visualizations

Diagram 1: Carbocation Rearrangement Pathway

G cluster_start Reactant & Initial Carbocation Formation cluster_rearrange Rearrangement vs. Trapping cluster_end Final Products Reactant This compound Cation1 Initial Carbocation (Secondary, Allylic) Reactant->Cation1 + E⁺ (e.g., H⁺) Cation2 Rearranged Carbocation (Secondary, α-chloro) Cation1->Cation2 1,2-Hydride Shift (Rearrangement) Product1 Desired Product (Non-rearranged) Cation1->Product1 + Nu⁻ (Direct Trapping) Product2 Side Product (Rearranged) Cation2->Product2 + Nu⁻

Caption: Reaction pathway showing the formation of the initial carbocation, the competing rearrangement and trapping steps, and the resulting products.

Diagram 2: Troubleshooting Workflow for Rearrangement

G Start Experiment yields rearranged product Temp Lower reaction temperature (-40°C to -78°C) Start->Temp Check1 Rearrangement still significant? Temp->Check1 Solvent Switch to a non-polar solvent (e.g., Hexane, CCl₄) Check1->Solvent Yes End Problem Solved: Non-rearranged product is major Check1->End No Check2 Rearrangement still observed? Solvent->Check2 Acylation Use alternative pathway: Friedel-Crafts Acylation followed by Reduction Check2->Acylation Yes Check2->End No Acylation->End

Caption: A step-by-step decision tree for troubleshooting and eliminating carbocation rearrangement in your reaction.

Diagram 3: Acylation-Reduction vs. Direct Alkylation

G cluster_alkylation Direct Alkylation Pathway (Prone to Rearrangement) cluster_acylation Acylation-Reduction Pathway (No Rearrangement) A_Start Substrate + this compound A_Intermediate Carbocation Intermediate A_Start->A_Intermediate Lewis Acid A_Product Mixture of Products (Desired + Rearranged) A_Intermediate->A_Product B_Start Substrate + Acyl Chloride B_Intermediate Acylium Ion (Resonance Stabilized) B_Start->B_Intermediate Lewis Acid B_Ketone Intermediate Ketone B_Intermediate->B_Ketone B_Product Single Desired Product B_Ketone->B_Product Reduction (e.g., Clemmensen)

Caption: Comparison of the direct alkylation pathway versus the safer, non-rearranging acylation-reduction pathway.

References

Technical Support Center: Stabilizing HPLC Baselines for Chlorinated Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline instability issues, particularly when analyzing chlorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of an unstable baseline in HPLC analysis?

A1: Baseline instability in HPLC, including drift, noise, and wander, can stem from several sources. The most common causes include issues with the mobile phase (e.g., inadequate degassing, improper mixing, or contamination), temperature fluctuations in the column or detector, a deteriorating or contaminated column, and problems with the HPLC system itself, such as pump pulsations or leaks.[1][2][3][4][5] For the analysis of chlorinated compounds, the stability of the chlorinated solvents themselves can also be a factor, as they can degrade and form byproducts that affect the baseline.[6]

Q2: Why is baseline stability particularly challenging when working with chlorinated compounds?

A2: Chlorinated solvents, while effective for dissolving certain compounds, can be prone to degradation, especially when exposed to light or high temperatures. This degradation can produce acidic byproducts or other impurities that alter the mobile phase composition and increase UV absorbance, leading to baseline drift.[6] Additionally, the stabilizers added to chlorinated solvents, such as amylene or ethanol, can sometimes interfere with the analysis, causing baseline noise or ghost peaks.[6]

Q3: What is the difference between baseline drift, noise, and wander?

A3:

  • Baseline Drift: A gradual, steady increase or decrease in the baseline signal over a significant period.[1][2] This is often caused by changes in mobile phase composition, temperature fluctuations, or column contamination.[3][5][7]

  • Baseline Noise: Short-term, random fluctuations of the baseline signal.[1][2] This is typically caused by issues such as air bubbles in the system, a failing detector lamp, or electronic interference.[8]

  • Baseline Wander: A slow, cyclical, or irregular fluctuation of the baseline that is less predictable than drift. This can be caused by inadequate mobile phase mixing or temperature fluctuations in the laboratory environment.[4]

Q4: How often should I prepare a fresh mobile phase?

A4: It is best practice to prepare fresh mobile phase daily, especially when using aqueous buffers or volatile organic solvents.[9] Over time, the composition of the mobile phase can change due to evaporation of more volatile components, or microbial growth can occur in aqueous solutions, both of which can lead to baseline instability.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common baseline issues.

Issue 1: Baseline Drift (Gradual Upward or Downward Trend)

Question: My baseline is consistently drifting upwards during my analysis of chlorinated pesticides. What should I do?

Answer: An upwardly drifting baseline is a common issue that can often be resolved by systematically checking the following potential causes:

  • Mobile Phase Composition:

    • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure you have flushed the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[3]

    • Solvent Degradation: Chlorinated solvents can degrade over time. Prepare fresh mobile phase and consider using stabilized solvents if not already in use.[6]

    • Mismatched Absorbance in Gradient Elution: If you are running a gradient, a difference in the UV absorbance of your mobile phase components can cause a drifting baseline. Try to match the absorbance of your solvents at the detection wavelength.[10]

  • Temperature Fluctuations:

    • Unstable Column Temperature: Ensure your column oven is maintaining a stable temperature. Even small temperature changes can affect the viscosity of the mobile phase and the retention characteristics of the column, leading to drift.[3][7]

    • Detector Temperature: If your detector has temperature control, ensure it is set to a stable temperature, typically slightly above ambient temperature.[9]

  • Column Contamination:

    • Accumulation of Contaminants: Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift upwards.[4] Refer to the Experimental Protocols section for detailed column cleaning procedures.

Issue 2: Baseline Noise (Short-Term, Random Fluctuations)

Question: I am observing excessive noise in my baseline, which is making it difficult to integrate small peaks of my chlorinated analytes. How can I reduce this?

Answer: Baseline noise can significantly impact the sensitivity of your analysis. The following steps will help you identify and mitigate the source of the noise:

  • Mobile Phase Degassing:

    • Dissolved Gases: The most common cause of baseline noise is the presence of dissolved gases in the mobile phase, which can form microbubbles in the detector flow cell.[8] Use an inline degasser or sparge the mobile phase with helium. Sonication is a less effective method for degassing.[1]

  • HPLC System and Detector:

    • Pump Issues: Pulsations from the pump can cause rhythmic baseline noise. Check for leaks in the pump seals and ensure the check valves are functioning correctly.[8]

    • Detector Lamp: An aging detector lamp can become unstable and cause an increase in baseline noise. Check the lamp's energy output and replace it if necessary.[11]

    • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the flow cell with a strong solvent like isopropanol (B130326) or methanol (B129727).[4]

  • Solvent and Sample Quality:

    • Solvent Purity: Use high-purity, HPLC-grade solvents. Impurities in the solvents can contribute to baseline noise.[12][13]

    • Sample Preparation: Ensure your samples are fully dissolved and filtered before injection to prevent particulates from entering the system.

Quantitative Data Summary

While specific quantitative data on baseline stabilization can vary significantly depending on the HPLC system, column, and analytical conditions, the following table provides some typical values and reported observations to serve as a benchmark.

ParameterConditionTypical Baseline Noise/DriftSource
Baseline Noise Agilent 1290 Infinity II VWD (ASTM E685-93)≤ 0.040 mAU[14]
Baseline Drift Agilent 1290 Infinity II VWD (ASTM E685-93)≤ 0.500 mAU/hr[14]
Baseline Signal Mobile phase with 0.1% TFA~550 mAU[15]
Baseline Noise Isocratic analysis at < 230 nm± 30-50 mAU[16]
Baseline Drift Gradient elution (MeOH/Water)~0.01 AU over 10 min[10]
Baseline Drift Gradient elution (THF/Water)~2 AU over 10 min[10]
Baseline Drift Gradient with poorly equilibrated column32 mAU per hour[17]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Chlorinated Compound Analysis
  • Solvent Selection: Use HPLC-grade or higher purity solvents. When using chlorinated solvents like dichloromethane (B109758) or chloroform, ensure they are stabilized, especially if they are not freshly opened.[6]

  • Filtration: Filter all aqueous components and buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.

  • Mixing: Accurately measure and mix the mobile phase components. If preparing a buffered mobile phase, ensure the buffer salts are completely dissolved before adding the organic solvent to prevent precipitation.

  • Degassing: Degas the mobile phase thoroughly using one of the following methods:

    • Helium Sparging: Bubble helium through the mobile phase for 10-15 minutes. This is a very effective method.

    • Inline Vacuum Degassing: Most modern HPLC systems are equipped with an inline degasser. Ensure it is functioning correctly.

    • Sonication: Sonicate the mobile phase for 15-20 minutes. While commonly used, this is generally less effective than helium sparging or inline degassing.[1]

Protocol 2: General HPLC System and Column Cleaning
  • System Flush (without column): a. Remove the column and replace it with a union. b. Flush all pump channels with HPLC-grade water to remove any buffer salts. c. Flush the system with isopropanol or methanol for at least 30 minutes to remove organic residues.

  • Column Cleaning (for reversed-phase columns): a. Disconnect the column from the detector to avoid contaminating the flow cell. b. Flush the column with 20-30 column volumes of HPLC-grade water. c. Flush with 20-30 column volumes of acetonitrile (B52724) or methanol. d. Flush with 20-30 column volumes of isopropanol. e. If contamination is severe, a sequence of solvents with decreasing polarity can be used (e.g., isopropanol, then dichloromethane, then hexane), followed by a return to a miscible solvent like isopropanol before re-introducing the mobile phase. Always ensure solvent miscibility. f. Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 3: Column Equilibration
  • Initial Flush: Before introducing the mobile phase, flush the new or stored column with a solvent that is miscible with both the storage solvent and the mobile phase (e.g., isopropanol or methanol).

  • Mobile Phase Introduction: Introduce the mobile phase at a low flow rate (e.g., 0.1-0.2 mL/min) to avoid shocking the column packing.

  • Flow Rate Increase: Gradually increase the flow rate to the analytical method's setpoint.

  • Equilibration Time: Equilibrate the column by running the mobile phase through it for at least 10-20 column volumes. For methods using ion-pairing reagents or sensitive detectors, a longer equilibration time may be necessary.

  • Baseline Monitoring: Monitor the baseline until it is stable (i.e., minimal drift and noise). The system is considered equilibrated when the baseline is consistently flat.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps to troubleshoot baseline drift and noise issues.

Baseline_Drift_Troubleshooting start Baseline Drift Observed check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate Equilibrate with 10-20 column volumes of mobile phase check_equilibration->equilibrate No check_temp Are the column and detector temperatures stable? check_equilibration->check_temp Yes equilibrate->check_equilibration stabilize_temp Set and stabilize column and detector temperatures check_temp->stabilize_temp No check_mobile_phase Is the mobile phase fresh and properly prepared? check_temp->check_mobile_phase Yes stabilize_temp->check_temp prepare_mobile_phase Prepare fresh mobile phase check_mobile_phase->prepare_mobile_phase No check_column_contamination Is the column contaminated? check_mobile_phase->check_column_contamination Yes prepare_mobile_phase->check_mobile_phase clean_column Clean the column using the appropriate protocol check_column_contamination->clean_column Yes problem_solved Problem Resolved check_column_contamination->problem_solved No clean_column->problem_solved

Caption: Troubleshooting workflow for baseline drift.

Baseline_Noise_Troubleshooting start Baseline Noise Observed check_degassing Is the mobile phase properly degassed? start->check_degassing degas_mobile_phase Degas mobile phase (Helium sparging or inline degasser) check_degassing->degas_mobile_phase No check_pump Are there leaks or pressure fluctuations from the pump? check_degassing->check_pump Yes degas_mobile_phase->check_degassing service_pump Service pump (check seals and check valves) check_pump->service_pump Yes check_detector Is the detector lamp stable and the flow cell clean? check_pump->check_detector No service_pump->check_pump service_detector Check lamp energy and clean flow cell check_detector->service_detector No check_solvents Are high-purity solvents being used? check_detector->check_solvents Yes service_detector->check_detector use_hplc_grade Use fresh, HPLC-grade solvents check_solvents->use_hplc_grade No problem_solved Problem Resolved check_solvents->problem_solved Yes use_hplc_grade->check_solvents

Caption: Troubleshooting workflow for baseline noise.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,1,3-Trichloro-1-butene and 2,3,4-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers of trichlorobutene: 1,1,3-Trichloro-1-butene and 2,3,4-Trichloro-1-butene (B1195082). Understanding the distinct reactivity profiles of these chlorinated alkenes is crucial for their application in organic synthesis and as intermediates in the production of polymers and other fine chemicals. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and offers a comparative analysis based on fundamental principles of organic chemistry.

Introduction to the Isomers

This compound and 2,3,4-Trichloro-1-butene share the same molecular formula, C₄H₅Cl₃, but differ in the placement of their chlorine atoms and the double bond. These structural differences lead to significant variations in their chemical properties and reactivity.

  • This compound features two vinylic chlorine atoms (attached to a C=C double bond carbon) at the C1 position and one allylic chlorine atom at the C3 position.

  • 2,3,4-Trichloro-1-butene possesses chlorine atoms at the C2, C3, and C4 positions, with the chlorine at C3 being allylic to the C1=C2 double bond.

The presence of both vinylic and allylic chlorides in this compound, compared to the arrangement in 2,3,4-trichloro-1-butene, is a key determinant of their differing reactivity in substitution and elimination reactions.

Comparative Reactivity Analysis

The primary mode of reaction for these compounds under basic conditions is dehydrochlorination, an elimination reaction. Nucleophilic substitution can also occur, and the reactivity is highly dependent on which chlorine atom is targeted.

In general, allylic chlorides are significantly more reactive than vinylic chlorides in nucleophilic substitution reactions .[1][2][3] This is attributed to the formation of a resonance-stabilized allylic carbocation intermediate in Sₙ1 reactions and a more accessible sp³-hybridized carbon in Sₙ2 reactions.[1][4] Conversely, the C-Cl bond in vinylic chlorides is stronger due to the sp² hybridization of the carbon atom and resonance involving the chlorine lone pairs, making it less susceptible to cleavage.[1][5]

Based on these principles, a qualitative comparison of the reactivity of the two isomers can be made.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound2,3,4-Trichloro-1-butene
Molecular Formula C₄H₅Cl₃C₄H₅Cl₃
Molecular Weight 159.44 g/mol 159.44 g/mol
Boiling Point 158.5 °C at 760 mmHg155-162 °C
Density 1.301 g/cm³1.34 g/cm³
Structure Contains vinylic and allylic chloridesContains allylic and other secondary/primary chlorides
Reactivity towards Elimination Expected to be reactive, particularly at the allylic C3 position.Experimentally shown to undergo E2 elimination.[6]
Reactivity towards Nucleophilic Substitution The allylic chloride at C3 is expected to be significantly more reactive than the vinylic chlorides at C1.The allylic chloride at C3 is a primary site for nucleophilic attack.

Quantitative Reactivity Data: Dehydrochlorination

The dehydrochlorination of 2,3,4-trichloro-1-butene with a methanolic solution of sodium hydroxide (B78521) was found to follow second-order kinetics, indicative of an E2 (bimolecular elimination) mechanism.[6]

Table 2: Kinetic Data for the Dehydrochlorination of 2,3,4-Trichloro-1-butene with Methanolic NaOH [6]

Temperature (°C)Rate Constant (k) [l mol⁻¹ min⁻¹]
00.130
201.044
405.850
6028.30
  • Activation Energy (Ea): 17 ± 0.5 kcal/mol[6]

  • Frequency Factor (A): 1.014 x 10¹¹ ± 1.33 x 10⁹ l mol⁻¹ s⁻¹[6]

For This compound , elimination of HCl can occur via two primary pathways: removal of the allylic chloride at C3 and a proton from C2 or C4, or removal of a vinylic chloride from C1 and a proton from C2. The former, involving the more labile allylic chloride, is expected to be the more favorable pathway under similar conditions.

Experimental Protocols

Dehydrochlorination of 2,3,4-Trichloro-1-butene (Adapted from Kanala et al., 1971)[6]

Objective: To determine the rate of dehydrochlorination of 2,3,4-trichloro-1-butene.

Materials:

Procedure:

  • A solution of 2,3,4-trichloro-1-butene in methanol is prepared at a known concentration (e.g., 4.925 x 10⁻² mol l⁻¹).

  • The solution is placed in a thermostatically controlled reaction vessel equipped with a stirrer.

  • An equimolar amount of a methanolic solution of sodium hydroxide at the same temperature is added to the reaction vessel to initiate the reaction.

  • At specific time intervals, aliquots of the reaction mixture are withdrawn and the reaction is quenched by the addition of an excess of nitric acid.

  • The amount of chloride ions formed is determined by Volhard titration with a standardized silver nitrate solution.

  • The conversion of 2,3,4-trichloro-1-butene is calculated based on the chloride ion concentration.

  • The second-order rate constant is determined from the kinetic data.

Proposed Protocol for Dehydrochlorination of this compound

Objective: To investigate the reactivity of this compound under dehydrochlorination conditions and identify the major product(s).

Materials:

  • This compound

  • Methanolic solution of sodium hydroxide

  • Methanol

  • Internal standard (e.g., a non-reactive high-boiling alkane)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • Prepare a solution of this compound and an internal standard in methanol in a reaction vessel.

  • Add a methanolic solution of sodium hydroxide (equimolar) to the stirred solution at a controlled temperature.

  • Monitor the reaction progress over time by withdrawing aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the starting material and any products formed.

  • After a set reaction time or upon completion, quench the reaction with a weak acid and extract the organic components.

  • Isolate the major product(s) using column chromatography.

  • Characterize the structure of the product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of the elimination.

Reaction Mechanism and Experimental Workflow

The dehydrochlorination of chloroalkenes with a strong base like sodium hydroxide typically proceeds via an E2 mechanism. This is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously, leading to the formation of a double bond.

Caption: Generalized E2 elimination mechanism.

The following diagram illustrates a logical workflow for the comparative analysis of the reactivity of the two trichlorobutene isomers.

experimental_workflow cluster_isomers Isomer Synthesis and Purification cluster_reaction Reactivity Studies (Dehydrochlorination) cluster_comparison Comparative Analysis syn_113 Synthesis of This compound purification Purification by Fractional Distillation syn_113->purification syn_234 Synthesis of 2,3,4-Trichloro-1-butene syn_234->purification characterization Structural Characterization (NMR, GC-MS) purification->characterization reaction_setup Reaction with NaOH/Methanol at controlled temperature characterization->reaction_setup aliquot_analysis Time-course analysis of aliquots by GC reaction_setup->aliquot_analysis product_id Product Identification (GC-MS) aliquot_analysis->product_id kinetic_analysis Determination of Rate Constants aliquot_analysis->kinetic_analysis compare_products Compare Product Distributions (Regioselectivity) product_id->compare_products compare_rates Compare Reaction Rates kinetic_analysis->compare_rates reactivity_conclusion Draw Conclusions on Relative Reactivity compare_rates->reactivity_conclusion compare_products->reactivity_conclusion

Caption: Experimental workflow for comparative reactivity studies.

Conclusion

Experimental data on 2,3,4-trichloro-1-butene confirms its propensity for E2 elimination.[6] Further experimental investigation into the reactivity of this compound under similar conditions is warranted to provide a direct quantitative comparison and to fully elucidate the influence of its unique substitution pattern on its chemical behavior. This understanding is essential for the strategic use of these isomers in the synthesis of more complex molecules.

References

A Comparative Toxicological Analysis of Chlorinated Butene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicology of various chlorinated butene isomers. The information presented herein is synthesized from a range of experimental studies to facilitate a comparative understanding of their relative toxicities, mechanisms of action, and potential hazards.

Executive Summary

Chlorinated butene isomers exhibit a wide spectrum of toxicity, largely influenced by the number and position of chlorine atoms on the butene backbone. Their toxicological profiles are complex, involving metabolic activation to reactive intermediates that can induce organ damage, genotoxicity, and carcinogenicity. This guide summarizes acute toxicity data, details key toxicological endpoints, and outlines the experimental methodologies used in these assessments. Furthermore, it visualizes the primary metabolic and signaling pathways implicated in their toxicity.

Data Presentation: Comparative Acute Toxicity

The following tables summarize the available acute toxicity data for several chlorinated butene isomers. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.

Table 1: Comparative Oral and Dermal Acute Toxicity (LD50)

Chemical NameCAS NumberIsomerOral LD50 (mg/kg)Dermal LD50 (mg/kg)Species
Chloroprene (B89495)126-99-82-chloro-1,3-butadiene251[1]2200[1]Rat, Rabbit
3,4-Dichloro-1-butene760-23-6724>2000Mouse, Rabbit
trans-1,4-Dichloro-2-butene110-57-689-Rat[2]
Hexachloro-1,3-butadiene87-68-382-90[3][4][5]100[3]Rat, Rabbit[3]

Table 2: Comparative Inhalation Acute Toxicity (LC50)

Chemical NameCAS NumberIsomerLC50 (ppm)Exposure DurationSpecies
Chloroprene126-99-82-chloro-1,3-butadiene~4400 (11800 mg/m³)[6]4 hoursRat
3,4-Dichloro-1-butene760-23-621004 hoursRat
trans-1,4-Dichloro-2-butene110-57-686[7][8]4 hoursRat[7][8]
Hexachloro-1,3-butadiene87-68-3- (370 mg/m³)[3]-Mouse[3]

Key Toxicological Endpoints: A Comparative Overview

Metabolism and Bioactivation

The toxicity of many chlorinated butenes is intrinsically linked to their metabolic activation.

  • Chloroprene is metabolized by cytochrome P450 (CYP) enzymes to form reactive epoxides, which are genotoxic.

  • Hexachloro-1,3-butadiene (HCBD) undergoes a multi-step bioactivation process initiated by glutathione (B108866) (GSH) conjugation in the liver. The resulting conjugate is then processed in the kidney by enzymes such as γ-glutamyl transpeptidase and cysteine conjugate β-lyase, leading to the formation of a reactive thiol that is highly nephrotoxic[9][10][11].

Organ-Specific Toxicity
  • Nephrotoxicity: HCBD is a potent nephrotoxin, causing damage to the proximal tubules of the kidney[12]. This is a direct result of its specific metabolic activation pathway within the renal system.

  • Hepatotoxicity: Several chlorinated butenes, including dichlorobutene (B78561) isomers, have been shown to induce liver damage[3][13][14][15]. The mechanisms can involve the formation of reactive metabolites by hepatic enzymes, leading to cellular damage.

Genotoxicity and Carcinogenicity
  • Mutagenicity: Many chlorinated butenes and their metabolites are mutagenic, capable of forming DNA adducts that can lead to genetic mutations if not repaired[16][17][18].

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified several chlorinated butenes as potential or known carcinogens[19][20][21]. For instance, chloroprene is considered likely to be carcinogenic to humans[15].

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key experimental protocols.

Acute Toxicity Testing
  • Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure where a substance is administered orally to a group of animals at one of a series of defined dose levels. The response of the animals (survival or death) at one dose level determines the subsequent dose level to be administered to another group of animals. The objective is to classify the substance into a specific toxicity category based on its LD50.

  • Acute Inhalation Toxicity (OECD 403): This guideline details the procedures for assessing the health hazards of a substance upon short-term inhalation exposure. The test involves exposing animals to the test substance as a gas, vapor, or aerosol for a defined period (typically 4 hours). The concentration of the substance that causes mortality in 50% of the test animals (LC50) is determined. The protocol includes detailed observations of the animals for at least 14 days post-exposure.

  • Acute Dermal Toxicity (OECD 402): This method assesses the potential adverse effects of a substance following a single, short-term dermal exposure. The test substance is applied to a shaved area of the skin of the test animals for a 24-hour period. The animals are observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50.

Genotoxicity Testing
  • Bacterial Reverse Mutation Test (OECD 471 - Ames Test): This in vitro assay is widely used to detect point mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. The test substance is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. Cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for any structural damage.

Carcinogenicity Studies
  • Carcinogenicity Studies (OECD 451): These are long-term in vivo studies, typically conducted in rodents, to assess the carcinogenic potential of a substance. Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 18-24 months for mice and rats). The study involves detailed histopathological examination of tissues from all animals to identify any increase in tumor incidence.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key metabolic pathways, signaling cascades involved in toxicity, and generalized experimental workflows.

cluster_0 Hepatic Bioactivation cluster_1 Renal Processing and Toxicity HCBD HCBD HCBD-GSH HCBD-GSH HCBD->HCBD-GSH Glutathione-S-transferase (GST) GSH GSH GSH->HCBD-GSH GST GST HCBD-GSH_renal HCBD-GSH HCBD-GSH->HCBD-GSH_renal Transport to Kidney HCBD-Cys HCBD-Cys HCBD-GSH_renal->HCBD-Cys γ-glutamyl transpeptidase, dipeptidases Reactive_Thiol Reactive_Thiol HCBD-Cys->Reactive_Thiol Cysteine conjugate β-lyase beta_lyase beta_lyase Nephrotoxicity Nephrotoxicity Reactive_Thiol->Nephrotoxicity Covalent binding to cellular macromolecules

Metabolic pathway of hexachlorobutadiene-induced nephrotoxicity.

cluster_stress Cellular Stress & Damage cluster_response Cellular Response Pathways Chlorinated_Butenes Chlorinated_Butenes Metabolic_Activation Metabolic Activation (e.g., CYP450) Chlorinated_Butenes->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., Epoxides) Metabolic_Activation->Reactive_Metabolites Oxidative_Stress Oxidative_Stress Reactive_Metabolites->Oxidative_Stress DNA_Adducts DNA_Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein_Adducts Reactive_Metabolites->Protein_Adducts Nrf2_Activation Keap1-Nrf2 Pathway Oxidative_Stress->Nrf2_Activation NFkB_Activation NF-κB Pathway Oxidative_Stress->NFkB_Activation Apoptosis_Pathway Apoptosis Pathways (Caspase activation) DNA_Adducts->Apoptosis_Pathway Mutations_Carcinogenesis Mutations & Carcinogenesis DNA_Adducts->Mutations_Carcinogenesis Protein_Adducts->Apoptosis_Pathway Antioxidant_Response Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Response Inflammation Inflammation NFkB_Activation->Inflammation Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death

General signaling pathways in chlorinated butene toxicity.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute/Sub-chronic Studies Cell_Culture Prepare Cell Cultures (e.g., HepG2, A549) Exposure Expose cells to chlorinated butene isomers Cell_Culture->Exposure Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Exposure->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assays (e.g., Comet, Ames) Exposure->Genotoxicity_Assay Data_Analysis_1 Data Analysis: IC50, Genotoxic Potential Cytotoxicity_Assay->Data_Analysis_1 Genotoxicity_Assay->Data_Analysis_1 Animal_Model Select Animal Model (e.g., Rodents) Data_Analysis_1->Animal_Model Prioritization for in vivo testing Dosing Administer Isomers (Oral, Inhalation, Dermal) Animal_Model->Dosing Observation Clinical Observation & Body Weight Monitoring Dosing->Observation Pathology Clinical Pathology & Histopathology Observation->Pathology Data_Analysis_2 Data Analysis: LD50/LC50, NOAEL, Target Organs Pathology->Data_Analysis_2

References

Spectroscopic Scrutiny: A Comparative Analysis of 1,1,2-Trichloro-1-butene and 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the isomeric chlorinated alkenes, 1,1,2-trichloro-1-butene and 1,1,3-trichloro-1-butene, is presented for researchers and professionals in drug development and chemical synthesis. This guide provides a side-by-side examination of their key spectral features, supported by available experimental and predicted data, to facilitate their differentiation and characterization.

The structural variance between 1,1,2-trichloro-1-butene and this compound, arising from the differing placement of a chlorine atom, gives rise to distinct spectroscopic fingerprints. While both are chlorinated hydrocarbons with the same molecular formula (C4H5Cl3), the unique electronic environment of the nuclei and bonds in each isomer results in distinguishable patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,1,2-trichloro-1-butene and this compound. It is important to note that while some experimental data is available for 1,1,2-trichloro-1-butene, a significant portion of the data presented, particularly for this compound, is based on spectral prediction due to the limited availability of public experimental spectra.

Table 1: ¹H NMR Spectral Data

CompoundPredicted Chemical Shift (ppm) and Multiplicity
1,1,2-Trichloro-1-butene CH₃ group: Triplet, ~1.2 ppm CH₂ group: Quartet, ~2.5 ppm
This compound CH₃ group: Doublet, ~1.8 ppm CH group (next to Cl): Multiplet, ~4.5 ppm Vinylic H: Singlet, ~6.5 ppm

Table 2: ¹³C NMR Spectral Data

CompoundPredicted Chemical Shift (ppm)
1,1,2-Trichloro-1-butene CH₃: ~13 ppm CH₂: ~35 ppm C=C (C1): ~130 ppm C=C (C2): ~135 ppm
This compound CH₃: ~25 ppm CH-Cl: ~60 ppm C=C (C1): ~128 ppm C=C (C2): ~138 ppm

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)
1,1,2-Trichloro-1-butene C=C stretch: ~1620 cm⁻¹ C-H stretch (sp³): ~2950-2850 cm⁻¹ C-Cl stretch: ~800-600 cm⁻¹
This compound C=C stretch: ~1640 cm⁻¹ C-H stretch (sp²): ~3050 cm⁻¹ C-H stretch (sp³): ~2980-2880 cm⁻¹ C-Cl stretch: ~800-600 cm⁻¹

Table 4: Mass Spectrometry (MS) Data

CompoundPredicted Key m/z Values and Fragments
1,1,2-Trichloro-1-butene Molecular Ion [M]⁺: m/z 158, 160, 162 (isotopic pattern for 3 Cl) [M-Cl]⁺: m/z 123, 125 [M-C₂H₅]⁺: m/z 129, 131, 133
This compound Molecular Ion [M]⁺: m/z 158, 160, 162 (isotopic pattern for 3 Cl) [M-Cl]⁺: m/z 123, 125 [M-CH₃]⁺: m/z 143, 145, 147

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is utilized.

  • ¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 0-12 ppm. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 0-220 ppm. A larger number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation from any impurities.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for this type of analysis.

  • Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualizing the Analysis

The structural differences and the general workflow for their spectroscopic analysis are illustrated below.

G cluster_0 Isomeric Structures 1,1,2-Trichloro-1-butene 1,1,2-Trichloro-1-butene (Cl₂C=C(Cl)CH₂CH₃) This compound This compound (Cl₂C=CHCH(Cl)CH₃)

Caption: Molecular structures of the two isomers.

G Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis Structural Elucidation Structural Elucidation Data Analysis->Structural Elucidation

Caption: General workflow for spectroscopic analysis.

performance of 1,1,3-Trichloro-1-butene in polymerization compared to other monomers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the polymerization behavior of 1,1,3-trichloro-1-butene in comparison to other monomers is currently hampered by a notable lack of published experimental data. Extensive searches of scientific literature have yielded no specific studies on the homopolymerization or copolymerization of this particular monomer. Therefore, to provide a relevant comparative guide for researchers and scientists, this report will focus on the known polymerization performance of a structurally similar, less chlorinated monomer: 1-chloro-1,3-butadiene. This analysis will serve as a valuable proxy, offering insights into how the presence of chlorine atoms on a butadiene backbone can influence its reactivity and the properties of the resulting polymers. The data presented herein is primarily from studies on the radical copolymerization of 1-chloro-1,3-butadiene with styrene (B11656).

Comparison of Reactivity Ratios in Radical Copolymerization

The reactivity ratios of comonomers are a critical parameter in polymerization, indicating the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other monomer. The following table summarizes the reactivity ratios for the radical copolymerization of 1-chloro-1,3-butadiene (M1) with styrene (M2).

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Polymerization Conditions Reference
1-chloro-1,3-butadieneStyrene1.21 ± 0.100.10 ± 0.03Radical polymerization in toluene (B28343) at 70 °C, initiated by AIBN.[1][2]
1-chloro-1,3-butadieneStyrene1.6800.274Bulk radical polymerization at 70 °C.[1]
1-chloro-1,3-butadieneStyrene0.23 ± 0.021.02 ± 0.10γ-ray initiated copolymerization.[1]

Interpretation of the Data:

  • r1 > 1 (in AIBN and bulk polymerization): This indicates that a growing polymer chain ending in a 1-chloro-1,3-butadiene unit has a preference for adding another 1-chloro-1,3-butadiene monomer over a styrene monomer.[2]

  • r2 < 1: A growing polymer chain ending in a styrene unit preferentially adds a 1-chloro-1,3-butadiene monomer over another styrene monomer.[2]

  • The product of the reactivity ratios (r1 * r2) in the AIBN-initiated polymerization is approximately 0.12, suggesting a tendency towards the formation of a random copolymer with some alternating character.

  • The variation in reactivity ratios under different initiation methods (AIBN, bulk, γ-ray) highlights the sensitivity of the copolymerization process to the reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a summary of a typical experimental protocol for the radical copolymerization of 1-chloro-1,3-butadiene and styrene.

Objective: To determine the monomer reactivity ratios for the radical copolymerization of 1-chloro-1,3-butadiene and styrene.[2]

Materials:

  • 1-chloro-1,3-butadiene (M1), purified by distillation.

  • Styrene (M2), purified by distillation to remove inhibitors.

  • Toluene (solvent), dried and distilled.

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.

Procedure:

  • Preparation of Reaction Mixtures: A series of ampoules are prepared with varying molar ratios of 1-chloro-1,3-butadiene and styrene in toluene.

  • Initiator Addition: AIBN is added to each ampoule at a concentration suitable for initiating polymerization.

  • Degassing: The contents of the ampoules are degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: The sealed ampoules are placed in a constant temperature bath at 70 °C to initiate polymerization. The reaction is allowed to proceed to a low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant.

  • Termination and Isolation: The polymerization is quenched by rapid cooling. The copolymer is then precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

  • Purification: The precipitated copolymer is redissolved in a suitable solvent (e.g., chloroform) and reprecipitated to remove any unreacted monomers and initiator residues. The purified copolymer is then dried under vacuum to a constant weight.

  • Characterization: The composition of the copolymer is determined using analytical techniques such as elemental analysis (for chlorine content) or nuclear magnetic resonance (NMR) spectroscopy. The monomer reactivity ratios are then calculated from the copolymer composition and the initial monomer feed ratios using methods like the Fineman-Ross or Kelen-Tüdős methods.

Logical Workflow for Determining Copolymerization Reactivity

The process of determining the reactivity ratios and understanding the copolymerization behavior can be visualized as a logical workflow.

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification (1-chloro-1,3-butadiene, Styrene) Reaction_Setup Prepare Reaction Mixtures (Varying Monomer Ratios) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification (AIBN) Initiator_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Toluene) Solvent_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (70°C) Degassing->Polymerization Isolation Copolymer Isolation & Purification Polymerization->Isolation Characterization Copolymer Characterization (Elemental Analysis, NMR) Isolation->Characterization Calculation Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdős) Characterization->Calculation

Caption: Workflow for determining copolymerization reactivity ratios.

Proposed Polymerization Pathway

The radical copolymerization of 1-chloro-1,3-butadiene and styrene proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The propagation step, which dictates the composition of the final copolymer, is illustrated below.

G P_M1 ~M1• (Chain ending in 1-chloro-1,3-butadiene) M1 M1 (1-chloro-1,3-butadiene) P_M1->M1 k11 M2 M2 (Styrene) P_M1->M2 k12 P_M2 ~M2• (Chain ending in styrene) P_M2->M1 k21 P_M2->M2 k22

Caption: Propagation steps in the radical copolymerization of M1 and M2.

Concluding Remarks on this compound

While the polymerization behavior of this compound remains uncharacterized, we can hypothesize its potential performance based on the data for 1-chloro-1,3-butadiene. The increased chlorine substitution in this compound would likely have a significant impact on its electronic and steric properties. The electron-withdrawing nature of the chlorine atoms could influence the reactivity of the double bond, potentially affecting polymerization rates and the monomer's reactivity ratios in copolymerizations. Furthermore, the steric hindrance from the additional chlorine atoms might impede the approach of the monomer to the growing polymer chain, leading to lower polymerization rates and potentially lower molecular weight polymers.

The lack of experimental data for this compound presents a clear opportunity for future research. A systematic study of its homopolymerization and copolymerization with common monomers like styrene and acrylates would provide valuable insights into the structure-property relationships of highly chlorinated polymers. Such research would not only fill a significant gap in the current polymer chemistry literature but also potentially pave the way for the development of new polymeric materials with unique properties.

References

Navigating the Structural Maze: A Guide to the NMR Validation of 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in the synthesis of 1,1,3-trichloro-1-butene is the rigorous confirmation of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this validation, offering a detailed roadmap of the molecule's atomic framework. This guide provides a comparative analysis of the expected NMR spectral data for this compound against potential isomeric impurities, furnishing researchers, scientists, and drug development professionals with the necessary tools for confident structural elucidation.

The synthesis of this compound, a halogenated alkene with potential applications in organic synthesis, can often lead to a mixture of structural isomers. Distinguishing the target molecule from these closely related compounds is paramount for ensuring product purity and for the accurate interpretation of downstream experimental results. This guide focuses on the power of ¹H and ¹³C NMR spectroscopy to unequivocally differentiate this compound from its plausible isomeric counterparts.

The NMR Fingerprint: Predicted Spectral Data

To facilitate the structural validation, predicted ¹H and ¹³C NMR data for this compound and its common isomers are presented below. These tables highlight the unique chemical shifts (δ), multiplicities, and coupling constants (J) that serve as diagnostic markers for each compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

CompoundStructureProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound Cl₂C=CH-CHCl-CH₃H-26.2 - 6.5d8.0
H-34.6 - 4.9dq8.0, 6.5
H-41.7 - 1.9d6.5
1,1,1-Trichloro-2-buteneCl₃C-CH=CH-CH₃H-25.8 - 6.1dq15.0, 6.0
H-35.6 - 5.9dq15.0, 1.5
H-41.8 - 2.0dd6.0, 1.5
2,3,4-Trichloro-1-buteneH₂C=CCl-CHCl-CH₂ClH-1a5.6 - 5.8s
H-1b5.4 - 5.6s
H-34.7 - 5.0t6.5
H-43.8 - 4.1d6.5
1,1,4-Trichloro-1-buteneCl₂C=CH-CH₂-CH₂ClH-26.1 - 6.4t7.0
H-32.8 - 3.1dt7.0, 6.5
H-43.6 - 3.9t6.5

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundStructureCarbonPredicted Chemical Shift (ppm)
This compound Cl₂C=CH-CHCl-CH₃C-1135 - 140
C-2125 - 130
C-360 - 65
C-420 - 25
1,1,1-Trichloro-2-buteneCl₃C-CH=CH-CH₃C-195 - 100
C-2130 - 135
C-3125 - 130
C-415 - 20
2,3,4-Trichloro-1-buteneH₂C=CCl-CHCl-CH₂ClC-1120 - 125
C-2135 - 140
C-365 - 70
C-445 - 50
1,1,4-Trichloro-1-buteneCl₂C=CH-CH₂-CH₂ClC-1138 - 143
C-2128 - 133
C-335 - 40
C-440 - 45

Experimental Protocol for NMR Analysis

A standardized protocol for the acquisition of NMR spectra is crucial for obtaining high-quality, reproducible data for structural validation.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized product.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.
  • Solvent: CDCl₃.
  • Temperature: 298 K.
  • Pulse Sequence: Standard single-pulse experiment (zg30).
  • Number of Scans: 16-32.
  • Relaxation Delay: 1.0 s.
  • Spectral Width: -2 to 12 ppm.
  • Processing: Apply a 0.3 Hz line broadening exponential multiplication to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.
  • Solvent: CDCl₃.
  • Temperature: 298 K.
  • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
  • Number of Scans: 1024 or more, depending on sample concentration.
  • Relaxation Delay: 2.0 s.
  • Spectral Width: -10 to 220 ppm.
  • Processing: Apply a 1.0 Hz line broadening exponential multiplication to the FID before Fourier transformation. Phase and baseline correct the spectrum.

Logical Workflow for Structural Validation

The process of validating the structure of the synthesized this compound can be visualized as a logical workflow, starting from the synthesis and culminating in the final structural confirmation.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation (CDCl₃, TMS) purification->sample_prep h_nmr ¹H NMR Acquisition sample_prep->h_nmr c_nmr ¹³C NMR Acquisition sample_prep->c_nmr data_processing Data Processing (Phasing, Baseline Correction) h_nmr->data_processing c_nmr->data_processing spectral_comparison Comparison with Predicted Spectra data_processing->spectral_comparison structure_confirmation Structural Confirmation of This compound spectral_comparison->structure_confirmation

kinetic study comparing degradation of 1,1,3-Trichloro-1-butene and 1,1,1-trichloroethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Kinetic Study on the Degradation of 1,1,3-Trichloro-1-butene and 1,1,1-Trichloroethane (B11378)

Introduction

This guide provides a comparative analysis of the degradation kinetics of two chlorinated hydrocarbons: this compound and 1,1,1-trichloroethane. Chlorinated hydrocarbons are a significant class of environmental contaminants due to their widespread industrial use and persistence. Understanding their degradation kinetics and pathways is crucial for developing effective remediation strategies. While extensive data is available for 1,1,1-trichloroethane, a common groundwater contaminant, information on the degradation of this compound is limited. This guide utilizes available data for a structurally similar compound, 2,3,4-trichlorobutene-1, as a surrogate for this compound to facilitate a kinetic comparison. The primary degradation mechanisms discussed are abiotic reductive dechlorination and biotic degradation.

Quantitative Data Summary

The degradation kinetics of chlorinated hydrocarbons are influenced by various factors, including the specific compound, environmental conditions, and the presence of degrading agents. The following tables summarize the available kinetic data for the degradation of a chlorinated butene (2,3,4-trichlorobutene-1 as a proxy for this compound) and 1,1,1-trichloroethane.

Table 1: Abiotic Degradation Kinetics of 2,3,4-Trichlorobutene-1 with Granular Iron

ParameterValueReference
Reaction OrderPseudo-first-order[1]
Normalized Half-life5.1 - 7.5 hours[1]

Table 2: Degradation Kinetics of 1,1,1-Trichloroethane

Degradation ProcessRate ConstantHalf-lifeConditionsReference
Abiotic - Vapor-phase reaction with OH radicals9.50 x 10⁻¹⁵ cm³/molecule-sec (25 °C)~4.6 yearsAtmospheric[2]
Abiotic - Aqueous Hydrolysis (pH 7)1.24 x 10⁻⁶ per minute (25 °C)~1.1 yearsAqueous[2]
Biotic - Anaerobic Biodegradation->2.8 years (abiotic dehydrohalogenation)Anoxic groundwater[3]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Reductive Dechlorination of Chlorinated Butenes by Granular Iron

A series of batch experiments were conducted to investigate the degradation of chlorinated butenes, including 2,3,4-trichlorobutene-1, using granular iron.[1]

  • Reactors: Batch tests were performed in sealed glass vials.

  • Reactants: A known concentration of the chlorinated butene was added to a solution containing granular iron.

  • Conditions: The experiments were conducted at a controlled temperature, and the effect of calcium carbonate was also investigated.

  • Sampling and Analysis: Aqueous samples were collected at various time intervals and analyzed by gas chromatography to determine the concentration of the parent compound and any degradation products.

  • Kinetic Analysis: The degradation data was fitted to a pseudo-first-order kinetic model to determine the half-lives.[1]

Biodegradation of 1,1,1-Trichloroethane by an Anaerobic Mixed Microbial Culture

The anaerobic biodegradation of 1,1,1-trichloroethane was studied using a mixed microbial culture.[3]

  • Inoculum: A 25% inoculum of the microbial culture was used.

  • Media: The experiments were conducted in a suitable growth medium amended with 1,1,1-trichloroethane at a target concentration of 0.30 mM.

  • Controls: Uninoculated controls were included to account for any abiotic degradation.

  • Incubation: The vials were incubated under anaerobic conditions.

  • Sampling and Analysis: The concentrations of 1,1,1-trichloroethane and its degradation byproducts were monitored over time using gas chromatography.

Visualizations

Degradation Pathways

The degradation of chlorinated hydrocarbons can proceed through various pathways, leading to the formation of different intermediate and final products.

cluster_0 This compound (via 2,3,4-Trichlorobutene-1 proxy) cluster_1 1,1,1-Trichloroethane 2,3,4-Trichlorobutene-1 2,3,4-Trichlorobutene-1 Chloroprene Chloroprene 2,3,4-Trichlorobutene-1->Chloroprene Reductive β-elimination 1,1,1-Trichloroethane 1,1,1-Trichloroethane 1,1-Dichloroethene 1,1-Dichloroethene 1,1,1-Trichloroethane->1,1-Dichloroethene Abiotic Dehydrohalogenation Acetic Acid Acetic Acid 1,1,1-Trichloroethane->Acetic Acid Hydrolysis 1,1-Dichloroethane 1,1-Dichloroethane 1,1,1-Trichloroethane->1,1-Dichloroethane Biotic Reductive Dechlorination Chloroethane Chloroethane 1,1-Dichloroethane->Chloroethane Biotic Reductive Dechlorination

Caption: Comparative degradation pathways of a chlorinated butene and 1,1,1-trichloroethane.

Experimental Workflow for Kinetic Degradation Study

The following diagram illustrates a typical workflow for conducting a kinetic study on the degradation of a chemical compound.

Start Start Prepare Reactors (e.g., Batch Vials) Prepare Reactors (e.g., Batch Vials) Start->Prepare Reactors (e.g., Batch Vials) Add Degrading Agent (e.g., Granular Iron, Microbial Culture) Add Degrading Agent (e.g., Granular Iron, Microbial Culture) Prepare Reactors (e.g., Batch Vials)->Add Degrading Agent (e.g., Granular Iron, Microbial Culture) Spike with Target Compound Spike with Target Compound Add Degrading Agent (e.g., Granular Iron, Microbial Culture)->Spike with Target Compound Incubate under Controlled Conditions Incubate under Controlled Conditions Spike with Target Compound->Incubate under Controlled Conditions Collect Samples at Time Intervals Collect Samples at Time Intervals Incubate under Controlled Conditions->Collect Samples at Time Intervals Analyze Samples (e.g., GC) Analyze Samples (e.g., GC) Collect Samples at Time Intervals->Analyze Samples (e.g., GC) Plot Concentration vs. Time Plot Concentration vs. Time Analyze Samples (e.g., GC)->Plot Concentration vs. Time Determine Kinetic Parameters Determine Kinetic Parameters Plot Concentration vs. Time->Determine Kinetic Parameters End End Determine Kinetic Parameters->End

Caption: Generalized workflow for a kinetic degradation experiment.

References

comparative analysis of different synthesis routes for 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 1,1,3-trichloro-1-butene, a valuable intermediate in organic synthesis. The following sections detail the most common methods for its preparation, offering a side-by-side comparison of their performance based on reported experimental data. Detailed experimental protocols are provided for each key synthesis, and reaction pathways are visualized to facilitate understanding and application in a research and development setting.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, available starting materials, and reaction conditions. The table below summarizes the quantitative data for the different approaches discussed in this guide.

Synthesis RouteStarting MaterialReagents & CatalystReaction TimeTemperatureYield (%)
Isomerization 1,1,1-Trichloro-2-buteneZinc(II) chloride16 hAmbient92.0%
Elimination 1,1,1-Trichloro-3-bromobutanePotassium hydroxide--83.0%
Dehydrochlorination 1,1,1,3-TetrachlorobutaneAlcoholic Potassium Hydroxide--Not Reported
Phase-Transfer Catalysis 1,1,1-Trichloro-2-buteneSodium hydroxide, Tetrabutylammonium bromide (TBAB)24 h20°CNot Reported

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for each of the described synthesis routes for this compound.

Isomerization 1,1,1-Trichloro-2-butene 1,1,1-Trichloro-2-butene This compound This compound 1,1,1-Trichloro-2-butene->this compound ZnCl2, Ambient Temp, 16h Elimination 1,1,1-Trichloro-3-bromobutane 1,1,1-Trichloro-3-bromobutane This compound This compound 1,1,1-Trichloro-3-bromobutane->this compound KOH, Pentane Dehydrochlorination 1,1,1,3-Tetrachlorobutane 1,1,1,3-Tetrachlorobutane This compound This compound 1,1,1,3-Tetrachlorobutane->this compound Alcoholic KOH PTC 1,1,1-Trichloro-2-butene 1,1,1-Trichloro-2-butene This compound This compound 1,1,1-Trichloro-2-butene->this compound NaOH, TBAB, H2O, 20°C, 24h

A Comparative Analysis of the Reactivity of 1,1,3-Trichloro-1-butene and Trichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1,1,3-trichloro-1-butene and trichloroethylene (B50587). Understanding the distinct reactivity profiles of these chlorinated alkenes is crucial for their application in chemical synthesis, assessment of their environmental fate, and development of potential therapeutic agents. This document summarizes available quantitative data, outlines experimental methodologies, and provides visual representations of key chemical transformations.

Executive Summary

Trichloroethylene, a widely studied compound, exhibits a broad range of reactivity, participating in oxidation, reduction, and nucleophilic substitution reactions. Quantitative kinetic data for these transformations are readily available. In contrast, this compound is a less studied isomer, and specific kinetic data for its reactions are scarce. This guide leverages available data for trichloroethylene and isomeric trichlorobutenes to draw comparative insights into their reactivity. The key differences in their molecular structure—the length of the carbon chain and the position of the chlorine atoms and the double bond—are expected to significantly influence their reaction kinetics and mechanisms.

Chemical Structures and Properties

A fundamental understanding of the structural and physical properties of these two compounds is essential for interpreting their reactivity.

PropertyThis compoundTrichloroethylene
Chemical Formula C4H5Cl3C2HCl3
Molecular Weight 159.44 g/mol 131.39 g/mol [1]
Boiling Point ~158.5 °C87.2 °C[1]
Density ~1.301 g/cm³1.46 g/cm³[1]
Structure Cl2C=CH-CHCl-CH3Cl2C=CHCl

Comparative Reactivity Analysis

The reactivity of these compounds is primarily dictated by the electron-withdrawing effects of the chlorine atoms and the presence of a carbon-carbon double bond.

Dehydrochlorination

Dehydrochlorination is a critical reaction for both compounds, often initiated by a base.

Trichloroethylene readily undergoes dehydrochlorination in the presence of alkalis to form dichloroacetylene.[2]

This compound and its isomers also undergo dehydrochlorination. A study on the dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082) and 2,3,3-trichloro-1-butene (B1206448) by a methanolic solution of sodium hydroxide (B78521) provides valuable kinetic data that can serve as a proxy for the reactivity of the 1,1,3-isomer. The reaction follows second-order kinetics, consistent with an E2 mechanism.[3]

Quantitative Data: Dehydrochlorination Kinetics

CompoundRate Constant (k) at 40°C (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)Reference
2,3,4-Trichloro-1-butene4.36 x 10⁻¹17 ± 0.5[3]
2,3,3-Trichloro-1-butene1.00 x 10⁻³20 ± 1.2[3]
TrichloroethyleneData not directly comparable-

Note: Data for trichlorobutene isomers are presented as the best available comparison for this compound.

Reductive Dechlorination

Reductive dechlorination is a key environmental degradation pathway.

Trichloroethylene is reductively dechlorinated by various agents, including granular iron and iron sulfide (B99878). The reaction with iron sulfide follows pseudo-first-order kinetics.[4][5]

Chlorinated Butenes , including 2,3,4-trichlorobutene-1, also undergo reductive dechlorination with granular iron, following pseudo-first-order kinetics.[6][7][8]

Quantitative Data: Reductive Dechlorination Kinetics

CompoundReductantHalf-life (t₁/₂)Reference
2,3,4-Trichlorobutene-1Granular Iron5.1 - 7.5 hours[6][7][8]
TrichloroethyleneIron Sulfide~465 hours (k = 1.49 x 10⁻³ h⁻¹)[4][5]

Note: The experimental conditions for these studies differ, affecting direct comparability.

Ozonolysis

Ozonolysis is an oxidative cleavage reaction of the carbon-carbon double bond.

Trichloroethylene reacts with ozone in both gas and aqueous phases. The reaction kinetics have been determined for both conditions.[9]

Quantitative Data: Ozonolysis Reaction Kinetics

CompoundPhaseRate ConstantReference
TrichloroethyleneGas57.30 (mol·L⁻¹)⁻¹·⁵·s⁻¹ (first order in O₃, 1.5 order in TCE)[9]
TrichloroethyleneAqueous6.30 (mol·L⁻¹)⁻¹·s⁻¹ (first order in O₃ and TCE)[9]

Signaling Pathways and Experimental Workflows

Dehydrochlorination of Trichlorobutenes

The dehydrochlorination of trichlorobutenes by a strong base typically proceeds through an E2 elimination mechanism.

Dehydrochlorination Trichlorobutene Trichlorobutene Transition State Transition State Trichlorobutene->Transition State Base (e.g., OH-) Base (e.g., OH-) Base (e.g., OH-)->Transition State Dichlorobutadiene Dichlorobutadiene Transition State->Dichlorobutadiene Water Water Transition State->Water Chloride Ion Chloride Ion Transition State->Chloride Ion

Caption: E2 mechanism for the dehydrochlorination of a trichlorobutene.

Reductive Dechlorination by Granular Iron

The degradation of chlorinated alkenes by zero-valent iron involves the transfer of electrons from the iron surface to the chlorinated compound.

Reductive_Dechlorination ChlorinatedAlkene Chlorinated Alkene (e.g., Trichlorobutene) Adsorption Adsorption ChlorinatedAlkene->Adsorption Fe0 Granular Iron (Fe⁰) Fe0->Adsorption ElectronTransfer Electron Transfer Adsorption->ElectronTransfer Dechlorination Dechlorination & Product Formation ElectronTransfer->Dechlorination Products Less Chlorinated Products Dechlorination->Products

Caption: Workflow for reductive dechlorination by granular iron.

Experimental Protocols

Dehydrochlorination of 2,3,4-Trichloro-1-butene

This protocol is adapted from the kinetic study of Kanála et al.[3] and can serve as a basis for studying the dehydrochlorination of this compound.

Materials:

  • 2,3,4-Trichloro-1-butene

  • Methanolic solution of sodium hydroxide (standardized)

  • Nitric acid

  • Silver nitrate (B79036) solution (for titration)

  • Thermostatted reaction vessel with a stirrer and thermometer

Procedure:

  • Equilibrate the reaction vessel containing the methanolic sodium hydroxide solution to the desired temperature (e.g., 40°C).

  • Add a known amount of 2,3,4-trichloro-1-butene to initiate the reaction.

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquot by adding an excess of nitric acid.

  • Determine the amount of chloride ions formed by titration with a standardized silver nitrate solution (Volhard method).

  • Calculate the conversion of the trichlorobutene and the second-order rate constant from the data.

Reductive Dechlorination of Chlorinated Butenes by Granular Iron

This protocol is based on the methodology described by Jubai et al. for the degradation of chlorinated butenes.[6][7][8]

Materials:

  • Chlorinated butene (e.g., 2,3,4-trichlorobutene-1)

  • Granular iron

  • Deoxygenated, deionized water

  • Serum bottles with Teflon-lined septa

  • Gas chromatograph with an appropriate detector (e.g., ECD or FID)

Procedure:

  • In an anaerobic glovebox, add a known mass of granular iron to serum bottles.

  • Add deoxygenated, deionized water to each bottle.

  • Spike the bottles with a stock solution of the chlorinated butene in a suitable solvent to achieve the desired initial concentration.

  • Seal the bottles and place them on a shaker in a temperature-controlled environment.

  • At predetermined time points, sacrifice a bottle from the set.

  • Analyze the concentration of the chlorinated butene and any degradation products in the aqueous phase by gas chromatography.

  • Plot the concentration of the chlorinated butene versus time to determine the pseudo-first-order rate constant and half-life.

Conclusion

The reactivity of this compound and trichloroethylene is governed by the interplay of their structural features. While trichloroethylene is more extensively studied, this guide provides a comparative framework based on available data for trichlorobutene isomers. The provided kinetic data and experimental protocols offer a starting point for researchers to further investigate the specific reactivity of this compound and to refine our understanding of this important class of compounds. Further experimental work is necessary to directly quantify the reactivity of this compound in various chemical transformations to allow for a more direct and comprehensive comparison.

References

A Comparative Guide to the Cross-Reactivity of 1,1,3-Trichloro-1-butene with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1,1,3-trichloro-1-butene with a range of nucleophiles. Due to the limited direct experimental data for this compound in publicly available literature, this guide leverages established reaction protocols for the closely related compound, 3,3-dichloro-1-butene, to project likely reaction pathways and products. All quantitative data presented for nucleophiles other than hydroxide (B78521) are based on these analogous reactions and should be considered predictive pending experimental verification.

Data Presentation: Comparative Reactivity of this compound

The following table summarizes the expected cross-reactivity of this compound with various nucleophiles. The anticipated products are based on nucleophilic substitution reactions, which can proceed through a direct substitution (SN) or a substitution with allylic rearrangement (SN').

NucleophileReagent ExampleExpected Product(s)Reaction ConditionsReported YieldData Source (Analogous Compound)
HydroxideSodium Hydroxide (NaOH)4,4-dichloro-3-buten-2-olWater, 20°C, 24h[1]Not ReportedDirect Reaction
AlkoxideSodium Methoxide (B1231860) (NaOMe)3-methoxy-1,1-dichloro-1-butene (SN) & 1-methoxy-1,3-dichloro-2-butene (SN')Anhydrous Methanol (B129727), 0°C to RTNot Reported3,3-dichloro-1-butene
AmineAniline (B41778) (C₆H₅NH₂)N-(1,1-dichloro-1-buten-3-yl)aniline (SN) & N-(3-chloro-2-buten-1-yl)aniline (SN')Acetonitrile, 50-80°CNot Reported3,3-dichloro-1-butene
ThiolSodium Thiolate (NaSR)3-(alkylthio)-1,1-dichloro-1-butene (SN) & 1-(alkylthio)-1,3-dichloro-2-butene (SN')Not SpecifiedNot ReportedGeneral Reactivity
AzideSodium Azide (NaN₃)3-azido-1,1-dichloro-1-butene (SN) & 1-azido-1,3-dichloro-2-butene (SN')Dichloromethane (B109758)/Water, RTNot Reported3,3-dichloro-1-butene
CyanidePotassium Cyanide (KCN)1,1-dichloro-3-cyano-1-butene (SN) & 1,3-dichloro-1-cyano-2-butene (SN')Ethanol, RefluxNot Reported3,3-dichloro-1-butene

Note: The reactivity of this compound is expected to be influenced by the presence of the third chlorine atom on the double bond, which may affect the electrophilicity of the allylic carbon and the double bond itself. The product ratios of SN versus SN' are highly dependent on the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature.

Experimental Protocols

The following are detailed experimental protocols for the reaction of this compound with select nucleophiles.

Protocol 1: Reaction with Sodium Hydroxide

This protocol is based on the reported reaction to produce 4,4-dichloro-3-buten-2-ol.[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium (B224687) bromide (phase transfer catalyst)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in water.

  • To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature.

  • Stir the reaction mixture vigorously at 20°C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4,4-dichloro-3-buten-2-ol.

Protocol 2: Reaction with Sodium Methoxide (Proposed)

This protocol is adapted from a procedure for 3,3-dichloro-1-butene.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol under an inert atmosphere (argon or nitrogen), cool the reaction flask to 0°C using an ice bath.

  • Add sodium methoxide (1.1 eq) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the SN and SN' isomers.

Protocol 3: Reaction with Aniline (Proposed)

This protocol is adapted from a procedure for 3,3-dichloro-1-butene.

Materials:

  • This compound

  • Aniline

  • Triethylamine (B128534) (non-nucleophilic base)

  • Anhydrous acetonitrile

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and aniline (1.2 eq) in anhydrous acetonitrile.

  • Add triethylamine (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 50-80°C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography.

Mandatory Visualization

Reaction_Pathways cluster_start Reactants cluster_products Potential Products This compound This compound SN_Product Direct Substitution (SN) 3-Nu-1,1-dichloro-1-butene This compound->SN_Product Direct Attack at C3 SN_Prime_Product Allylic Rearrangement (SN') 1-Nu-1,3-dichloro-2-butene This compound->SN_Prime_Product Attack at C1 with Allylic Rearrangement Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->SN_Product Nucleophile (Nu-)->SN_Prime_Product

Caption: Potential nucleophilic substitution pathways for this compound.

Experimental_Workflow start Start: Reaction Setup (Substrate, Nucleophile, Solvent) reaction Reaction (Temperature Control, Monitoring) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography/Distillation) workup->purification analysis Product Analysis (NMR, MS, IR) purification->analysis end_product End: Isolated Product analysis->end_product

Caption: Generalized workflow for nucleophilic substitution reactions.

References

A Comparative Environmental Impact Assessment: Chlorinated Butenes vs. Chlorinated Butadienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of chlorinated butenes and chlorinated butadienes, focusing on key ecotoxicological endpoints. The information presented is supported by experimental data and standardized testing protocols to facilitate informed decision-making in chemical selection and risk assessment.

Executive Summary

Chlorinated butenes and chlorinated butadienes are two classes of organochlorine compounds with distinct environmental profiles. While both groups present environmental concerns, chlorinated butadienes, particularly hexachlorobutadiene (HCBD), exhibit greater persistence, bioaccumulation potential, and overall environmental risk. This guide summarizes key data on their toxicity, biodegradability, and bioaccumulation, and outlines the standard experimental methodologies used for their assessment.

Data Presentation: A Comparative Analysis

The following tables summarize the key environmental impact parameters for representative compounds from each class: dichlorobutenes (for chlorinated butenes) and hexachlorobutadiene (for chlorinated butadienes).

Table 1: Physical and Chemical Properties

PropertyChlorinated Butenes (Dichlorobutene Isomers)Chlorinated Butadienes (Hexachlorobutadiene)
Molecular Formula C₄H₆Cl₂C₄Cl₆
Molar Mass 125.00 g/mol 260.76 g/mol
Water Solubility 580 - 1240 mg/L at 20-25°C[1]2 - 3.2 mg/L at 25°C
Log Kₒw (Octanol-Water Partition Coefficient) 2.18 - 2.6[1]4.78[2]
Vapor Pressure 3.9 - 15.9 hPa at 25°C[1]1.8 Pa at 20°C

Table 2: Environmental Fate and Persistence

ParameterChlorinated Butenes (Dichlorobutene Isomers)Chlorinated Butadienes (Hexachlorobutadiene)
Biodegradation Readily biodegradable under certain conditions.Persistent, with slow biodegradation.[3]
Soil Half-life 1.8 to 61 days for 1,3-dichloropropene (B49464) (a related compound).[4]Estimated to be from months to years.
Atmospheric Half-life Subject to photodegradation.Estimated to be between 60 days and 1.6 years.[2]
Bioaccumulation Potential Low to moderate.High, with potential for biomagnification.[3]
Bioconcentration Factor (BCF) Data not readily available.5,800 - 17,000 L/kg in fish.

Table 3: Ecotoxicity Data

EndpointChlorinated Butenes (Dichlorobutene Isomers)Chlorinated Butadienes (Hexachlorobutadiene)
Acute Fish Toxicity (96h LC₅₀) 1.5 - 10 mg/L (various species)0.032 - 0.09 mg/L (Rainbow Trout)
Acute Daphnia Toxicity (48h EC₅₀) 0.5 - 5 mg/L0.16 mg/L (Daphnia magna)
Algal Toxicity (72-96h EC₅₀) Data not readily available.1.7 mg/L (Scenedesmus subspicatus)
Carcinogenicity Classified as a probable human carcinogen (Group B2) by the EPA (for 1,4-dichloro-2-butene).[5]Classified as a possible human carcinogen (Group C) by the EPA.
Mutagenicity Positive in some in vitro tests.Genotoxic in experimental animals.

Experimental Protocols

The environmental data presented in this guide are typically generated using standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are summaries of key experimental protocols.

Aquatic Toxicity Testing (OECD 203, Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.

  • Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebra fish) is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, pH). A control group is maintained in clean water.

  • Duration: The exposure period is typically 96 hours.

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC₅₀ value and its confidence limits are calculated using statistical methods.[6][7][8]

Ready Biodegradability (OECD 301, CO₂ Evolution Test)

This test evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms.

  • Inoculum: A source of microorganisms, typically activated sludge from a wastewater treatment plant, is used.

  • Test System: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms.

  • Incubation: The mixture is incubated in the dark at a constant temperature for 28 days.

  • Measurement: The amount of carbon dioxide (CO₂) produced from the biodegradation of the test substance is measured over time.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60%) within a 10-day window during the 28-day test.[9][10][11]

Mutagenicity (OECD 471, Bacterial Reverse Mutation Test - Ames Test)

This test is used to identify substances that can cause gene mutations.

  • Test Strains: Strains of the bacterium Salmonella typhimurium that are auxotrophic for the amino acid histidine (i.e., they cannot produce it and require it for growth) are used.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, which simulates mammalian metabolism).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Observation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12][13][14][15][16]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Cell Cultures: Established mammalian cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.

  • Exposure: The cells are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.

  • Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in the metaphase stage of cell division, when chromosomes are most visible.

  • Harvesting and Staining: The cells are harvested, fixed, and stained to make the chromosomes visible under a microscope.

  • Microscopic Analysis: A large number of metaphase cells are analyzed for chromosomal aberrations, such as breaks and exchanges.

  • Data Analysis: The test is considered positive if there is a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.[5][17][18][19][20]

Mandatory Visualization

Logical Flow of Environmental Impact Assessment

The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical substance, from initial characterization to risk assessment.

cluster_0 Physicochemical Properties cluster_1 Environmental Fate cluster_2 Ecotoxicity cluster_3 Risk Assessment A Chemical Identity (Structure, Formula) B Physical Properties (Solubility, Vapor Pressure) A->B D Abiotic Degradation (Hydrolysis, Photolysis) A->D E Biodegradation (Half-life, Pathways) A->E C Partitioning Behavior (Log Kow) B->C F Environmental Distribution (Mobility, Bioaccumulation) C->F J Exposure Assessment D->J E->J F->J G Aquatic Toxicity (Fish, Daphnia, Algae) K Effects Assessment G->K H Terrestrial Toxicity (Soil Organisms, Plants) H->K I Genotoxicity (Mutagenicity, Clastogenicity) I->K L Risk Characterization J->L K->L

Caption: Workflow for Environmental Impact Assessment.

Degradation Pathway Comparison

The following diagram illustrates a simplified comparison of the degradation tendencies of chlorinated butenes and chlorinated butadienes in the environment.

cluster_0 Chlorinated Butenes (e.g., Dichlorobutene) cluster_1 Chlorinated Butadienes (e.g., Hexachlorobutadiene) CB Dichlorobutene BD Butadiene CB->BD Dechlorination CO2_H2O_1 CO₂ + H₂O BD->CO2_H2O_1 Biodegradation HCBD Hexachlorobutadiene Persistent Persistent in Environment HCBD->Persistent High Resistance to Degradation

Caption: Degradation Tendencies Comparison.

References

Safety Operating Guide

Proper Disposal of 1,1,3-Trichloro-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,1,3-Trichloro-1-butene, a chlorinated hydrocarbon, is critical to ensure laboratory safety and environmental protection. As with many halogenated organic compounds, this chemical is classified as hazardous waste and must be managed following strict protocols. Improper disposal can lead to environmental contamination and potential health risks. This guide provides detailed procedures for the safe handling and disposal of this compound in a research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). All handling of this substance should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves. While nitrile gloves offer some protection, consult the manufacturer's compatibility chart for prolonged contact.[1]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.[1]

  • Protective Clothing: A lab coat must be worn to prevent skin contact.[1]

  • Respiratory Protection: Use a filter respirator for organic gases and vapors if working outside of a fume hood is unavoidable.[2]

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air and seek medical attention if they feel unwell.[3]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin thoroughly with water. If irritation occurs, seek medical advice.[3]

  • Eye Contact: Rinse eyes with plenty of water for several minutes, removing contact lenses if possible. If irritation persists, get medical attention.[3][4]

  • Ingestion: Rinse the mouth and call a poison center or physician if the person feels unwell.[3]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 13279-86-2
Molecular Formula C4H5Cl3
Molecular Weight 159.44 g/mol
Boiling Point 158.5°C at 760 mmHg
Flash Point 76.6°C
Density 1.301 g/cm³
Vapor Pressure 3.39 mmHg at 25°C

(Data sourced from LookChem[5])

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for hazardous waste. It must not be disposed of down the drain or mixed with household garbage.[1][6] The primary recommended disposal method for chlorinated hydrocarbons is incineration by a licensed waste disposal facility.[7]

Phase 1: Waste Collection and Segregation
  • Container Selection:

    • Collect this compound waste in a designated, compatible container. The original container or a clean, chemically resistant container (e.g., glass or high-density polyethylene) is suitable.

    • Ensure the container is in good condition, free of leaks, and has a secure, screw-on cap.[8][9] Do not use metal containers for corrosive waste.[8]

  • Waste Segregation:

    • It is crucial to not mix different waste streams.[8]

    • Collect this compound waste in a container specifically for halogenated organic solvents.[9] This is important as the disposal of halogenated waste is often more costly and requires different treatment than non-halogenated waste.[9]

Phase 2: Labeling and Storage
  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[8]

    • The label must also include the full chemical name, "this compound," and the approximate concentration or percentage of each component if it is a mixture.[8]

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[8][10]

    • Store the container at or near the point of generation in a well-ventilated area, such as a satellite accumulation area (SAA) or a designated flammable storage cabinet.[4][9]

    • Segregate the container from incompatible materials, such as strong oxidizers.[2][4]

Phase 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS):

    • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office or equivalent department.

    • Complete a hazardous material pickup request form as required by your institution.[8]

  • Professional Disposal:

    • The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.

    • These facilities will use high-temperature incineration equipped with afterburners and flue gas scrubbers to destroy the chemical in an environmentally sound manner.[7] Some advanced processes may also recover hydrochloric acid from the chlorinated waste.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Labeling & Storage cluster_disposal Phase 3: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Select Compatible & Leak-Proof Container A->B C Segregate as Halogenated Waste B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name C->D E Keep Container Tightly Sealed D->E F Store in Designated & Ventilated Area E->F G Complete Institutional Waste Pickup Form F->G H Arrange Pickup with Environmental Health & Safety G->H I Transfer to Licensed Waste Facility H->I J High-Temperature Incineration I->J

References

Personal protective equipment for handling 1,1,3-Trichloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1,3-Trichloro-1-butene

Disclaimer: Information on the specific hazards and handling of this compound is limited. This guide is based on available data for structurally similar compounds, such as other chlorinated butenes. It is imperative to handle this chemical with extreme caution and consult with a qualified safety professional before use.

This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach based on related hazardous chemicals is strongly recommended.

Potential Hazards

Based on data for related chlorinated alkenes, this compound is anticipated to be:

  • Flammable: Vapors may form explosive mixtures with air.[1][2]

  • Corrosive and Irritant: May cause severe burns and irritation upon contact with skin and eyes.[1][3]

  • Harmful if Swallowed or Inhaled: May cause irritation to the digestive and respiratory tracts.[1][2]

  • Toxic to Aquatic Life: May have long-lasting harmful effects on aquatic organisms.[2][4]

  • Suspected Carcinogen: Some chlorinated hydrocarbons are suspected of causing cancer.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a related compound, providing a basis for risk assessment.

PropertyValue for this compoundNotes
Molecular Formula C4H5Cl3[5]
Molecular Weight 159.44 g/mol [5]
Boiling Point 158.5°C at 760 mmHg[5]
Flash Point 76.6°C[5]
Density 1.301 g/cm³[5]
Vapor Pressure 3.39 mmHg at 25°C[5]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield.[1][6]
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult the glove manufacturer's resistance data. Double gloving is recommended.[1][7][8]
Body Flame-retardant lab coat and a chemical-resistant apron. For larger quantities or significant risk of splashing, a chemical-resistant suit is advised.[1][6][9]
Respiratory Work must be conducted in a certified chemical fume hood. If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3][8]
Footwear Closed-toe, chemical-resistant shoes.[1][7]
Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and functional.[1][7]

  • Remove all potential ignition sources from the work area.[2][10][11]

  • Have appropriate spill control materials (e.g., absorbent pads, neutralizer) readily available.[1]

2. Handling:

  • Wear all required PPE as specified in the table above.

  • Ground and bond all containers and transfer equipment to prevent static discharge.[1][11]

  • Use only non-sparking tools.[2][10]

  • Avoid inhaling vapors and direct contact with skin and eyes.[1][2]

  • Keep containers tightly closed when not in use.[1][10]

  • Work with the smallest quantity of the chemical necessary for the experiment.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][10][11]

  • Keep containers tightly sealed and clearly labeled.[1][12]

  • Store in a designated flammable liquids cabinet.[1]

Spill and Emergency Procedures
  • Small Spills:

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[10][11]

    • Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.[1][10]

    • Ventilate the area and wash the spill site after the material has been removed.[1]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][10]

    • Skin: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][10]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal.[1]

  • Containerization: Use a designated, compatible, and properly labeled hazardous waste container. The container must be kept closed except when adding waste.[1][10]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1][12]

Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound prep Preparation & Engineering Controls - Fume Hood Check - Eyewash/Shower Access - Remove Ignition Sources - Spill Kit Ready ppe Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron - Respirator (if needed) prep->ppe handling Chemical Handling - Grounding & Bonding - Use Non-Sparking Tools - Minimize Quantities - Keep Containers Closed ppe->handling storage Storage - Cool, Dry, Ventilated Area - Tightly Sealed & Labeled - Flammable Liquids Cabinet - Away from Incompatibles handling->storage Post-Use spill Spill or Exposure - Evacuate (if large) - Use Spill Kit - First Aid - Emergency Services handling->spill waste Waste Collection - Segregate Halogenated Waste - Labeled, Closed Container handling->waste During Use storage->handling For Next Use end End of Process storage->end End of Project spill->waste Clean-up disposal Disposal - Contact EHS - Follow Regulations - Prevent Environmental Release waste->disposal disposal->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.